Cismethrin
Beschreibung
RN given refers to (1R-cis)-isome
Eigenschaften
CAS-Nummer |
10453-56-2 |
|---|---|
Molekularformel |
C22H26O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
trans-(5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
VEMKTZHHVJILDY-PMACEKPBSA-N |
Physikalische Beschreibung |
WHITE POWDER. |
Löslichkeit |
Solubility in water: none |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cismethrin's Mechanism of Action on Insect Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which cismethrin (B1669086), a Type I pyrethroid insecticide, exerts its neurotoxic effects on insects. The primary focus is its interaction with voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in the insect nervous system.
Core Mechanism: Modification of Sodium Channel Gating
The insecticidal action of this compound stems from its ability to bind to VGSCs and profoundly alter their gating kinetics.[1][2][3] In essence, this compound locks the channel in a modified, prolonged open state. This is achieved through two primary modifications:
-
Inhibition of Inactivation: After opening in response to membrane depolarization, sodium channels normally undergo rapid inactivation, which terminates the influx of sodium ions. This compound significantly slows this inactivation process.
-
Inhibition of Deactivation: this compound also inhibits the channel's ability to close or "deactivate" upon repolarization of the nerve membrane.[3]
This dual effect leads to a persistent influx of Na+ ions, causing prolonged membrane depolarization. At the cellular level, this disruption manifests as repetitive neuronal firing following a single stimulus, ultimately leading to nerve conduction block, paralysis, and death of the insect.[4][5]
State-Dependent Interaction with the Sodium Channel
Voltage-gated sodium channels exist in several distinct conformational states: resting (closed), open, and inactivated.[1] The efficacy of pyrethroids can depend on the state of the channel to which they preferentially bind.
This compound is a classic example of a pyrethroid that effectively modifies insect sodium channels from the resting or closed state .[1] This means that the insecticide can bind to the channel even before it is activated by a nerve impulse. Evidence for this is seen in voltage-clamp experiments where modified sodium currents are observed on the very first depolarizing pulse after the application of this compound.[1]
This contrasts with Type II pyrethroids (e.g., cypermethrin, deltamethrin), which exhibit strong "use-dependent" or "state-dependent" modification. Their effects are significantly enhanced by repeated channel activation, indicating a preferential binding to the open state of the channel.[1][6] While this compound's action is primarily on the closed state, some studies suggest that repetitive stimulation does not significantly enhance the tail currents it induces, further distinguishing its mechanism from use-dependent compounds.[3]
The Molecular Binding Site
While the precise atomic structure of the this compound binding site is an area of active research, computational modeling and extensive site-directed mutagenesis studies have identified key regions on the insect VGSC.[6][7] It is now understood that pyrethroids do not bind to a single location but rather to receptor sites formed at the interfaces of the channel's four homologous domains (I-IV).[3][7]
Two principal pyrethroid receptor sites have been proposed:
-
Pyrethroid Receptor Site 1 (PyR1): Located in the interface between domains II and III, involving transmembrane helices IIS5, IIIS6, and the intracellular linker between IIS4 and IIS5.[3][7]
-
Pyrethroid Receptor Site 2 (PyR2): Situated at the interface of domains I and II.[3][5]
Mutations in the amino acid residues within these regions, such as the well-known knockdown resistance (kdr) mutations (e.g., L1014F in segment IIS6), can significantly reduce the sensitivity of the sodium channel to pyrethroids, confirming their importance as part of the receptor site.[4][8][9]
Quantitative Effects on Sodium Channel Function
The effects of this compound are concentration-dependent. Electrophysiological studies have quantified its impact on channel kinetics, typically observed as a dramatic slowing of the sodium current decay and the appearance of a large, slowly deactivating "tail current" upon membrane repolarization.
| Parameter | Observation with this compound | Reference |
| Typical Concentration | 10 µM used in Xenopus oocyte studies to elicit clear modification. | [1] |
| Peak Na+ Current | May cause a reduction in the peak current amplitude during repetitive stimulation. | [10] |
| Current Inactivation | Significantly slowed, leading to a persistent inward Na+ current during depolarization. | [1] |
| Tail Current | Induces a large, slowly decaying tail current upon repolarization, a hallmark of pyrethroid action. The decay kinetics are slower than unmodified channels but generally faster than those induced by Type II pyrethroids. | [1][3] |
| Use-Dependence | Does not exhibit significant enhancement of tail currents with repetitive stimulation, consistent with closed-state modification. | [3] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies heavily on electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) of cloned insect sodium channels expressed in Xenopus laevis oocytes.
Detailed Methodology: Two-Electrode Voltage Clamp (TEVC)
-
Gene Cloning and cRNA Preparation:
-
The insect sodium channel gene (e.g., para from Drosophila melanogaster or Vssc1 from the housefly) is cloned into an expression vector.[7]
-
Often, the gene for an auxiliary subunit, such as TipE from Drosophila, is also prepared, as co-expression enhances the functional expression of the primary α-subunit in oocytes.[9][11]
-
The DNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an appropriate RNA polymerase.
-
-
Xenopus Oocyte Preparation and Injection:
-
Oocytes are surgically harvested from a female Xenopus laevis frog.
-
The follicular layer is removed, typically through enzymatic digestion (e.g., with collagenase).
-
A specific amount of the synthesized cRNA (for both the α and auxiliary subunits) is injected into the cytoplasm of each oocyte using a microinjection system.
-
-
Incubation and Channel Expression:
-
Injected oocytes are incubated for 2-5 days in a buffered solution (e.g., ND96) to allow for the translation of the cRNA and the insertion of functional sodium channels into the oocyte membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a set level (e.g., -120 mV) and to apply specific voltage commands (pulses).
-
-
Experimental Procedure:
-
Control Recording: A depolarizing voltage pulse (e.g., to -10 mV for 5 ms) is applied to activate the sodium channels, and the resulting transient inward Na+ current is recorded.
-
This compound Application: A solution containing a known concentration of this compound is perfused into the recording chamber for a set duration (e.g., 10 minutes) to allow for equilibration.[11]
-
Post-Treatment Recording: The same voltage pulse protocol is applied. The modified current is recorded, characterized by slowed inactivation and a prominent tail current upon repolarization back to the holding potential.
-
-
Data Analysis:
-
The percentage of modified channels is often calculated by comparing the amplitude of the tail current to the peak sodium current before drug application.[11][12]
-
Time constants for current decay (inactivation and deactivation) are measured and compared between control and this compound-treated conditions.
-
References
- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Environmental Fate and Degradation of Cismethrin in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Cismethrin (B1669086) in soil. This compound is a synthetic pyrethroid insecticide, and understanding its behavior in the terrestrial environment is crucial for assessing its ecological impact. This document details its persistence, mobility, and transformation processes, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Core Concepts: Persistence and Mobility in Soil
This compound, as a component of the isomeric mixture cypermethrin (B145020), is characterized by its strong adsorption to soil particles and relatively low mobility. Its environmental persistence is influenced by a combination of biotic and abiotic degradation processes.
Abiotic Degradation:
-
Photolysis: Photodegradation can occur on the soil surface, with reported half-lives for cypermethrin on illuminated soil surfaces ranging from 0.6 to 1.9 days.[1] Light availability is a critical factor, and degradation is significantly slower in the absence of light.[1]
-
Hydrolysis: The ester linkage of the this compound molecule is susceptible to hydrolysis. This process is a primary degradation route in soil.[2][3][4] The rate of hydrolysis is influenced by soil pH.[4]
Biotic Degradation:
Microbial metabolism is a key driver of this compound degradation in soil.[3][5] A variety of soil bacteria and fungi are capable of utilizing pyrethroids as a source of carbon and nitrogen.[3][6] The primary mechanism of microbial degradation is the enzymatic cleavage of the ester bond.[3][5]
Quantitative Data on this compound's Environmental Fate
The following tables summarize key quantitative data related to the persistence and mobility of this compound (as a component of cypermethrin) in soil.
Table 1: Soil Half-Life (DT50) of Cypermethrin
| Condition | Half-Life (DT50) | Soil Type(s) | Reference(s) |
| Aerobic | 4 - 60 days | Various agricultural soils | [1] |
| Aerobic | 12.5 to 56.4 days (cis-isomer) | Not specified | [2] |
| Aerobic | 6 - 20 days | Not specified | [4] |
| Anaerobic | < 14 days | Not specified | [4] |
| Field Dissipation | 4 - 12 days | Not specified | [4] |
| Field Study (cultivated plots) | 23.07 - 24.24 days | Not specified | [7] |
| Field Study (uncultivated plots) | 22.01 - 22.37 days | Not specified | [8] |
| With Bacillus thuringiensis SG4 | 5.3 days (immobilized cells) | Soil slurry | [3][9] |
| Control (without bacteria) | 52.9 days | Soil slurry | [3][9] |
Table 2: Soil Sorption and Mobility of Cypermethrin
| Parameter | Value(s) | Interpretation | Reference(s) |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 20,800 - 503,000 mL/g | Immobile in soil | [2] |
| Soil Adsorption Coefficient (Koc) | 6.1 x 10^4 mL/g | Strong affinity to bind to organic matter | [4] |
| Mobility Studies | Immobile | Did not leach below 7.5 cm in field studies | [2] |
Degradation Pathways of this compound in Soil
The primary degradation pathway for this compound in soil involves the cleavage of its ester linkage, which can occur through both abiotic hydrolysis and microbial enzymatic action. This initial step results in the formation of two primary metabolites:
-
3-phenoxybenzoic acid (3-PBA)
-
cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DCCA) [2][4][10]
These primary metabolites can undergo further degradation. For instance, 3-PBA can be further metabolized by microorganisms.[3] Ultimately, under aerobic conditions, the degradation products can be mineralized to carbon dioxide.[4]
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. piat.org.nz [piat.org.nz]
- 5. mdpi.com [mdpi.com]
- 6. Determination of cypermethrin degradation potential of soil bacteria along with plant growth-promoting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Environmental fate of the insecticide cypermethrin applied as microgranular and emulsifiable concentrate formulations in sunflower cultivated field plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cismethrin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cismethrin (B1669086) is a synthetic pyrethroid insecticide, valued for its potent and rapid neurotoxic effects on a wide range of insect pests. As with all pyrethroids, the stereochemistry of this compound is a critical determinant of its biological activity. This compound is specifically the (1R, 3S)-cis isomer of resmethrin. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound and its related isomers, with a focus on stereoselective synthetic routes and detailed chemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of insecticides.
Synthesis of this compound Isomers
The synthesis of this compound, the (1R, 3S)-cis isomer of resmethrin, is a multi-step process that hinges on the stereoselective synthesis of its two key precursors: (1R)-cis-chrysanthemic acid and 5-benzyl-3-furylmethyl alcohol. The final step involves the esterification of these two moieties.
Stereoselective Synthesis of (1R)-cis-Chrysanthemic Acid
The synthesis of the optically active (1R)-cis-chrysanthemic acid is the most critical and challenging aspect of producing this compound. One effective method involves the asymmetric cyclopropanation of a suitable olefin precursor. A general workflow for this process is outlined below.[1]
Caption: Stereoselective Synthesis of (1R)-cis-Chrysanthemic Acid.
Synthesis of 5-benzyl-3-furylmethyl alcohol
The alcohol component of this compound, 5-benzyl-3-furylmethyl alcohol, is synthesized from commercially available starting materials. The synthesis typically involves the formation of the furan (B31954) ring followed by the introduction of the benzyl (B1604629) group and subsequent reduction to the alcohol.
Final Esterification Step
The final step in the synthesis of this compound is the esterification of (1R)-cis-chrysanthemic acid with 5-benzyl-3-furylmethyl alcohol. To achieve a high yield, the carboxylic acid is often activated by converting it into its more reactive acid chloride derivative.
Caption: Final Esterification to Yield this compound.
Experimental Protocols
Synthesis of (1R)-cis-Chrysanthemic Acid
A detailed experimental protocol for the enantioselective synthesis of (1R)-cis-chrysanthemic acid can be adapted from established literature procedures for asymmetric cyclopropanation reactions.[1] A representative procedure involves the following key steps:
-
Preparation of the Diazoacetate: A suitable olefin is reacted with a diazoacetate precursor in the presence of a base.
-
Asymmetric Cyclopropanation: The diazoacetate is then subjected to an intramolecular cyclopropanation reaction catalyzed by a chiral copper complex. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
-
Hydrolysis: The resulting chrysanthemic acid ester is hydrolyzed using a base, such as potassium hydroxide, to yield the desired (1R)-cis-chrysanthemic acid.
-
Purification: The final product is purified by crystallization or column chromatography.
Synthesis of this compound
The following is a general experimental protocol for the final esterification step to produce this compound, based on standard procedures for pyrethroid synthesis:
-
Activation of (1R)-cis-Chrysanthemic Acid: In a round-bottom flask, (1R)-cis-chrysanthemic acid is dissolved in an anhydrous, inert solvent such as toluene (B28343). A slight excess of thionyl chloride is added dropwise at room temperature. The reaction mixture is then gently refluxed for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude (1R)-cis-chrysanthemoyl chloride.
-
Esterification: The crude (1R)-cis-chrysanthemoyl chloride is redissolved in anhydrous toluene. In a separate flask, 5-benzyl-3-furylmethyl alcohol is dissolved in anhydrous toluene containing a stoichiometric amount of a base, such as pyridine, to act as an acid scavenger. The acid chloride solution is then added dropwise to the alcohol solution at 0-5 °C with constant stirring. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient) to afford pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Chemical Properties of this compound Isomers
The chemical properties of this compound and its isomers are crucial for understanding their environmental fate, stability, and biological activity.
| Property | This compound ((1R, 3S)-cis) | Bioresmethrin ((1R, 3R)-trans) | (1S, 3R)-cis Isomer | (1S, 3S)-trans Isomer |
| IUPAC Name | (5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate[2] | (5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | (5-benzylfuran-3-yl)methyl (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | (5-benzylfuran-3-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |
| Molecular Formula | C₂₂H₂₆O₃ | C₂₂H₂₆O₃ | C₂₂H₂₆O₃ | C₂₂H₂₆O₃ |
| Molecular Weight | 338.44 g/mol | 338.44 g/mol | 338.44 g/mol | 338.44 g/mol |
| Physical State | White crystalline powder[2] | Waxy solid | Data not readily available | Data not readily available |
| Melting Point (°C) | Data not readily available | 32 | Data not readily available | Data not readily available |
| Solubility in Water | Insoluble[2] | Insoluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, toluene | Soluble in acetone, ethanol, toluene | Soluble in acetone, ethanol, toluene | Soluble in acetone, ethanol, toluene |
| Stability | Susceptible to photodegradation. Hydrolyzes under alkaline conditions. | Susceptible to photodegradation. Hydrolyzes under alkaline conditions. | Susceptible to photodegradation. Hydrolyzes under alkaline conditions. | Susceptible to photodegradation. Hydrolyzes under alkaline conditions. |
| Insecticidal Activity | High | Very High | Low | Low |
Degradation of this compound
Pyrethroids, including this compound, are subject to degradation in the environment through various pathways, primarily hydrolysis and oxidation, which can be mediated by microbial activity. The primary point of metabolic attack is the cleavage of the ester linkage.
Caption: Generalized Microbial Degradation Pathway of this compound.
Conclusion
The synthesis of this compound is a stereochemically controlled process that requires the specific (1R, 3S)-cis isomer of chrysanthemic acid for optimal insecticidal activity. The chemical properties of this compound and its isomers, particularly their stability and solubility, are critical factors influencing their application and environmental impact. Understanding the detailed synthetic pathways and chemical characteristics of these compounds is essential for the development of more effective and environmentally benign insecticides. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key data and methodologies to support further research and development.
References
The Genesis of a Potent Insecticide: A Technical History of Cismethrin
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Cismethrin, a potent synthetic pyrethroid insecticide, represents a significant milestone in the development of safe and effective pest control agents. As the (1R,cis)-isomer of resmethrin (B1680537), its discovery and development are intrinsically linked to the pioneering work on pyrethroids conducted at Rothamsted Experimental Station in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, development, and core technical aspects of this compound, tailored for researchers, scientists, and professionals in the field of drug and pesticide development.
Discovery and Development: A Legacy of Michael Elliott
The story of this compound is a chapter in the broader history of synthetic pyrethroids, a class of insecticides inspired by the natural insecticidal properties of pyrethrins (B594832) found in chrysanthemum flowers. The quest for more stable and potent analogues of natural pyrethrins led a team of scientists at Rothamsted Experimental Station, under the leadership of Michael Elliott, to synthesize a series of novel compounds.[1][2]
In 1967, this research culminated in the discovery of resmethrin, the racemic mixture of isomers of 5-benzyl-3-furylmethyl chrysanthemate.[3] Resmethrin exhibited significantly greater insecticidal activity and lower mammalian toxicity than the natural pyrethrins. Further investigation into the stereochemistry of resmethrin revealed that the insecticidal activity was primarily associated with the isomers derived from (1R)-chrysanthemic acid.
This compound is specifically the (1R,cis)-isomer of resmethrin.[2] The separation and biological evaluation of the individual isomers of resmethrin demonstrated that the (1R)-isomers, both cis and trans, were the most active against insects.[4] This stereospecificity of action underscored the importance of chiral chemistry in the design of effective insecticides.
Physicochemical Properties
This compound is a white crystalline solid with the following properties:
| Property | Value |
| Chemical Formula | C₂₂H₂₆O₃ |
| Molar Mass | 338.4 g/mol |
| IUPAC Name | (5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
| CAS Number | 35764-59-1 |
| Solubility | Insoluble in water |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound involves two key precursors: (1R,cis)-chrysanthemic acid and 5-benzyl-3-furylmethyl alcohol. The final step is the esterification of these two components.
Materials
-
(1R,cis)-Chrysanthemic acid
-
Thionyl chloride or Oxalyl chloride
-
5-Benzyl-3-furylmethyl alcohol
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure
Step 1: Synthesis of (1R,cis)-Chrysanthemic Acid Chloride
-
In a round-bottom flask, dissolve (1R,cis)-chrysanthemic acid in an anhydrous solvent such as toluene.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting acid).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude (1R,cis)-chrysanthemic acid chloride. This is often used directly in the next step without further purification.
Step 2: Esterification
-
In a separate round-bottom flask, dissolve 5-benzyl-3-furylmethyl alcohol in an anhydrous solvent and add a stoichiometric amount of a base like pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude (1R,cis)-chrysanthemic acid chloride in the same anhydrous solvent to the alcohol solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
Step 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Logical workflow for the synthesis of this compound.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Like other pyrethroids, this compound exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[1][5] This interaction disrupts the normal functioning of nerve cells, leading to paralysis and death.
The primary mechanism involves the binding of this compound to the open state of the sodium channels, which slows down both the activation and inactivation of the channel.[5] This results in a prolonged influx of sodium ions into the neuron, leading to hyperexcitation, repetitive firing of nerves, and eventual paralysis of the insect. This compound is classified as a Type I pyrethroid, which typically induces tremors and hyperactivity in poisoned insects.
Signaling pathway of this compound's neurotoxic action.
Quantitative Data
Mammalian Toxicity
The acute oral toxicity of this compound in female rats has been shown to be temperature-dependent.[4]
| Temperature (°C) | Acute Oral LD₅₀ (mg/kg) |
| 4 | 157 |
| 20 | 197 |
| 30 | >1,000 |
Data from White et al. (1976) as cited in a report by the Agency for Toxic Substances and Disease Registry.[4]
Insecticidal Efficacy
Conclusion
The discovery and development of this compound represent a pivotal moment in the history of insecticide chemistry. The elucidation of the structure-activity relationships within the isomers of resmethrin, spearheaded by Michael Elliott and his team, paved the way for the development of highly effective and selective pest control agents. The detailed understanding of its synthesis, mechanism of action, and toxicological profile continues to be of great importance for the development of new and improved insecticides and for the responsible management of existing ones. This technical guide serves as a foundational resource for professionals dedicated to advancing the science of pest control and drug development.
References
- 1. Measuring cypermethrin resistance in the German cockroach (Orthoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity of Cypermethrin and Chlorpyrifos Against German Cockroach [ Blattella germanica (Blattaria: Blattellidae)] Strains from Hamadan, Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isca.me [isca.me]
An In-depth Technical Guide to the Acute and Chronic Toxicity of Cismethrin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available toxicological data for Cismethrin is limited. This compound is a specific stereoisomer of the pyrethroid insecticide resmethrin. Due to the scarcity of comprehensive data on this compound, this guide includes data on the closely related and extensively studied pyrethroid, Cypermethrin, for illustrative and comparative purposes. Cypermethrin is a complex mixture of eight stereoisomers and its toxicological profile provides a robust example of the evaluation of this class of compounds. The methodologies and mechanisms of toxicity are generally applicable across Type II pyrethroids, which include both this compound and Cypermethrin.
Introduction to this compound and Pyrethroid Toxicity
This compound is a Type I pyrethroid insecticide. Pyrethroids are synthetic chemical compounds similar to the natural pyrethrins (B594832) produced by the flowers of pyrethrums (Chrysanthemum cinerariifolium). They are widely used in agriculture, public health, and consumer products for pest control. The primary mode of action for pyrethroid insecticides is the disruption of the nervous system in insects. They achieve this by targeting the voltage-gated sodium channels, which are essential for nerve impulse transmission. This interaction leads to prolonged channel opening, causing hyperexcitation, paralysis, and eventual death of the insect.
While pyrethroids are designed to be more toxic to insects than to mammals, they are not without potential health risks to non-target organisms. The evaluation of acute and chronic toxicity is therefore a critical aspect of the safety assessment for these compounds. This guide provides a summary of the available toxicological data for this compound and uses the more extensive data for Cypermethrin to illustrate the key toxicological endpoints and experimental approaches.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur within a short period after a single dose of a substance. The most common endpoint for these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.
Quantitative Data for Acute Toxicity
The following tables summarize the available acute toxicity data for this compound and Cypermethrin.
Table 1: Acute Oral Toxicity of this compound in Rats
| Test Substance | Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |
| This compound | Rat | Female | Oral | 157 - >1,000 | [1][2] |
| Note: The LD50 for this compound in female rats was found to be temperature-dependent, increasing from 157 mg/kg at 4°C to >1,000 mg/kg at 30°C.[2] |
Table 2: Acute Oral Toxicity of Cypermethrin in Various Species
| Test Substance | Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference(s) |
| Cypermethrin | Rat | Male & Female | Oral | 205 | [3][4] |
| Cypermethrin | Rat | Not Specified | Oral | 150 - 500 | [3][4] |
| Cypermethrin | Rat | Female | Oral | 367 | [3] |
| Cypermethrin | Rat | Male | Oral | 891 | [3] |
| Cypermethrin | Mouse | Male & Female | Oral | 34 - 1500 | [5] |
| Cypermethrin | Rabbit | Male & Female | Oral | 34 - 1500 | [5] |
| Cypermethrin | Rat | Not Specified | Dermal | >4,800 | |
| Cypermethrin | Rabbit | Not Specified | Dermal | >2,400 |
Chronic Toxicity
Chronic toxicity studies evaluate the potential adverse health effects of repeated or long-term exposure to a substance. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Quantitative Data for Chronic Toxicity
Due to the lack of specific chronic toxicity data for this compound in the public domain, this section presents data for Cypermethrin to illustrate the typical findings of such studies.
Table 3: Chronic Toxicity of Cypermethrin
| Species | Duration | Route of Administration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference(s) |
| Rat | 1 year | Oral (dietary) | 15.5 mg/kg/day (males) | 91.5 mg/kg/day (males) | Neurotoxicity (tremors, impaired gait, hindlimb splay) | [6] |
| Rat | 1 year | Oral (dietary) | 18.7 mg/kg/day (females) | 111.4 mg/kg/day (females) | Neurotoxicity (tremors, impaired gait, hindlimb splay) | [6] |
| Dog | 1 year | Oral (capsule) | 1.0 mg/kg/day | 2.5 mg/kg/day | Gastrointestinal effects (diarrhea) | [6] |
| Rat | 2 years | Oral (dietary) | 25 mg/kg/day | Not clearly established | No carcinogenic effects noted | |
| Mouse | 98 weeks | Oral (dietary) | 37.5 mg/kg/day | 150 mg/kg/day | Minimal changes in liver enzyme activity, increased liver weight, eosinophilia of hepatocytes |
Experimental Protocols
The following are generalized experimental protocols for acute and chronic oral toxicity studies, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Protocol for Acute Oral Toxicity Study (Based on OECD Guideline 401)
-
Test Animals: Healthy, young adult rodents (commonly rats or mice) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.
-
Dose Administration: The test substance is typically administered by gavage in a single dose. The volume administered should not exceed 1 mL/100 g of body weight for rodents. An appropriate vehicle (e.g., corn oil, water) is used to dissolve or suspend the test substance.
-
Dose Levels and Groups: At least three dose levels are used, with a sufficient number of animals in each group (typically 5-10 animals of a single sex) to allow for statistical analysis. A control group receives only the vehicle.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.
Protocol for Chronic Toxicity Study (Based on OECD Guideline 452)
-
Test Animals: Rodents (preferably rats) are typically used. At least 20 animals of each sex are included in each dose group.
-
Housing and Feeding: Animals are housed under controlled environmental conditions. The test substance is usually administered in the diet, drinking water, or by gavage.
-
Duration of Study: The study duration is typically 12 months, but can be longer (e.g., 18 or 24 months).
-
Dose Levels and Groups: At least three dose levels and a concurrent control group are used. The highest dose should elicit some signs of toxicity but not cause excessive mortality. The lowest dose should not produce any evidence of toxicity.
-
Observations:
-
Clinical Observations: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Biochemistry: Blood samples are collected at 3, 6, and 12 months for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Conducted at the same intervals as blood collection.
-
-
Pathology: At the end of the study, all animals are subjected to a full gross necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.
-
Data Analysis: The data are analyzed to determine the nature and incidence of toxic effects, identify target organs, and establish the NOAEL.
Mandatory Visualizations
Signaling Pathway of Pyrethroid Neurotoxicity
The primary mechanism of action for Type II pyrethroids like Cypermethrin involves the disruption of voltage-gated sodium channels in neurons. This leads to a prolonged influx of sodium ions, causing membrane depolarization and repetitive neuronal firing, which results in the observed signs of neurotoxicity.
Caption: Mechanism of pyrethroid-induced neurotoxicity.
Experimental Workflow for Acute Oral Toxicity Study
The following diagram illustrates the typical workflow for an acute oral toxicity study based on OECD guidelines.
Caption: Workflow for an acute oral toxicity study.
Experimental Workflow for Chronic Toxicity Study
The following diagram outlines the key stages of a chronic oral toxicity study.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 4. jistox.in [jistox.in]
- 5. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Cismethrin's Molecular Landscape Beyond Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cismethrin (B1669086), a Type I pyrethroid insecticide, is well-documented for its potent neurotoxic effects mediated through the disruption of voltage-gated sodium channels (VGSCs). However, a growing body of evidence suggests that the toxicological profile of this compound is more complex, involving interactions with a range of other molecular targets within the cell. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond VGSCs. We delve into the experimental evidence for its interactions with neurotransmitter receptors, ion channels, and key cellular enzymes, presenting quantitative data where available. Furthermore, we outline detailed experimental protocols for investigating these off-target effects and provide visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted mechanism of action. This guide is intended to serve as a valuable resource for researchers in toxicology, neurobiology, and drug development, stimulating further investigation into the broader biological consequences of pyrethroid exposure.
Introduction
Pyrethroid insecticides are a major class of synthetic pesticides used worldwide in agriculture and public health. Their primary mode of action is the modulation of voltage-gated sodium channels, leading to prolonged channel opening, membrane depolarization, and neuronal hyperexcitability in target organisms. This compound, a potent isomer of the pyrethroid resmethrin, is a classic example of a Type I pyrethroid, characterized by its ability to cause tremors and hyperactivity.
While the interaction with VGSCs is a critical component of this compound's toxicity, it does not fully account for the diverse range of observed physiological and behavioral effects. Research into the off-target effects of pyrethroids, including this compound and its close structural relative cypermethrin (B145020), has revealed a number of additional molecular targets. Understanding these alternative interactions is crucial for a complete toxicological risk assessment and may open new avenues for the development of more selective and safer insecticides. This guide will explore these non-canonical targets, providing the available quantitative data, experimental methodologies, and pathway visualizations.
Neurotransmitter Receptors as Secondary Targets
GABAa Receptors
The γ-aminobutyric acid type A (GABAa) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its modulation can have profound effects on neuronal excitability. While some pyrethroids are known to interact with GABAa receptors, the effect of this compound appears to be indirect.
Studies have shown that Type I pyrethroids like this compound do not directly bind to the GABAa receptor but can indirectly inhibit its function. For instance, in synaptoneurosomes from trout brain, (1R alpha S)-cis-cypermethrin, a compound structurally similar to this compound, was found to decrease GABA-dependent chloride influx[1]. This effect was sensitive to tetrodotoxin (B1210768) (TTX), a potent blocker of voltage-gated sodium channels, suggesting that the inhibition of GABAa receptor function is a downstream consequence of sodium channel activation and the subsequent disruption of ion gradients[1].
dot
Caption: Indirect modulation of GABAa receptor function by this compound.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors are another important class of ligand-gated ion channels involved in excitatory neurotransmission. While some insecticides, like neonicotinoids, directly target nAChRs, the interaction of pyrethroids is less direct. There is limited specific data for this compound's effect on nAChRs. However, studies on the broader class of pyrethroids suggest potential interactions. It is hypothesized that the neuronal hyperexcitability caused by pyrethroid action on sodium channels could lead to secondary effects on cholinergic systems.
Dopaminergic System
Evidence suggests that pyrethroids can impact the dopaminergic system. Studies on cypermethrin have shown alterations in dopamine (B1211576) levels and its metabolites in the brain[2]. Cypermethrin exposure has been linked to dopaminergic neurotoxicity and motor deficits[2][3]. While direct binding studies with this compound on dopamine receptors are lacking, the observed neurobehavioral effects of Type I pyrethroids are consistent with a potential disruption of dopaminergic signaling.
Ion Channels and Transporters
Voltage-Gated Calcium Channels (VGCCs)
Voltage-gated calcium channels are crucial for neurotransmitter release, muscle contraction, and gene expression. Some pyrethroids have been shown to modulate VGCCs. While the primary effect of this compound is on sodium channels, the resulting membrane depolarization can lead to the opening of VGCCs and an influx of calcium, which can trigger a cascade of downstream events. However, direct, high-affinity binding of this compound to VGCCs has not been conclusively demonstrated.
Cellular Enzymes
Protein Phosphatases
Protein phosphatases are critical enzymes that regulate a vast array of cellular processes by dephosphorylating proteins. A study investigating the effects of various pyrethroids on phosphatase activity found that neither Type I (including cis-permethrin, a close analog of this compound) nor Type II pyrethroids were effective inhibitors of calcineurin (protein phosphatase 2B) or other major serine/threonine phosphatases (PP1 and PP2A)[4]. This suggests that direct inhibition of these key phosphatases is unlikely to be a primary off-target mechanism of this compound.
Table 1: Effect of Pyrethroids on Protein Phosphatase Activity
| Compound | Target Enzyme | Activity | Reference |
| cis-Permethrin | Calcineurin (PP2B) | No inhibition | [4] |
| cis-Cypermethrin | Calcineurin (PP2B) | No inhibition | [4] |
| Deltamethrin | Calcineurin (PP2B) | No inhibition | [4] |
| Fenvalerate | Calcineurin (PP2B) | No inhibition | [4] |
| cis-Permethrin | PP1 & PP2A | No inhibition | [4] |
| cis-Cypermethrin | PP1 & PP2A | No inhibition | [4] |
ATPases
Mitochondria: A Hub for Off-Target Effects
Mitochondria are increasingly recognized as a target for various xenobiotics, including pesticides. Mitochondrial dysfunction can lead to oxidative stress, apoptosis, and cellular energy depletion.
Mitochondrial Complex I
The mitochondrial electron transport chain is essential for ATP production. Studies on the pyrethroids permethrin (B1679614) and cyhalothrin (B162358) have demonstrated potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase)[5][6].
Table 2: Inhibition of Mitochondrial Complex I by Pyrethroids
| Compound | IC50 (µM) | Reference |
| Permethrin | 0.73 | [5] |
| Cyhalothrin | 0.57 | [5] |
While direct data for this compound is not available, its structural similarity to permethrin suggests that it may also inhibit complex I. This inhibition would lead to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.
dot
Caption: Potential mitochondrial toxicity pathway of this compound.
Experimental Protocols
Radioligand Binding Assay for Neurotransmitter Receptors
This protocol provides a general framework for assessing the binding affinity of this compound to a receptor of interest (e.g., GABAa receptor subtypes).
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]muscimol for GABAa receptors).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Incubation buffer (specific to the receptor).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the cell membranes/homogenate, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for a radioligand binding assay.
Mitochondrial Complex I Activity Assay
This spectrophotometric assay measures the activity of mitochondrial complex I.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of mitochondrial complex I.
Materials:
-
Isolated mitochondria or submitochondrial particles.
-
Assay buffer (e.g., potassium phosphate (B84403) buffer).
-
NADH (substrate).
-
Ubiquinone (electron acceptor).
-
Rotenone (a known complex I inhibitor, for control).
-
This compound stock solution.
-
Spectrophotometer.
Procedure:
-
Isolate mitochondria from a suitable tissue source (e.g., rat liver).
-
Prepare serial dilutions of this compound.
-
In a cuvette, add the assay buffer, isolated mitochondria, and varying concentrations of this compound or vehicle control. Pre-incubate for a defined period.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.
-
The rate of the reaction is proportional to the activity of complex I.
-
Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
The molecular toxicology of this compound extends beyond its well-established effects on voltage-gated sodium channels. While direct, high-affinity interactions with other targets are not as clearly defined as for some other pesticides, the evidence points towards a complex interplay of direct and indirect effects that contribute to its overall toxicity profile. The indirect modulation of GABAa receptors, the potential disruption of dopaminergic signaling, and the likely inhibition of mitochondrial complex I are key areas that warrant further investigation.
The experimental protocols and conceptual frameworks presented in this guide provide a starting point for researchers to explore these non-canonical targets in greater detail. A more complete understanding of the molecular targets of this compound will not only enhance our ability to predict and mitigate its adverse effects but also inform the design of future insecticides with improved target specificity and reduced non-target toxicity. Future research should focus on obtaining more quantitative binding and inhibition data for this compound specifically, to move beyond the current reliance on data from its structural analogs.
References
- 1. Pyrethroid insecticides indirectly inhibit GABA-dependent 36Cl- influx in synaptoneurosomes from the trout brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A current review of cypermethrin-induced neurotoxicity and nigrostriatal dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrethroid insecticides as phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyrethroids permethrin and cyhalothrin are potent inhibitors of the mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cismethrin's Potential for Bioaccumulation in Aquatic Ecosystems: A Technical Guide
This guide provides an in-depth analysis of the bioaccumulation potential of cismethrin (B1669086), a synthetic pyrethroid insecticide, in aquatic environments. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. The document synthesizes key data on this compound's physicochemical properties, bioconcentration factors, and the experimental methodologies used for their determination.
Introduction
This compound is a Type I synthetic pyrethroid, an ester of chrysanthemic acid. It is a component of the technical mixture cypermethrin (B145020), which consists of eight stereoisomers.[1] Pyrethroids, including this compound and its isomers, are widely used for pest control in agriculture and public health. However, their extensive use raises concerns about their impact on non-target organisms, particularly in aquatic ecosystems.[2] Pyrethroids are known to be highly toxic to aquatic life, including fish and invertebrates.[1][2] A key aspect of their environmental risk is their potential to bioaccumulate, which is the process by which a chemical concentration in an organism exceeds that in the surrounding environment.[3][4]
Physicochemical Properties and Bioaccumulation Potential
The tendency of a chemical to bioaccumulate is closely linked to its physicochemical properties, most notably its hydrophobicity. This is often quantified by the n-octanol-water partition coefficient (Kow).[5][6]
Octanol-Water Partition Coefficient (Kow)
The Kow value is a measure of a chemical's lipophilicity (affinity for fats and oils). A high log Kow value suggests a greater potential for the substance to partition from water into the fatty tissues of aquatic organisms, a primary mechanism of bioconcentration.[5] For organic substances, a log Kow value greater than 3 is often used as a trigger for requiring bioaccumulation testing.[3] Chemicals with log Kow values exceeding 4.5 are of greater concern for their potential to bioconcentrate.
Commercial cypermethrin, a mixture containing this compound, has a reported log Kow of approximately 6.0 ± 0.3.[7] This high value indicates a strong tendency for the compound to accumulate in the fatty tissues of organisms.[5] Under the Stockholm Convention, chemicals with a log Kow greater than 5 are generally considered to have the potential to bioaccumulate.[5]
Quantitative Data on Bioaccumulation
The bioaccumulation potential of a substance in aquatic organisms is typically expressed as the Bioconcentration Factor (BCF). The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.[8]
While specific BCF data for the this compound isomer is limited in publicly available literature, studies on cypermethrin provide valuable insights into the bioaccumulation behavior of its constituent isomers.
| Parameter | Species | Tissue | Value (L/kg) | Exposure Concentration | Source |
| BCF | Carassius auratus (Crucian Carp) | Muscle | 45.17 | Low concentration | [9] |
| BCF | Carassius auratus (Crucian Carp) | Liver | 37.08 | Low concentration | [9] |
| BCF | Carassius auratus (Crucian Carp) | Kidney | 29.85 | Low concentration | [9] |
| BCF | Carassius auratus (Crucian Carp) | Blood | 26.17 | Low concentration | [9] |
| BCF | Carassius auratus (Crucian Carp) | Muscle | 28.99 | High concentration | [9] |
| BCF | Carassius auratus (Crucian Carp) | Liver | 22.85 | High concentration | [9] |
| BCF | Carassius auratus (Crucian Carp) | Kidney | 21.05 | High concentration | [9] |
| BCF | Carassius auratus (Crucian Carp) | Blood | 22.71 | High concentration | [9] |
Note: The data presented is for cypermethrin, a mixture of isomers including this compound.
A study on crucian carp (B13450389) (Carassius auratus) demonstrated that cypermethrin accumulates in various tissues, with the highest BCF observed in muscle tissue at lower exposure concentrations.[9] It was also noted that BCF values were generally higher in the low-concentration exposure group, suggesting that at lower environmental concentrations, pyrethroids are more likely to bioaccumulate.[9]
Experimental Protocols for BCF Determination
The determination of the Bioconcentration Factor in fish is a standardized process, with detailed guidelines provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 305: Bioaccumulation in Fish
The most relevant and widely accepted protocol is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[10][11][12]
Principle of the Test: The primary objective of this guideline is to characterize the bioaccumulation potential of a substance in fish.[3] The test involves two main phases:
-
Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water under flow-through or semi-static conditions. This phase typically lasts for 28 days but can be extended if a steady state is not reached.[3][12]
-
Depuration Phase: Following the uptake phase, the fish are transferred to a medium free of the test substance. The concentrations of the substance in the fish are monitored during this phase to determine the rate of elimination.[3][12]
Test Organisms: Several fish species are recommended for testing, including Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[10]
Test Conditions:
-
Water: The test is conducted using water of a known quality with controlled temperature, pH, and dissolved oxygen levels.
-
Test Substance: It is recommended to use a radiolabelled test substance (e.g., with ¹⁴C) to facilitate the analysis of its concentration in water and fish tissues.[3]
-
Feeding: Fish are fed daily with a standard diet.[10]
-
Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases for chemical analysis.
Data Analysis: The BCF can be calculated in two ways:
-
Steady-State BCF (BCFss): If the concentration of the substance in the fish reaches a plateau, the BCF is calculated as the ratio of the concentration in the fish to the concentration in the water.[3]
-
Kinetic BCF (BCFk): If a steady state is not achieved, the BCF is calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).[3][8]
The final BCF value is often normalized to a standard fish lipid content of 5%.[12]
The experimental workflow for a typical BCF study is illustrated in the diagram below.
Factors Influencing Bioaccumulation and Isomer Specificity
The bioaccumulation of pyrethroids like this compound is a dynamic process influenced by several factors, including the physicochemical properties of the compound, the physiology of the organism (e.g., metabolism), and environmental conditions.
The high log Kow of cypermethrin is a primary driver for its partitioning into the tissues of aquatic organisms. Once absorbed, the compound can be metabolized and eliminated, which counteracts the bioaccumulation process. The balance between the rates of uptake and elimination determines the ultimate BCF.
It is also important to consider that commercial pyrethroids are often mixtures of stereoisomers, each of which can exhibit different biological activities and degradation rates.[1] Studies have shown that the cis-isomers of pyrethroids are generally more biologically active and may be degraded at different rates than the trans-isomers.[13] This isomer selectivity can influence both the toxicity and the bioaccumulation potential of the overall mixture.[13] Therefore, while data for cypermethrin is informative, isomer-specific studies on this compound would provide a more precise understanding of its individual bioaccumulation behavior.
Conclusion
The available data, primarily from studies on the isomeric mixture cypermethrin, strongly indicates that this compound has a significant potential for bioaccumulation in aquatic ecosystems. This is supported by its high octanol-water partition coefficient (log Kow > 6.0). Experimental studies have confirmed that cypermethrin can bioconcentrate in various tissues of fish, with BCF values that warrant environmental concern. The standard methodology for assessing this potential is well-established in protocols like the OECD Test Guideline 305. Future research focusing on the isomer-specific bioaccumulation of this compound would be beneficial for a more refined risk assessment. Given its high toxicity to aquatic organisms and its potential to bioaccumulate, the environmental presence of this compound requires careful monitoring and management.
References
- 1. Cypermethrin (Ref: OMS 2002) [sitem.herts.ac.uk]
- 2. Cypermethrin: An Emerging Pollutant and Its Adverse Effect on Fish Health and some Preventive Approach—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. Bioconcentration - Wikipedia [en.wikipedia.org]
- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 6. Partition coefficient (KOW) and distribution ratio (DOW) - ECETOC [ecetoc.org]
- 7. Repeatability of n-octanol/water partition coefficient values between liquid chromatography measurement methods [agris.fao.org]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Acute Toxicity, Bioaccumulation and Elimination Rate of Deltamethrin and Cypermethrin in Crucian Carp (Carassius auratus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. researchgate.net [researchgate.net]
Photochemical Degradation of Cismethrin on Plant Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical degradation of cismethrin (B1669086) on plant surfaces. This compound, a synthetic pyrethroid insecticide, is susceptible to transformation under the influence of sunlight, which significantly impacts its environmental fate and efficacy. This document details the degradation pathways, summarizes key quantitative data, and provides standardized experimental protocols for studying these processes. The information presented herein is crucial for understanding the persistence and potential environmental impact of this compound when used in agricultural settings.
Introduction to this compound and Photochemical Degradation
This compound is a Type I pyrethroid insecticide, valued for its high insecticidal activity and relatively low mammalian toxicity. As a photolabile compound, its persistence on plant surfaces is largely dictated by photochemical reactions. Upon application to plant foliage, this compound residues are exposed to solar radiation, which can initiate a series of chemical transformations. These reactions are influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizers on the leaf surface, and environmental conditions such as temperature and humidity. Understanding the nature and rate of these degradation processes is essential for predicting the environmental persistence of this compound and for developing formulations that may enhance its stability.
Photochemical Degradation Pathways of this compound
The photochemical degradation of this compound on plant surfaces primarily proceeds through two main pathways: photoisomerization and ester cleavage . These pathways are similar to those observed for the isomeric mixture cypermethrin (B145020).
-
Photoisomerization: this compound, the cis-isomer, can undergo isomerization to its more stable trans-isomer upon exposure to UV light. This conversion is a significant transformation pathway for many pyrethroids.
-
Ester Cleavage: The ester linkage in the this compound molecule is susceptible to photolytic cleavage, a common degradation route for pyrethroid insecticides. This cleavage results in the formation of two primary degradation products: 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). Further oxidation of the alcohol intermediate can also lead to the formation of 3-phenoxybenzaldehyde.
The following diagram illustrates the primary photochemical degradation pathways of this compound.
Caption: Primary photochemical degradation pathways of this compound.
Quantitative Data on Photochemical Degradation
Quantitative data on the photochemical degradation of this compound on plant surfaces are limited. However, studies on the closely related insecticide cypermethrin, which contains the cis-isomer, provide valuable insights into its persistence. The half-life of a pesticide is a key parameter used to describe its degradation rate.
| Pesticide | Plant Surface | Reported Half-life (t½) | Reference |
| Cypermethrin | Cotton Leaf | 2 - 4 days | [1] |
| Cypermethrin | Bean Leaf | 2 - 4 days | [1] |
| cis-Cypermethrin | Cabbage Leaves | 7 - 8 days | [2] |
| trans-Cypermethrin | Cabbage Leaves | 4 - 5 days | [2] |
| Cypermethrin | Bean Pods | 9.5 days | [3] |
| Cypermethrin | Cucumber Fruits | 3.3 days |
Note: The degradation rates can vary significantly depending on environmental conditions such as light intensity, temperature, and the specific characteristics of the plant surface.
Experimental Protocols for Studying Photochemical Degradation
The following sections outline a general methodology for conducting laboratory and field studies to investigate the photochemical degradation of this compound on plant surfaces.
Laboratory Study Protocol
This protocol describes a controlled experiment to assess the photodegradation of this compound on leaf surfaces using a solar simulator.
Objective: To determine the photochemical degradation rate and identify the major degradation products of this compound on a representative plant species under controlled laboratory conditions.
Materials:
-
This compound analytical standard
-
Analytical standards of expected degradation products (e.g., trans-isomer, 3-phenoxybenzoic acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid)
-
High-purity solvents (e.g., acetone, acetonitrile, hexane)
-
Representative plants (e.g., cotton, bean)
-
Solar simulator with a light spectrum closely matching natural sunlight
-
Environmental chamber for controlling temperature and humidity
-
Microsyringe or sprayer for pesticide application
-
Homogenizer or sonicator
-
Solid-phase extraction (SPE) cartridges
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS)
Workflow:
Caption: General workflow for a laboratory photodegradation study.
Procedure:
-
Plant Preparation: Grow the selected plant species under controlled conditions to ensure uniformity.
-
Pesticide Application: Prepare a standard solution of this compound in a suitable solvent (e.g., acetone). Apply a known volume of the solution uniformly to the adaxial surface of the leaves using a microsyringe or a sprayer to achieve a target concentration.
-
Irradiation: Place the treated plants in an environmental chamber under a solar simulator. Maintain control plants under the same conditions but in the dark to account for non-photochemical degradation.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect leaf samples from both the irradiated and dark control groups.
-
Extraction: Extract the pesticide residues from the leaf samples by homogenizing or sonicating them in an appropriate organic solvent (e.g., acetonitrile).
-
Cleanup: Clean up the crude extract to remove interfering plant matrix components using techniques like liquid-liquid partitioning or solid-phase extraction (SPE).
-
Analysis: Quantify the concentration of this compound and its degradation products in the cleaned extracts using a validated analytical method such as HPLC-UV/MS or GC-MS.
-
Data Analysis: Determine the degradation kinetics of this compound (e.g., by fitting the data to a first-order decay model) to calculate the half-life. Identify and quantify the major degradation products.
Field Study Protocol
This protocol outlines a study to evaluate the photochemical degradation of this compound under real-world agricultural conditions.
Objective: To determine the dissipation rate of this compound on a specific crop under typical field conditions.
Materials:
-
Commercial formulation of this compound
-
Field sprayer calibrated for the intended application rate
-
Weather monitoring station to record temperature, humidity, and solar radiation
-
Sample collection tools (e.g., leaf punch, shears)
-
Portable cooler for sample transport
-
Laboratory equipment for extraction, cleanup, and analysis as described in the laboratory protocol.
Workflow:
Caption: General workflow for a field photodegradation study.
Procedure:
-
Experimental Plot: Establish experimental plots with the target crop, including untreated control plots.
-
Pesticide Application: Apply the this compound formulation to the crop at the recommended agronomic rate using a calibrated sprayer.
-
Environmental Monitoring: Continuously record key meteorological data throughout the study period.
-
Sampling: Collect leaf samples from the treated and control plots at various time points post-application (e.g., 0, 1, 3, 7, 14, 21 days).
-
Sample Handling: Immediately after collection, store the samples in a cooler and transport them to the laboratory for analysis to prevent further degradation.
-
Residue Analysis: Analyze the samples for this compound and its major degradation products using the laboratory protocol described above.
-
Data Analysis: Plot the dissipation curve of this compound over time and calculate the field dissipation half-life.
Conclusion
The photochemical degradation of this compound on plant surfaces is a critical process that influences its environmental persistence and efficacy. The primary degradation pathways involve photoisomerization to the trans-isomer and ester cleavage to form 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. While specific quantitative data for this compound are scarce, information from studies on cypermethrin suggests a relatively short half-life on plant foliage, typically in the range of a few days. The provided experimental protocols offer a standardized framework for researchers to conduct further studies to generate specific data for this compound and to better understand its photochemical fate in the environment. This knowledge is essential for the development of effective and environmentally sound pest management strategies.
References
Cismethrin's Impact on Beneficial Insect Populations: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cismethrin (B1669086), a Type I synthetic pyrethroid insecticide, poses a significant risk to beneficial insect populations due to its neurotoxic mode of action. As with other pyrethroids, this compound targets the voltage-gated sodium channels in the nervous system of insects, leading to hyperexcitation, paralysis, and death. While specific quantitative data for this compound's impact on a wide range of beneficial insects is limited in publicly available literature, this guide synthesizes available information on this compound and related pyrethroids to provide a comprehensive overview of its potential effects. This document outlines the core mechanisms of action, presents available toxicity data, details standardized experimental protocols for assessing impact, and discusses observed sublethal effects on critical beneficial species such as pollinators, predators, and parasitoids.
Introduction
The use of broad-spectrum insecticides in agricultural and urban environments necessitates a thorough understanding of their impact on non-target organisms. Beneficial insects, including pollinators, predators, and parasitoids, are vital for maintaining ecosystem balance and agricultural productivity. This compound, an isomer of the pyrethroid insecticide permethrin, is effective against a range of pests. However, its neurotoxic properties are not exclusive to pests and can have detrimental effects on beneficial insect populations. This guide provides a technical overview of the current understanding of this compound's impact on these crucial species.
Mechanism of Action: Disruption of Neuronal Signaling
The primary mode of action for this compound and other pyrethroids is the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs).[1][2] These channels are crucial for the propagation of action potentials along nerve axons.
This compound binds to the VGSCs, causing them to remain open for an extended period.[1] This prolonged opening leads to a continuous influx of sodium ions (Na+) into the neuron, resulting in a state of hyperexcitation characterized by repetitive nerve discharges.[3] Ultimately, this leads to paralysis and death of the insect.[3]
The following diagram illustrates the signaling pathway disrupted by this compound.
Quantitative Toxicity Data
Quantitative data on the acute toxicity of this compound to beneficial insects is sparse. The following tables summarize available data for this compound and other relevant pyrethroids, primarily cypermethrin, to provide an estimate of its potential toxicity. Lethal Dose (LD50) and Lethal Concentration (LC50) values are standard measures of acute toxicity, representing the dose or concentration that is lethal to 50% of a test population.
Table 1: Acute Contact Toxicity of Pyrethroids to Honey Bees (Apis mellifera)
| Insecticide | LD50 (µ g/bee ) | Study Duration | Reference |
| Cypermethrin | 0.088 | 48 hours | [4] |
| alpha-Cypermethrin | 0.033 | Not Specified | |
| zeta-Cypermethrin | >1 day ERT | Not Specified | |
| Deltamethrin | 0.05 | 48 hours |
Table 2: Acute Oral Toxicity of Pyrethroids to Honey Bees (Apis mellifera)
| Insecticide | LC50 (mg/L) | Study Duration | Reference |
| Cypermethrin | 0.0370 | Not Specified | [5] |
| Thiacloprid + Deltamethrin | >90% mortality | 5 days |
Table 3: Toxicity of Pyrethroids to Lady Beetles (Coccinella septempunctata)
| Insecticide | Application Method | Effect | Reference |
| Cypermethrin | Field Application | 31.76% mortality | |
| Deltamethrin | Topical Application (LD50) | 0.98 ng/insect (4th instar larvae) | [6] |
| Esfenvalerate | Field Application | 33.78% mortality |
Table 4: Toxicity of Pyrethroids to Green Lacewings (Chrysoperla carnea)
| Insecticide | Application Method | Effect | Reference |
| Lambda-cyhalothrin | Residual Contact | 100% larval mortality | [7] |
| Cyfluthrin | Leaf Dip | ~95% mortality (1st instar) | |
| Fenpropathrin | Leaf Dip | ~95% mortality (1st instar) |
Note: The absence of extensive this compound-specific data necessitates the use of data from other pyrethroids as a proxy. The toxicity of different pyrethroid isomers and formulations can vary.
Sublethal Effects on Beneficial Insects
Exposure to sublethal doses of pyrethroids, including what can be inferred for this compound, can lead to a range of adverse effects on the behavior, physiology, and reproductive success of beneficial insects.[8]
4.1 Pollinators (Honey Bees)
-
Impaired Foraging Behavior: Sublethal doses of pyrethroids can disrupt the foraging activity of honey bees, leading to reduced pollen and nectar collection.
-
Reduced Learning and Memory: Exposure can impair the learning and memory functions essential for successful navigation and foraging.
-
Reproductive Effects: Sublethal exposure may negatively impact queen bee fertility and drone sperm viability.[9]
4.2 Predators (Lady Beetles and Lacewings)
-
Reduced Predation Efficacy: Sublethal exposure can decrease the predatory activity of lady beetles and lacewings, leading to less effective pest control.
-
Developmental and Reproductive Impacts: Studies on various pyrethroids have shown that sublethal doses can prolong larval development, reduce adult longevity, and decrease fecundity and fertility in predatory insects.[7]
4.3 Parasitoids
-
Reduced Parasitism Rates: Sublethal exposure to pyrethroids can reduce the ability of parasitoid wasps to locate and parasitize their hosts.
-
Impaired Host-Searching Behavior: The chemical cues used by parasitoids to find hosts can be disrupted by insecticide exposure.
-
Developmental and Survival Effects: Exposure can negatively affect the development and survival of parasitoid larvae within their hosts.
Experimental Protocols
The following sections detail standardized laboratory bioassay protocols for assessing the toxicity of insecticides like this compound to key beneficial insects.
5.1 Topical Application Bioassay (Honey Bees - based on OECD Guideline 214) [8][10][11][12]
This method assesses the acute contact toxicity of a substance.
Methodology:
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of at least five geometrically spaced concentrations. A solvent-only control and a toxic standard (e.g., dimethoate) are also prepared.
-
Test Animals: Use young adult worker honey bees from a healthy, queen-right colony. Anesthetize the bees briefly with carbon dioxide.
-
Application: Apply a 1 µL droplet of the test solution directly to the dorsal thorax of each bee using a calibrated microapplicator.
-
Incubation: Place the treated bees in individual or group cages with access to a 50% sucrose solution. Maintain the cages in the dark at a controlled temperature (e.g., 25°C) and humidity.
-
Observation: Record mortality and any behavioral abnormalities at 4, 24, 48, 72, and 96 hours after application.
-
Data Analysis: Use probit analysis to determine the LD50 values and their 95% confidence intervals.
5.2 Residual Contact Bioassay (Lady Beetles - based on IOBC Protocol) [2][13]
This method evaluates the toxicity of insecticide residues on a surface.
Methodology:
-
Test Surface Preparation: Apply a known volume and concentration of the this compound solution to a glass plate or the inside of a petri dish. Allow the solvent to evaporate completely, leaving a uniform residue.
-
Test Animals: Use a specific life stage of the lady beetle (e.g., 2nd instar larvae or adults).
-
Exposure: Place the lady beetles onto the treated surface. Provide a suitable food source, such as aphids.
-
Incubation: Maintain the test units at controlled temperature, humidity, and photoperiod.
-
Observation: Assess mortality and sublethal effects (e.g., ataxia, paralysis, reduced feeding) at specified time intervals.
-
Data Analysis: Calculate the LC50 (Lethal Concentration 50) or LR50 (Lethal Rate 50) values.
5.3 Spray Tower Bioassay (Lacewings)
This method simulates exposure to insecticide spray droplets.
Methodology:
-
Test Substance Preparation: Prepare aqueous dilutions of a formulated this compound product.
-
Test Animals: Place lacewing larvae or adults in a petri dish or on a leaf surface.
-
Application: Use a Potter spray tower or similar calibrated laboratory sprayer to apply a precise volume of the test solution onto the insects.
-
Post-Treatment: Transfer the treated insects to clean containers with a food source.
-
Incubation and Observation: Maintain under controlled conditions and record mortality and sublethal effects at regular intervals.
-
Data Analysis: Determine the LC50 values.
Conclusion
While this compound-specific data is not abundant, the available information on related pyrethroids strongly suggests a high potential for negative impacts on beneficial insect populations. The neurotoxic mode of action, which is highly effective against pests, is also detrimental to pollinators, predators, and parasitoids. Both lethal and sublethal effects can disrupt critical ecological services, leading to secondary pest outbreaks and reduced pollination. For professionals in research and drug development, it is crucial to consider these non-target effects when evaluating the environmental safety of new and existing insecticidal compounds. Further research focusing specifically on the ecotoxicology of this compound is warranted to provide a more precise risk assessment.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Toxicity and Poisoning Symptoms of selected Insecticides to Honey Bees (Apis mellifera mellifera L.) | Archives of Biological Sciences [serbiosoc.org.rs]
- 6. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enhancedbc.tfrec.wsu.edu [enhancedbc.tfrec.wsu.edu]
- 8. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 9. Sublethal pesticide exposure decreases mating and disrupts chemical signaling in a beneficial pollinator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
A Technical Guide to the Sublethal Effects of Cismethrin Exposure on Insect Behavior
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the sublethal effects of cismethrin (B1669086), a Type I pyrethroid insecticide, on various insect behaviors. While direct mortality is a primary endpoint in insecticide efficacy studies, sublethal concentrations that insects are more likely to encounter in agricultural and urban environments can induce significant behavioral and physiological alterations.[1] These changes can have profound impacts on pest population dynamics, vector competency, and overall ecosystem health.[2][3][4] This document details the underlying mechanisms of action, summarizes quantitative behavioral changes, outlines common experimental protocols, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: Neuronal Hyperexcitability
This compound, like other pyrethroids, exerts its primary effect on the insect nervous system. The molecular target is the voltage-gated sodium channel (VGSC), a transmembrane protein crucial for the initiation and propagation of action potentials in neurons.[5][6][7]
This compound binds to the open state of the VGSC, preventing its normal inactivation.[6] This disruption leads to a prolonged influx of sodium ions, causing membrane depolarization and resulting in repetitive, uncontrolled firing of the neuron. This state of hyperexcitability manifests as the initial symptoms of pyrethroid poisoning: tremors, ataxia (incoordination), and hyperactivity.[8][9] At lethal doses, this leads to paralysis and death. At sublethal doses, the effects are more nuanced, leading to a range of behavioral modifications.
Key Sublethal Behavioral Effects
Exposure to non-lethal doses of this compound and other pyrethroids can significantly alter behaviors critical to insect survival and reproduction.
2.1. Locomotion and Motor Control One of the most immediate sublethal effects is the disruption of locomotion.[9] Initial exposure can cause hyperactivity and uncoordinated movement, which is often followed by a period of paresis or reduced activity.[9] Insects that recover may still exhibit impaired motor function, affecting their ability to forage, escape predators, or find mates.
2.2. Feeding and Foraging Pyrethroids can act as powerful anti-feedants or repellents.[10][[“]] Sublethal exposure may not kill the insect but can deter it from feeding on treated surfaces or plants. This reduction in food consumption can lead to decreased fitness, slower development, and reduced reproductive output.[[“]]
2.3. Mating and Reproduction Reproductive behaviors are often complex and easily disrupted by neurotoxicants. Sublethal pyrethroid exposure has been shown to reduce male mating success, deter or delay oviposition (egg-laying) in females, and decrease overall fecundity and the viability of eggs.[2][3][12][13] For instance, cypermethrin-treated female cabbage loopers (Trichoplusia ni) were less likely to exhibit "calling" behavior to attract mates.[12]
Quantitative Data on Sublethal Effects
The following tables summarize quantitative data from studies on pyrethroids, illustrating the significant impact of sublethal exposure on key insect life-history traits.
Table 1: Effects on Insect Reproduction
| Insect Species | Pyrethroid (Sublethal Dose) | Observed Effect | Magnitude of Effect | Reference |
|---|---|---|---|---|
| Cimex lectularius (Bed Bug) | Pyrethroid-Neonicotinoid mix | Reduction in egg hatch rate | 34% - 73% decline | [2][3] |
| Cimex lectularius (Bed Bug) | Pyrethroid-Neonicotinoid mix | Male mating success | Reduction | [2][3] |
| Culex quinquefasciatus (Mosquito) | Cypermethrin (LC10-LC30) | Mean rate of oviposition | Decrease from 107 to 87 eggs | [14] |
| Aedes aegypti & Ae. albopictus | Transfluthrin | Reduction in viable eggs laid | 50% - 75% reduction | [13][15] |
| Trichoplusia ni (Cabbage Looper) | Cypermethrin | Female calling behavior | Reduced likelihood | [12] |
| Alphitobius diaperinus | α-cypermethrin (LC10-LC30) | Duration of copulation | Reduced from 63s to 47s |[16] |
Table 2: Effects on Locomotion and Feeding
| Insect Species | Pyrethroid (Sublethal Dose) | Behavioral Parameter | Observed Effect | Reference |
|---|---|---|---|---|
| Pardosa amentata (Wolf Spider) | Cypermethrin (4.6 ng) | Path length, Avg. Velocity | Reduction post-exposure | [9] |
| Bemisia tabaci (Whitefly) | Bifenthrin | Phloem (sap) feeding | Significant reduction | [10] |
| Spodoptera frugiperda (Fall Armyworm) | Deltamethrin | Food consumption | Reduction and repellency | [[“]] |
| Cimex lectularius (Bed Bug) | Lufenuron (CSI) | Locomotion (Pulling Force) | Significant reduction |[17] |
Experimental Protocols for Assessing Sublethal Effects
Standardized assays are critical for quantifying the sublethal effects of insecticides. Below are detailed methodologies for key behavioral experiments.
4.1. Protocol: Locomotor Activity Assay This protocol is adapted from methodologies using computer-automated video tracking.[9]
-
Insect Preparation: Select healthy, adult insects of a consistent age and size.
-
Acclimation: Place individual insects into an open-field arena (e.g., a petri dish with a specific substrate) and allow them to acclimate for a set period.
-
Baseline Recording: Record the voluntary movement of each insect for a prolonged period (e.g., 24 hours) using an overhead camera connected to tracking software (e.g., EthoVision, Noldus). This provides baseline data for path length, velocity, and periods of quiescence.
-
Exposure: Apply a predetermined sublethal dose (e.g., LC10) of this compound topically to the dorsal thorax of the insect using a microapplicator. Control insects receive a solvent-only application.
-
Post-Exposure Recording: Immediately return the insect to the arena and record its locomotor activity for an extended period (e.g., 48 hours) to observe acute effects (hyperactivity, paralysis) and recovery.
-
Data Analysis: Quantify parameters such as total distance moved, average velocity, maximum velocity, and time spent immobile. Compare the post-exposure data to the baseline data and the control group using appropriate statistical tests.
4.2. Protocol: Feeding Behavior Assay (Electrical Penetration Graph - EPG) This protocol is used for piercing-sucking insects like aphids and whiteflies to monitor feeding behavior in real-time.[10]
-
Insect Preparation: An insect is attached to a thin gold wire (20-50 µm diameter) on its dorsum using conductive silver paint. The other end of the wire is connected to an EPG amplifier.
-
Plant Preparation: A plant leaf or leaf disc is treated with a sublethal concentration of this compound. A second electrode is inserted into the soil or substrate of the plant.
-
Circuit Completion: The insect is placed on the treated leaf surface. When its stylet (mouthpart) penetrates the plant tissue, it completes an electrical circuit.
-
Waveform Recording: The EPG system records distinct voltage fluctuation waveforms that correspond to specific feeding activities (e.g., probing, pathway phase, salivation, phloem ingestion, xylem ingestion).
-
Data Analysis: The duration and frequency of each type of waveform are quantified. These are compared between insects on treated surfaces and those on untreated control surfaces to determine anti-feedant effects, such as a reduction in time spent in the phloem ingestion phase.
Cascade of Sublethal Effects
The impact of sublethal this compound exposure can be visualized as a cascade, starting from a molecular interaction and culminating in population-level consequences.
References
- 1. Sublethal agrochemical exposure disrupts insect behavior and long-term survivability | EurekAlert! [eurekalert.org]
- 2. Impact of sublethal exposure to a pyrethroid-neonicotinoid insecticide on mating, fecundity and development in the bed bug Cimex lectularius L. (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. posagroecologia.ufv.br [posagroecologia.ufv.br]
- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the pyrethroid insecticide Cypermethrin on the locomotor activity of the wolf spider Pardosa amentata: quantitative analysis employing computer-automated video tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Potential Sublethal Effects of Various Insecticides on Key Biological Traits of The Tobacco Whitefly, Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. academic.oup.com [academic.oup.com]
- 13. Sublethal effects of a vapour-active pyrethroid, transfluthrin, on Aedes aegypti and Ae. albopictus (Diptera: Culicidae) fecundity and oviposition behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dipterajournal.com [dipterajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Locomotion Inhibition of Cimex lectularius L. Following Topical, Sublethal Dose Application of the Chitin Synthesis Inhibitor Lufenuron - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Cismethrin Resistance in Mosquito Populations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of insecticide resistance in mosquito populations pose a significant threat to the control of vector-borne diseases. Cismethrin (B1669086), a type I pyrethroid insecticide, has been a cornerstone of vector control programs for decades. However, its efficacy is increasingly compromised by the development of resistance in key mosquito vectors such as Aedes aegypti and Anopheles species. This technical guide provides a comprehensive overview of the genetic mechanisms underlying this compound resistance in mosquitoes. It delves into the two primary modes of resistance: target-site insensitivity, primarily through mutations in the voltage-gated sodium channel (vgsc) gene, and metabolic resistance, mediated by the enhanced activity of detoxification enzymes including cytochrome P450s (CYPs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). This document offers detailed experimental protocols for the key assays used to detect and characterize these resistance mechanisms, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate complex pathways and workflows. This guide is intended to be a valuable resource for researchers, public health professionals, and those involved in the development of novel insecticides and resistance management strategies.
Introduction to this compound and Pyrethroid Resistance
Pyrethroids, including this compound, are synthetic insecticides that mimic the activity of natural pyrethrins. They are valued for their high insecticidal potency and relatively low mammalian toxicity.[1] Their primary mode of action is the disruption of nerve function by binding to voltage-gated sodium channels in the nerve cell membrane, causing prolonged channel opening, which leads to paralysis and death of the insect.[1]
The extensive use of pyrethroids in public health and agriculture has imposed strong selective pressure on mosquito populations, leading to the evolution of resistance.[2] Resistance to pyrethroids in mosquitoes is a complex phenomenon, primarily driven by two well-characterized genetic mechanisms:
-
Target-Site Insensitivity: This mechanism involves mutations in the gene encoding the voltage-gated sodium channel (VGSC), the molecular target of pyrethroids. These mutations, often referred to as knockdown resistance (kdr) mutations, alter the structure of the VGSC protein, reducing its affinity for pyrethroid molecules and thereby diminishing the insecticide's efficacy.[3][4]
-
Metabolic Resistance: This form of resistance results from the enhanced detoxification of insecticides by various enzyme families before they can reach their target site.[5][6] The primary enzyme families implicated in pyrethroid resistance are cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and carboxylesterases (CCEs).[7][8][9] This enhanced metabolism is often due to the overexpression or increased catalytic activity of specific detoxification genes.[10]
Understanding the specific genetic basis of this compound resistance in a given mosquito population is crucial for the development and implementation of effective resistance management strategies, which may include insecticide rotation, the use of synergists, or the development of novel insecticides with different modes of action.[11]
Mechanisms of this compound Resistance
Target-Site Insensitivity: Knockdown Resistance (kdr)
Knockdown resistance is conferred by single nucleotide polymorphisms (SNPs) in the vgsc gene that result in amino acid substitutions in the VGSC protein. These substitutions reduce the sensitivity of the sodium channel to pyrethroids. Several kdr mutations have been identified in mosquito populations worldwide and are strongly associated with resistance to a range of pyrethroids, including this compound.[3]
dot
Caption: Mechanism of kdr-mediated resistance.
Table 1: Common kdr Mutations Associated with Pyrethroid Resistance in Mosquitoes
| Mutation | Amino Acid Change | Mosquito Species Commonly Affected | Reference |
| L1014F | Leucine to Phenylalanine | Anopheles gambiae, Culex quinquefasciatus | [12] |
| L1014S | Leucine to Serine | Anopheles gambiae | [12] |
| V1016G | Valine to Glycine | Aedes aegypti | [3] |
| V1016I | Valine to Isoleucine | Aedes aegypti | [4] |
| F1534C | Phenylalanine to Cysteine | Aedes aegypti | [4] |
| V410L | Valine to Leucine | Aedes aegypti | [12] |
Metabolic Resistance: Detoxification Pathways
Metabolic resistance is a significant mechanism that enables mosquitoes to survive exposure to insecticides by detoxifying them into less harmful, water-soluble compounds that can be easily excreted.[13] This is typically achieved through the overexpression or increased efficiency of three major families of detoxification enzymes.
dot
Caption: Overview of metabolic resistance pathways.
-
Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse superfamily of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds.[7] In the context of insecticide resistance, certain CYPs, particularly from the CYP6 and CYP9 families, are frequently overexpressed in pyrethroid-resistant mosquito populations.[14] These enzymes catalyze oxidative reactions, such as hydroxylation, which is often the first step in detoxifying pyrethroids.[5]
-
Glutathione S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione to a variety of electrophilic compounds, making them more water-soluble and easier to excrete.[8] Elevated levels of GST activity have been associated with resistance to pyrethroids in various mosquito species.[15] Some GSTs may also play a role in protecting against oxidative stress induced by insecticide exposure.[13]
-
Carboxylesterases (CCEs): CCEs are hydrolytic enzymes that can detoxify insecticides by cleaving ester bonds.[9] Pyrethroids are esters, and their hydrolysis by CCEs renders them inactive. Overexpression of specific CCEs has been implicated in pyrethroid resistance in several mosquito species.[16]
Table 2: Examples of Detoxification Genes Implicated in Pyrethroid Resistance
| Gene Family | Specific Genes/Classes | Mosquito Species | Reference |
| Cytochrome P450s | CYP6M2, CYP6P3, CYP9J family | Anopheles gambiae, Aedes aegypti | [14][17] |
| Glutathione S-Transferases | Epsilon class (e.g., GSTe2) | Anopheles funestus | [13] |
| Carboxylesterases | CCEae3a, Esterase E4 | Aedes aegypti, Anopheles stephensi | [16][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound resistance in mosquito populations.
Insecticide Susceptibility Bioassays
Bioassays are the primary method for phenotyping insecticide resistance. They involve exposing mosquitoes to a known concentration of an insecticide and measuring the resulting mortality.
The WHO tube test is a standardized method for assessing the susceptibility of adult mosquitoes to insecticides impregnated on filter papers.[4][19]
Materials:
-
WHO test kit (exposure tubes, holding tubes, slide units)
-
Insecticide-impregnated filter papers (discriminating concentration of this compound)
-
Control filter papers (impregnated with oil only)
-
Aspirator
-
Non-blood-fed female mosquitoes (3-5 days old)
-
10% sugar solution
Procedure:
-
Preparation: Line the holding tubes with clean white paper. Insert the insecticide-impregnated papers into the exposure tubes (red-dotted) and control papers into the control tubes (yellow-dotted).
-
Mosquito Collection: Using an aspirator, introduce 20-25 non-blood-fed female mosquitoes into each of the holding tubes.
-
Pre-exposure: Hold the mosquitoes in the holding tubes for 1 hour to acclimatize.
-
Exposure: Transfer the mosquitoes from the holding tubes to the exposure and control tubes. Expose the mosquitoes for 1 hour.
-
Post-exposure: After the 1-hour exposure period, transfer the mosquitoes back to the holding tubes.
-
Observation: Provide the mosquitoes with a 10% sugar solution and hold them for 24 hours.
-
Data Recording: After 24 hours, record the number of dead and alive mosquitoes in each tube.
-
Interpretation: Calculate the percentage mortality. Mortality rates below 90% suggest resistance, while rates between 90% and 97% require further investigation. Mortality of 98-100% indicates susceptibility.
The CDC bottle bioassay is a rapid and simple method to determine insecticide resistance by exposing mosquitoes to an insecticide-coated bottle.[1][3]
Materials:
-
250 ml glass bottles
-
Technical grade this compound
-
Aspirator
-
Non-blood-fed female mosquitoes (3-5 days old)
Procedure:
-
Bottle Coating: Prepare a stock solution of this compound in acetone. Add 1 ml of the insecticide solution to each bottle. Coat the entire inner surface of the bottle by rolling and inverting it. For control bottles, use 1 ml of acetone only.
-
Drying: Allow the bottles to dry completely in a fume hood.
-
Mosquito Exposure: Introduce 20-25 non-blood-fed female mosquitoes into each bottle.
-
Observation: Observe the mosquitoes continuously for up to 2 hours. Record the number of dead or moribund mosquitoes at set time intervals (e.g., every 15 minutes).
-
Data Analysis: Determine the time at which 50% or 95% of the mosquitoes are killed (LT50 or LT95). Compare these values to those of a known susceptible mosquito strain. An increase in the LT50 or LT95 indicates resistance.
Synergist Bioassays
Synergists are chemicals that can inhibit specific detoxification enzymes. By comparing mortality rates in bioassays with and without a synergist, it is possible to infer the involvement of metabolic resistance.[20]
Procedure: This protocol is an adaptation of the WHO tube test or CDC bottle bioassay.
-
Synergist Pre-exposure: Before exposing the mosquitoes to this compound, pre-expose them to a synergist. For example, to test for the involvement of P450s, pre-expose the mosquitoes to filter paper impregnated with piperonyl butoxide (PBO) for 1 hour.[6]
-
Insecticide Exposure: Immediately after the synergist pre-exposure, transfer the mosquitoes to a tube or bottle containing this compound and proceed with the standard bioassay protocol.
-
Interpretation: If the mortality rate significantly increases after pre-exposure to the synergist compared to the bioassay with this compound alone, it suggests that the inhibited enzyme family (in this case, P450s) plays a role in resistance.
dot
Caption: Workflow for a PBO synergist bioassay.
Molecular Assays for Resistance Mechanisms
TaqMan SNP genotyping is a real-time PCR-based method for accurately detecting specific SNPs, such as those conferring kdr.[21]
Materials:
-
DNA extracted from individual mosquitoes
-
TaqMan Genotyping Master Mix
-
Custom TaqMan SNP Genotyping Assay (containing primers and probes for the specific kdr mutation)
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract genomic DNA from individual mosquitoes using a standard protocol or a commercial kit.
-
Reaction Setup: Prepare the PCR reaction mix by combining the TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay, and the extracted mosquito DNA.
-
Real-time PCR: Perform the real-time PCR according to the instrument's instructions. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: The real-time PCR instrument will detect the fluorescence signals from the allele-specific probes. The software will then generate a scatter plot, clustering the samples into three groups: homozygous for the wild-type allele, homozygous for the mutant allele, and heterozygous.
Quantitative real-time PCR (qPCR) is used to measure the expression levels of specific detoxification genes.[8]
Materials:
-
RNA extracted from mosquitoes
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for the target detoxification genes and a reference gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from pools of mosquitoes (e.g., resistant vs. susceptible strains) using a method like TRIzol extraction.[3]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR on a real-time PCR instrument. The instrument will monitor the amplification of the target and reference genes in real-time.
-
Data Analysis: Calculate the relative expression level of the target detoxification genes in the resistant strain compared to the susceptible strain using the ΔΔCt method, normalizing to the expression of a stable reference gene. An increase in the relative expression level in the resistant strain indicates overexpression.
dotdot graph qpcr_workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_extraction [label="RNA Extraction from Mosquitoes", fillcolor="#FBBC05"]; cdna_synthesis [label="cDNA Synthesis (Reverse Transcription)", fillcolor="#FBBC05"]; qpcr_setup [label="qPCR Reaction Setup\n(Primers, Master Mix, cDNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qpcr_run [label="Run qPCR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis (ΔΔCt method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Determine Relative Gene Expression", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> rna_extraction; rna_extraction -> cdna_synthesis; cdna_synthesis -> qpcr_setup; qpcr_setup -> qpcr_run; qpcr_run -> data_analysis; data_analysis -> result; result -> end; }
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. RNA extraction and cDNA synthesis [bio-protocol.org]
- 4. nextadvance.com [nextadvance.com]
- 5. Quantitative reverse transcription PCR assay to detect a genetic marker of pyrethroid resistance in Culex mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tataa.com [tataa.com]
- 7. Assessment of Aedes albopictus reference genes for quantitative PCR at different stages of development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imlresearch.com [imlresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Purification, molecular cloning and heterologous expression of a glutathione S-transferase involved in insecticide resistance from the rice brown planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. data.ccmb.res.in [data.ccmb.res.in]
- 14. trace.tennessee.edu [trace.tennessee.edu]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. idtdna.com [idtdna.com]
- 17. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 18. pages.jh.edu [pages.jh.edu]
- 19. researchgate.net [researchgate.net]
- 20. jurnalsaintek.uinsa.ac.id [jurnalsaintek.uinsa.ac.id]
- 21. High quality RNA isolation from Aedes aegypti midguts using laser microdissection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Cismethrin in Water Samples
These application notes provide detailed methodologies for the detection and quantification of cismethrin (B1669086), a synthetic pyrethroid insecticide, in various water matrices. The protocols are intended for researchers, scientists, and professionals in environmental monitoring and analytical chemistry.
Application Note 1: Determination of this compound in Water by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry (SPE-GC/MS)
This method is suitable for the selective and sensitive quantification of this compound in surface water, groundwater, and wastewater.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: A C18 SPE cartridge (e.g., 2000 mg/15 mL) is sequentially conditioned with 10 mL of ethyl acetate (B1210297), 10 mL of acetone, and two 10 mL aliquots of reagent water under vacuum at a flow rate of 4-5 mL/min.[1]
-
Sample Loading: A 1-liter water sample is passed through the conditioned SPE cartridge at a flow rate of 4-5 mL/min.[1]
-
Cartridge Washing: The cartridge is washed with 10 mL of reagent water to remove polar impurities. It is then dried under vacuum for 20 minutes.[1]
-
Elution: The retained analytes are eluted from the cartridge with 10 mL of ethyl acetate.[1]
-
Concentration: The eluate is evaporated to dryness at 40°C under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of ethyl acetate for GC/MS analysis.[1]
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC/MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Injector: A programmable temperature vaporizer (PTV) in solvent vent mode or a splitless injector is suitable.[1] Injector temperature is typically set to 275°C.[2]
-
Oven Temperature Program: An initial temperature of 100°C is held for 2 minutes, then ramped to 200°C at 25°C/min, and finally to 300°C at 10°C/min, with a final hold time.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used. NCI can provide enhanced sensitivity for pyrethroids.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for targeted analysis to increase sensitivity and selectivity.
-
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 6.0 ng/L | [4] |
| Limit of Quantification (LOQ) | 5.0 - 10.0 µg/kg (in aquatic products) | [5] |
| Recovery | 83 - 107% | [4] |
| Relative Standard Deviation (RSD) | 5 - 9% | [4] |
Experimental Workflow
Caption: Workflow for this compound analysis by SPE-GC/MS.
Application Note 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis in Water
This application note describes a method for the determination of this compound in water samples using High-Performance Liquid Chromatography with UV detection. This method is robust and suitable for routine monitoring.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction: To a 1-liter water sample in a separatory funnel, add 10 mL of hexane (B92381) and shake vigorously for 20 minutes. Allow the layers to separate.
-
Collection: Collect the organic (hexane) layer.
-
Cleanup (Optional): For complex matrices, the hexane extract can be passed through an amino (NH2) SPE cartridge for cleanup. The cartridge is then washed with pentane, and the pyrethroids are eluted with a hexane/isopropyl alcohol mixture.
-
Solvent Exchange: The solvent is carefully evaporated and the residue is reconstituted in a mobile phase-compatible solvent, such as acetonitrile (B52724), for HPLC analysis.
2. Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)
-
HPLC System: An HPLC system equipped with a UV detector and a C18 column is used.[6]
-
Chromatographic Conditions:
-
Column: A Nucleosil C18 column (250 mm × 4.6 mm, 10 µm) or a similar reversed-phase column is employed.[6][7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[6] An alternative mobile phase consists of methanol (B129727), acetonitrile, and water (60:20:20 v/v/v).[7]
-
Detection: UV detection is performed at a wavelength of 225 nm or 278 nm.[6][7]
-
Injection Volume: A 20 µL injection volume is standard.[6][7]
-
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 25 - 75 ppm | [7] |
| Correlation Coefficient (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.018 µg/mL (with preconcentration) | [8] |
| Limit of Quantification (LOQ) | 0.157 µg/mL | [9] |
| Recovery | 83.7 - 97.0% | [9] |
Experimental Workflow
Caption: Workflow for this compound analysis by LLE-HPLC-UV.
Application Note 3: Advanced Detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective analysis, particularly in complex water matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
The SPE protocol is similar to that described in Application Note 1. A 500 mL river water sample can be used.[10] Isotope-labeled internal standards, such as cis-Cypermethrin-(phenoxy-d5), should be added to the sample before extraction to correct for matrix effects and extraction losses.[11]
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 column (e.g., 20 mm x 2.1 mm, 3.5 µm) is suitable for rapid analysis.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 5 mM ammonium (B1175870) formate (B1220265) is effective.[6]
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Quantitative Data
| Parameter | Value | Reference |
| Reporting Limit | 0.015 ng/L | [11] |
| Recovery | Method demonstrates acceptable recoveries for quantitative determination. | [10] |
Logical Relationship Diagram
Caption: Logical flow of the LC-MS/MS analytical method.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. wjarr.com [wjarr.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Extraction and determination of alpha-Cypermethrin in environmental samples from Kerbala city / Iraq and in its formulation using high performance liquid chromatography (HPLC). - ProQuest [proquest.com]
- 10. epa.gov [epa.gov]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
Application Note: High-Throughput Analysis of Cismethrin Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of cismethrin (B1669086), a synthetic pyrethroid insecticide, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key component of the insecticide cypermethrin (B145020).[1] The methodology outlined here is applicable to a variety of matrices, including environmental, agricultural, and biological samples, and is designed for high-throughput screening and accurate quantification. The protocol covers sample preparation, GC-MS instrumental parameters, and data analysis, providing a robust framework for researchers in toxicology, environmental science, and drug development.
Introduction
This compound is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a range of insect pests.[2][3] As a fast-acting neurotoxin in insects, its presence and concentration in various environmental and biological matrices are of significant interest for safety assessment and regulatory compliance.[4] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely adopted analytical technique for the determination of pyrethroids like this compound due to its high sensitivity, selectivity, and reliability.[5] This application note details a comprehensive GC-MS protocol for the qualitative and quantitative analysis of this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to isolate this compound from the sample matrix and minimize interferences. The choice of method depends on the specific matrix. Two common and effective methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Solid-Phase Extraction (SPE) for Water Samples
This method is suitable for the extraction of this compound from water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained this compound with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.[6]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a solvent suitable for GC-MS analysis (e.g., isooctane (B107328) or hexane).[7]
QuEChERS for Solid and Semi-Solid Samples (e.g., Soil, Food, Tissue)
The QuEChERS method is a streamlined approach for extracting pesticides from a wide range of sample matrices.[4][8]
-
Homogenization: Homogenize a representative 10-15 g portion of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a dispersive SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Collection: Centrifuge at ≥3000 rpm for 5 minutes. Collect the supernatant for GC-MS analysis.
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[9] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (purge valve opening at 1 min)[10] |
| Injection Volume | 1-2 µL |
| Oven Temperature Program | Initial temperature of 120°C, ramp at 4°C/min to 190°C, then ramp at 32°C/min to 270°C and hold for 4 minutes.[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[11] |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280-300 °C[7] |
| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan (for initial identification) |
| SIM Ions for this compound (as part of Cypermethrin) | m/z 163 (Quantification), m/z 181, 127 (Confirmation)[11] |
Data Presentation
Quantitative analysis of this compound requires the generation of a calibration curve using standards of known concentrations. The following table summarizes typical performance data for the analysis of cypermethrin, which includes this compound.
Table 2: Summary of Quantitative Data for Cypermethrin Analysis
| Parameter | Typical Value Range | Matrix |
| Linearity (R²) | > 0.99[5][12] | Various |
| Limit of Detection (LOD) | 0.01 - 5 µg/kg[10][11] | Various |
| Limit of Quantitation (LOQ) | 0.04 - 10 µg/kg[10] | Various |
| Recovery | 80 - 110%[10][12] | Various |
| Relative Standard Deviation (RSD) | < 15% | Various |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for this compound analysis by GC-MS.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and dependencies of the key stages in the analytical protocol.
Caption: Logical flow of the this compound analytical method.
References
- 1. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tot.mpob.gov.my [tot.mpob.gov.my]
- 4. synpestlab.com [synpestlab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and application of GC-MS method for monitoring of long-term exposure to the pesticide cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of Cismethrin by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cismethrin (B1669086) is a synthetic pyrethroid insecticide, valued for its potent activity and relatively low mammalian toxicity. As a chiral molecule, this compound exists as a pair of enantiomers. It is well-established that the enantiomers of chiral pesticides can exhibit significant differences in their biological activity, toxicity, and environmental degradation pathways. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment, quality control, and the development of more effective and environmentally benign formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound, adapted from a validated method for its isomeric compound, permethrin.[1]
Methodology
The primary method described is based on normal-phase chromatography using coupled polysaccharide-based chiral stationary phases (CSPs), which have demonstrated excellent resolving power for pyrethroid isomers.[1] An alternative method using a cyclodextrin-based CSP is also presented.
Recommended Method: Coupled Polysaccharide-Based CSPs
This protocol is adapted from a method developed for the baseline separation of all four stereoisomers of permethrin.[1] Since this compound represents one of the enantiomeric pairs of permethrin, this method is directly applicable.
Experimental Workflow
References
Application Notes and Protocols for Cismethrin Bioassays in Insecticide Resistance Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of insecticide resistance in disease vectors and agricultural pests pose a significant threat to global public health and food security. Cismethrin (B1669086), a type I pyrethroid insecticide, is a valuable tool in vector control programs. However, its efficacy can be compromised by the development of resistance. Monitoring the susceptibility of target insect populations to this compound is crucial for effective resistance management strategies. These application notes provide detailed protocols for conducting this compound bioassays using standardized methods, such as the CDC bottle bioassay and the WHO tube test, to detect and quantify resistance. Additionally, protocols for biochemical and molecular assays are included to help elucidate the underlying resistance mechanisms.
Core Principles of this compound Bioassays
This compound, like other pyrethroids, acts on the voltage-gated sodium channels of insect nerve cells, causing prolonged channel opening, hyperexcitation of the nervous system, paralysis, and eventual death.[1][2] Resistance to this compound primarily arises from two mechanisms:
-
Target-site insensitivity: Point mutations in the gene encoding the voltage-gated sodium channel (often referred to as knockdown resistance or kdr mutations) reduce the binding affinity of pyrethroids to their target site.[1][3]
-
Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and esterases, which metabolize the insecticide before it can reach its target site.[3][4][5]
Bioassays are the primary tool for phenotypic characterization of insecticide resistance. They measure the response of an insect population to a specific dose of an insecticide.[6] The data generated from these assays, such as lethal concentrations (LC50) and mortality rates at diagnostic doses, are used to determine the resistance status of a population.[6]
Data Presentation: Quantitative Analysis of this compound Susceptibility
The following tables provide a framework for presenting data from this compound bioassays. The values presented are for illustrative purposes and should be replaced with experimental data.
Table 1: Dose-Response Mortality of this compound against a Susceptible and a Resistant Insect Strain.
| This compound Concentration (µ g/bottle or µ g/paper ) | Susceptible Strain Mortality (%) | Resistant Strain Mortality (%) |
| 1 | 10 | 0 |
| 5 | 50 | 15 |
| 10 | 95 | 30 |
| 12.5 (Diagnostic Dose) | 100 | 45 |
| 25 | 100 | 70 |
| 50 | 100 | 90 |
Table 2: Lethal Concentration (LC50) and Resistance Ratio (RR) for this compound.
| Strain | LC50 (µ g/bottle or µ g/paper ) (95% CI) | Resistance Ratio (RR) |
| Susceptible | 5.0 (4.5 - 5.5) | - |
| Resistant | 20.0 (18.0 - 22.5) | 4.0 |
| Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.[7] |
Table 3: Effect of Synergist (Piperonyl Butoxide - PBO) on this compound Mortality in a Resistant Strain.
| Treatment | 24-hour Mortality (%) |
| This compound (Diagnostic Dose) | 45 |
| This compound + PBO | 95 |
| PBO alone | 0 |
| Control (Solvent only) | 0 |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for this compound
The CDC bottle bioassay is a simple and rapid method to determine the susceptibility of insects to a given insecticide.[8][9]
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
250 ml glass Wheaton bottles with Teflon-lined caps
-
Micropipettes and tips
-
Vortex mixer
-
Aspirator
-
Holding cages with access to a sugar source
-
Timer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of Insecticide Stock Solution:
-
Prepare a stock solution of this compound in acetone. The concentration will depend on the target diagnostic dose. For a starting point, a diagnostic dose similar to other type I pyrethroids like permethrin (B1679614) (e.g., 15-21.5 µ g/bottle ) can be used, but this must be validated locally using a known susceptible strain.[8]
-
For example, to achieve a 15 µ g/bottle dose, prepare a 15 µg/ml stock solution.
-
-
Coating the Bottles:
-
Pipette 1 ml of the this compound stock solution into a 250 ml glass bottle. For control bottles, add 1 ml of acetone only.
-
Cap the bottle and roll and rotate it to ensure an even coating of the interior surface.
-
Place the bottles on their side and allow the acetone to evaporate completely in a fume hood (approximately 2-3 hours).
-
-
Insect Exposure:
-
Collect 20-25 non-blood-fed female insects (3-5 days old) using an aspirator.[10]
-
Gently introduce the insects into the coated bottles and replace the cap.
-
Start the timer immediately. The diagnostic time should be determined based on the time it takes to kill 100% of a susceptible population, typically 30 minutes for many pyrethroids.[8]
-
-
Data Collection:
-
Record the number of dead or moribund insects at regular intervals (e.g., every 5-10 minutes) up to the diagnostic time.
-
At the end of the exposure period, transfer the insects to clean holding cages with access to a 10% sugar solution.
-
Record final mortality 24 hours post-exposure.
-
-
Interpretation of Results:
-
Susceptible: 98-100% mortality at the diagnostic time.
-
Possible Resistance: 80-97% mortality. Further investigation is needed.
-
Resistant: <80% mortality.[6]
-
Protocol 2: WHO Tube Test for this compound
The WHO tube test is another standard method for assessing insecticide resistance in adult mosquitoes.[11][12]
Materials:
-
WHO tube test kit (holding tubes, exposure tubes, slide units)
-
Filter papers (Whatman No. 1)
-
Technical grade this compound
-
Acetone or a suitable oil carrier
-
Micropipettes and tips
-
Aspirator
-
Holding cages with access to a sugar source
-
Timer
-
PPE
Procedure:
-
Preparation of Impregnated Papers:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetone and silicone oil). A starting diagnostic concentration similar to other pyrethroids (e.g., 0.75% for permethrin) should be validated.
-
Impregnate filter papers with the this compound solution. Control papers are treated with the solvent only.
-
Allow the papers to dry completely in a fume hood.
-
-
Assembly of Test Kits:
-
Insect Exposure:
-
Post-Exposure and Data Collection:
-
After the 60-minute exposure, transfer the mosquitoes back to the holding tube.
-
Provide access to a 10% sugar solution.
-
Record mortality 24 hours post-exposure.[13]
-
-
Interpretation of Results:
-
The same mortality-based interpretation as the CDC bottle bioassay is used.
-
Protocol 3: Synergist Bioassay with Piperonyl Butoxide (PBO)
This assay helps to determine if metabolic resistance, specifically involving P450s, is present.[14][15] PBO inhibits the activity of P450 enzymes.[14]
Procedure:
-
This protocol can be adapted for either the CDC bottle bioassay or the WHO tube test.
-
For CDC Bottle Bioassay: Prepare bottles with PBO (e.g., 400 µ g/bottle ) and acetone.[16] Expose the insects to the PBO-coated bottle for 1 hour before transferring them to a this compound-coated bottle.
-
For WHO Tube Test: Expose insects to a PBO-impregnated paper (e.g., 4%) for 1 hour before exposing them to a this compound-impregnated paper.
-
A significant increase in mortality in the PBO + this compound group compared to the this compound-only group suggests the involvement of P450-mediated metabolic resistance.[14]
Protocol 4: Biochemical Assays for Detoxification Enzyme Activity
Elevated levels of detoxification enzymes can be quantified using biochemical assays.
Procedure:
-
Sample Preparation: Homogenize individual insects in a suitable buffer.
-
Esterase Assay: Use substrates like α-naphthyl acetate (B1210297) or β-naphthyl acetate. The rate of hydrolysis is measured spectrophotometrically.
-
Glutathione S-Transferase (GST) Assay: Use CDNB (1-chloro-2,4-dinitrobenzene) as a substrate and measure the rate of conjugation with glutathione.
-
Cytochrome P450 Monooxygenase Assay: A common method is the heme-peroxidase assay.
For detailed protocols, refer to the WHO manual on techniques to detect insecticide resistance mechanisms.
Protocol 5: Molecular Assays for kdr Mutation Detection
Molecular assays are used to detect specific mutations associated with target-site resistance.
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR-based Methods:
-
Allele-Specific PCR (AS-PCR): Uses primers specific to the wild-type and mutant alleles.
-
Real-time PCR with TaqMan probes or High-Resolution Melt (HRM) analysis: High-throughput methods for genotyping.
-
DNA Sequencing: Confirms the presence and identity of mutations.
-
Visualizations
Caption: Experimental workflow for this compound resistance monitoring.
Caption: Signaling pathways of this compound action and resistance.
References
- 1. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brill.com [brill.com]
- 3. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 4. Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of permethrin resistance in Culex quinquefasciatus Say in Kuala Lumpur, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Diagnostic Doses of Insecticides for Adult Aedes aegypti to Assess Insecticide Resistance in Cuba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innovationtoimpact.org [innovationtoimpact.org]
- 11. iris.who.int [iris.who.int]
- 12. WHO Tube Assay | LITE [lite.lstmed.ac.uk]
- 13. pacmossi.org [pacmossi.org]
- 14. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Can the performance of pyrethroid-chlorfenapyr nets be reduced when combined with pyrethroid-piperonyl butoxide (PBO) nets? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cismethrin Residue Analysis in Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cismethrin is a synthetic pyrethroid insecticide used to control a wide range of pests on various agricultural crops. Monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound residues in crop matrices. The primary techniques covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation Techniques
Sample preparation is a critical step in the analysis of pesticide residues, aiming to extract the target analytes from the complex crop matrix and remove interfering substances. The choice of method depends on the crop type, the desired level of sensitivity, and the available instrumentation.
A. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method has become the most widely used technique for pesticide residue analysis in fruits and vegetables due to its simplicity, speed, and low solvent consumption.[1][2] It involves two main steps: extraction with acetonitrile (B52724) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1]
Experimental Protocol: QuEChERS
-
Homogenization: Homogenize a representative sample of the crop (e.g., using a high-speed blender). For samples with high water content, cryogenic milling with dry ice can be employed to prevent degradation of thermolabile pesticides.[3]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add an appropriate internal standard solution.
-
Add the QuEChERS extraction salts. Common salt mixtures include:
-
Original (Unbuffered): 4 g MgSO₄, 1 g NaCl.
-
AOAC Official Method 2007.01: 6 g MgSO₄, 1.5 g NaOAc.
-
EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate.
-
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1-8 mL) of the acetonitrile supernatant to a d-SPE cleanup tube.
-
The d-SPE tube contains a combination of sorbents to remove specific matrix interferences. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.[4]
-
C18: Removes non-polar interferences like fats and waxes.[4]
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids (Note: may cause loss of planar pesticides).
-
-
A typical combination for many crops is MgSO₄, PSA, and C18.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., ≥6000 rpm) for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract.
-
For LC-MS/MS analysis, the extract can often be diluted with the mobile phase and injected directly.
-
For GC-MS/MS analysis, a solvent exchange to a more volatile solvent like toluene (B28343) or the addition of analyte protectants may be necessary.[3]
-
B. Solid-Phase Extraction (SPE)
SPE is a powerful cleanup technique that can be used as an alternative or in addition to d-SPE for complex matrices. It utilizes a packed cartridge containing a solid adsorbent to retain either the analytes of interest or the interfering compounds.
Experimental Protocol: SPE Cleanup
-
Extraction: Perform the initial solvent extraction as described in the QuEChERS protocol (steps 1 and 2) or using other solvent extraction methods like liquid-liquid extraction.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., silica, Florisil, or C18) by passing a specific volume of an appropriate solvent through it.
-
Sample Loading: Load the crude extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to elute interfering compounds while retaining the analytes.
-
Elution: Elute the target analytes (this compound) from the cartridge using a stronger solvent.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.
II. Instrumental Analysis
High-sensitivity and selective analytical techniques are required for the determination of this compound residues at trace levels. GC-MS/MS and LC-MS/MS are the most commonly employed techniques.[5]
A. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile pesticides like pyrethroids.[6]
Typical GC-MS/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-280 °C |
| Carrier Gas | Helium |
| Oven Program | Example: Start at 150°C, ramp to 280°C at 15-30°C/min, hold for 7-10 min.[4][7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions for Cypermethrin (including this compound) | |
| Precursor Ion (m/z) | Quantifier Ion (m/z) |
| 163.03 | 127.02 |
| 181.03 | 152.03 |
Note: Specific transitions and collision energies should be optimized for the instrument in use.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is suitable for a broader range of pesticides, including those that are thermally labile or less volatile.[8]
Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 50-100 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid and/or 5 mM ammonium formate |
| Gradient | A suitable gradient to separate this compound from matrix components |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 2-10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions for Cypermethrin (including this compound) | |
| Precursor Ion (m/z) | Quantifier Ion (m/z) |
| 416.1 | 191.1 |
Note: Specific transitions, cone voltage, and collision energies should be optimized for the instrument in use.
III. Quantitative Data Summary
The following tables summarize typical performance data for the analysis of pyrethroid residues, including cypermethrin, in crop matrices.
Table 1: Recovery Data for Pyrethroids in Various Crop Matrices
| Analytical Method | Crop Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| QuEChERS-GC-MS/MS | Various | 10 - 500 | 71.2 - 112.1 | < 20 | [9] |
| QuEChERS-GC-MS | Fat Tissues | 10 - 100 | 81.5 - 98.6 | 0.3 - 9.3 | |
| QuEChERS-LC-MS/MS | Various | 10 - 500 | 64.5 - 122.1 | 1.86 - 6.02 | [9] |
| QuEChERS-GC-MS | Milk | Not specified | 70 - 120 | < 20 | |
| Modified QuEChERS-GC-MS/MS | Soil | LOQ, 10xLOQ, 100xLOQ | 65 - 116 | < 17 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids
| Analytical Method | Crop Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| QuEChERS-GC-MS/MS | Various | 1 - 10 | 10 - 15 | [9] |
| QuEChERS-GC-MS | Fat Tissues | 0.0052 - 0.014 | 0.015 - 0.044 | |
| QuEChERS-GC-MS | Milk | 25 | 75 | |
| Modified QuEChERS-GC-MS/MS | Soil | - | 0.005 - 0.01 | [5] |
| QuEChERS-LC-MS/MS | Eggplant | 0.03 - 0.1 | 0.11 - 0.33 | [10] |
IV. Workflow and Pathway Visualization
The following diagrams illustrate the general experimental workflow for this compound residue analysis.
References
- 1. QuEChERS: Home [quechers.eu]
- 2. iris.unito.it [iris.unito.it]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Cismethrin from Environmental Matrices
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of cismethrin (B1669086), a synthetic pyrethroid insecticide, from various environmental matrices, particularly water and soil. The methodologies described are compiled from established scientific literature and are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This application note includes comprehensive experimental procedures, a summary of quantitative performance data, and a visual workflow to ensure efficient and accurate sample preparation prior to chromatographic analysis.
Introduction
This compound is a Type I pyrethroid insecticide used in various agricultural and public health applications. Due to its potential toxicity to non-target organisms, particularly aquatic life, the monitoring of its presence in environmental samples is of significant importance. Solid-phase extraction (SPE) has emerged as a preferred method for the extraction and pre-concentration of pyrethroids from complex matrices. It offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation.[1] This application note outlines robust SPE protocols for the isolation of this compound from water and soil samples, facilitating its subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Quantitative Data Summary
The performance of SPE methods for pyrethroids, including isomers of cypermethrin (B145020) like this compound, is summarized in the table below. The data highlights the typical recovery rates and limits of detection (LOD) achievable with the described protocols.
| Matrix | SPE Sorbent | Analytical Method | Analyte | Recovery (%) | LOD | Reference |
| Water | C18 | GC-MS | Pyrethroids | 83 - 107 | 2.0 - 6.0 ng/L | [2] |
| Water | HLB | GC/MS/MS | Pyrethroids | >70 | 0.5 - 1.0 ng/L | [3][4] |
| Water | C18 | GC/MS | Pyrethroids | Not Specified | 0.02 ng/mL | [5] |
| Sediment | Graphitized Carbon/Alumina (B75360) | GC-MS | Pyrethroids | 82 - 101 | 1.0 - 2.6 µg/kg | [2] |
| Sediment | Graphitized Carbon/Alumina | GC/MS/MS | Pyrethroids | 88 - 100 | 0.2 - 0.5 µg/kg | [2][3] |
| Soil | Silica (B1680970) | GC-MS/NICI | Pyrethroids | Not Specified | 0.1 µg/kg | [6] |
| Soil | N/A (QuEChERS) | GC-ECD | Pyrethroids | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples
This protocol is adapted from established methods for pyrethroid analysis in aqueous matrices.[2][3][4][8]
1. Sample Preparation: a. Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation. b. If the sample contains suspended solids, filter it through a GF/F-grade glass-fiber filter.[8] c. Add surrogate standards to the filtered water sample to monitor method performance.
2. SPE Cartridge Conditioning: a. Use a C18 or a polymeric sorbent like HLB (hydrophilic-lipophilic balance) SPE cartridge (e.g., 500 mg, 6 mL). b. Condition the cartridge by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol. c. Equilibrate the cartridge by passing 10 mL of reagent-grade water, ensuring the sorbent bed does not run dry.[8]
3. Sample Loading: a. Load the 1-liter water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
4. Washing: a. After loading the entire sample, wash the cartridge with 10 mL of reagent-grade water to remove any polar interferences. b. Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
5. Elution: a. Elute the retained this compound from the cartridge with 5-10 mL of ethyl acetate or a mixture of n-hexane and acetone (B3395972) (e.g., 8:2, v/v).[9] b. Collect the eluate in a clean collection tube.
6. Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or hexane) for chromatographic analysis.
Protocol 2: SPE of this compound from Soil and Sediment Samples
This protocol involves an initial solvent extraction followed by SPE cleanup, based on methods for pyrethroids in solid matrices.[2][3][6]
1. Sample Preparation and Extraction: a. Homogenize the soil or sediment sample to ensure uniformity. b. Weigh 10 g of the homogenized sample into an extraction vessel. c. Add a known amount of surrogate standards. d. Extract the sample using an appropriate solvent system. Common methods include: i. Shaking: Add 50 mL of a 1:1 (v/v) mixture of methanol/water and 50 mL of hexane (B92381). Shake mechanically for 60 minutes.[6] ii. Microwave-Assisted Extraction (MAE): Extract with a mixture of dichloromethane (B109758) and methanol.[3] e. Centrifuge the mixture and collect the organic supernatant.[6]
2. Extract Concentration: a. Take an aliquot of the organic extract and evaporate it to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
3. SPE Cleanup: a. For cleanup of soil and sediment extracts, stacked cartridges of graphitized carbon and alumina or a silica cartridge are often used to remove co-extracted matrix interferences.[2][3][6] b. Conditioning: Condition the SPE cartridge with 5-10 mL of the elution solvent (e.g., hexane or a mixture of hexane and diethyl ether).[6] c. Loading: Load the concentrated extract onto the conditioned cartridge. d. Washing: Wash the cartridge with a small volume of a weak solvent like hexane to remove less retained interferences. e. Elution: Elute the this compound with a suitable solvent mixture, such as 6 mL of 9:1 (v/v) hexane/diethyl ether.[6]
4. Final Concentration and Analysis: a. Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the solid-phase extraction process for both water and soil/sediment samples.
Caption: SPE Workflow for this compound from Water Samples.
Caption: SPE Workflow for this compound from Soil/Sediment.
References
- 1. benchchem.com [benchchem.com]
- 2. USGS Techniques and Methods 5-C2: Methods of AnalysisâDetermination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry [pubs.usgs.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. scispace.com [scispace.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Quantitative Analysis of Cismethrin in Biological Tissues
Introduction
Cismethrin is a synthetic pyrethroid insecticide, valued for its potent activity against a wide range of pests. The quantitative analysis of this compound and its metabolites in biological tissues is crucial for toxicological risk assessment, pharmacokinetic studies, and environmental biomonitoring. These application notes provide detailed protocols for the extraction and quantification of this compound from biological matrices using modern analytical techniques. While specific validated methods for this compound are not extensively published, the protocols described herein are based on well-established and validated methods for structurally similar and commonly analyzed pyrethroids, such as Cypermethrin and Permethrin.[1][2][3] The principles of sample preparation, extraction, and chromatographic analysis are broadly applicable across this class of compounds.
The primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the high sensitivity and selectivity required for detecting trace levels of these compounds in complex biological samples.[2][4][5]
Section 1: Experimental Workflow and Protocols
A generalized workflow for the analysis of this compound in biological tissues involves sample homogenization, extraction, cleanup, and instrumental analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application of Cismethrin in Indoor Residual Spraying (IRS) Programs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive data on the specific use of Cismethrin in Indoor Residual spraying (IRS) programs for malaria vector control is limited in publicly available scientific literature. This compound is a synthetic pyrethroid insecticide, and its efficacy and application protocols are expected to be similar to other pyrethroid insecticides, such as its isomer cypermethrin (B145020) and its enantiomer alpha-cypermethrin (B165848), which are more widely studied and utilized in IRS programs. The following application notes and protocols are therefore based on the available data for alpha-cypermethrin and general guidelines for pyrethroid-based IRS, providing a framework for the evaluation and implementation of this compound in this context.
Introduction to this compound for Indoor Residual Spraying
Indoor Residual Spraying (IRS) is a cornerstone of malaria vector control, involving the application of long-lasting insecticides to the interior surfaces of dwellings. The goal of IRS is to kill malaria-transmitting mosquitoes that rest on these surfaces after a blood meal, thereby reducing their lifespan and interrupting disease transmission.
This compound, a Type I pyrethroid, acts as a potent neurotoxin in insects by targeting the voltage-gated sodium channels in their nerve cell membranes. This leads to paralysis and death of the mosquito. As a synthetic pyrethroid, this compound offers the advantages of high insecticidal activity at low doses and relatively low mammalian toxicity, making it a candidate for use in public health.
The effectiveness of an IRS program using this compound will depend on several factors, including the susceptibility of the local mosquito populations, the quality of the spray application, the nature of the treated surfaces, and community acceptance. Widespread resistance to pyrethroids in major malaria vectors like Anopheles gambiae and Anopheles funestus is a significant challenge that must be carefully considered and monitored.[1][2][3]
Data Presentation: Efficacy of Alpha-Cypermethrin in IRS Programs
The following tables summarize quantitative data on the residual bio-efficacy of alpha-cypermethrin, a closely related pyrethroid, on various indoor surfaces. This data can serve as a proxy for the expected performance of this compound.
Table 1: Residual Bio-efficacy of Alpha-Cypermethrin Wettable Powder (WP) on Different Surfaces (Mortality of Anopheles mosquitoes in WHO Cone Bioassays)
| Time Since Spraying (Months) | Cement (%)[4] | Mud (%)[4] | Wood (%)[4] |
| 1 | >95 | >95 | >95 |
| 2 | >90 | >90 | >95 |
| 3 | >85 | >80 | >90 |
| 4 | >80 | ~75 | >85 |
| 5 | ~70 | <70 | >80 |
| 6 | <60 | <60 | ~75 |
| 7 | <50 | - | ~70 |
| 8 | - | - | <70 |
| 9 | - | - | <60 |
| 10 | - | - | <50 |
Table 2: Summary of Alpha-Cypermethrin Efficacy in Experimental Hut Trials against Pyrethroid-Resistant Anopheles gambiae
| Parameter | Unwashed Net (Reference) | Alpha-Cypermethrin IRS |
| Mortality Rate (%) | 45 - 60 | 50 - 70 |
| Blood-feeding Inhibition (%) | 70 - 85 | 60 - 80 |
| Exiting Rate (%) | 50 - 70 | 60 - 75 |
Note: Data is indicative and can vary significantly based on the level of insecticide resistance, hut design, and local vector behavior.
Experimental Protocols
WHO Cone Bioassay for Assessing Residual Efficacy
This protocol is adapted from the World Health Organization (WHO) guidelines for testing the residual efficacy of insecticides on indoor surfaces.[5]
Objective: To determine the residual insecticidal activity of this compound on different surfaces over time.
Materials:
-
WHO plastic cones (12 cm diameter, 9 cm height)
-
Susceptible, non-blood-fed female Anopheles mosquitoes (e.g., Anopheles gambiae s.s. Kisumu strain), 2-5 days old
-
Aspirator
-
Holding cups with access to a 10% sugar solution
-
Treated surfaces (e.g., mud, cement, wood panels sprayed with this compound)
-
Untreated control surfaces
-
Timer
-
Environmental chamber or room with controlled temperature (27±2°C) and relative humidity (75±10%)[5]
Procedure:
-
Preparation: One day prior to the assay, collect 2-5 day old, non-blood-fed female mosquitoes.
-
Cone Placement: Securely attach the WHO cones to the treated surfaces to be tested. At least three cones should be placed on each surface type.
-
Mosquito Exposure: Using an aspirator, carefully introduce 10 female mosquitoes into each cone.
-
Exposure Time: Expose the mosquitoes to the treated surface for a standard duration of 30 minutes.
-
Transfer: After the exposure period, carefully remove the mosquitoes from the cones using the aspirator and transfer them to clean holding cups.
-
Observation: Provide the mosquitoes with a 10% sugar solution and hold them in the environmental chamber.
-
Data Recording: Record the number of knocked-down mosquitoes at 60 minutes post-exposure. Record the final mortality at 24 hours post-exposure.
-
Control: Simultaneously conduct bioassays on untreated control surfaces to account for natural mortality. If mortality in the control group is between 5% and 20%, the mortality in the treated group should be corrected using Abbott's formula. If control mortality is above 20%, the test is considered invalid and should be repeated.
-
Frequency: Repeat the bioassays at regular intervals (e.g., monthly) to determine the decline in residual activity over time.
Diagram 1: WHO Cone Bioassay Workflow
Workflow for WHO cone bioassay.
Experimental Hut Trial Protocol
This protocol outlines the methodology for evaluating the efficacy of this compound IRS in experimental huts, which are standardized structures that simulate human dwellings.
Objective: To assess the performance of this compound IRS against wild, free-flying malaria vectors in a semi-field environment, measuring mortality, blood-feeding inhibition, and exiting rates.
Materials:
-
Standardized experimental huts (e.g., West African or East African design)[6]
-
This compound formulation for IRS
-
Spraying equipment (e.g., compression sprayer)
-
Human volunteers to sleep in the huts
-
Untreated bed nets (for control huts) and insecticide-treated nets (if comparing interventions)
-
Mosquito collection traps (e.g., veranda traps, window traps)
-
Aspirators
-
Holding cups
-
Data recording forms
Procedure:
-
Hut Preparation: Thoroughly clean and, if necessary, re-plaster the experimental huts to remove any residual insecticide from previous trials.[7]
-
Insecticide Application:
-
Calculate the surface area of the interior walls and ceiling of the huts to be sprayed.
-
Prepare the this compound solution according to the manufacturer's instructions to achieve the target dosage (e.g., 20-30 mg/m² for alpha-cypermethrin).[8]
-
Apply the insecticide evenly to the interior surfaces using a compression sprayer, ensuring complete and uniform coverage.
-
Leave the huts to dry for at least 24 hours before use.
-
-
Trial Design:
-
Use a rotational design to minimize bias due to hut position or volunteer attractiveness. For example, rotate volunteers and treatments among the huts on a weekly or nightly basis.
-
Include a control hut sprayed with water or a placebo.
-
-
Mosquito Collection:
-
Each morning, collect all mosquitoes from inside the hut, including those in the room, under the bed net, and in the exit traps.
-
Use an aspirator to collect live mosquitoes.
-
-
Data Recording:
-
For each hut, record the total number of mosquitoes of the target vector species.
-
Categorize the collected mosquitoes as:
-
Dead or alive
-
Blood-fed or unfed
-
Location of collection (room, veranda trap, window trap)
-
-
Hold live mosquitoes for 24 hours with access to a sugar solution to record delayed mortality.
-
-
Data Analysis: Calculate the following endpoints for each treatment arm:
-
Mortality (%): (Total dead mosquitoes / Total mosquitoes collected) x 100
-
Blood-feeding Inhibition (%): ((% blood-fed in control hut - % blood-fed in treated hut) / % blood-fed in control hut) x 100
-
Exiting Rate (%): (Total mosquitoes in exit traps / Total mosquitoes collected) x 100
-
Diagram 2: Experimental Hut Trial Workflow
Workflow for an experimental hut trial.
Insecticide Resistance and Management
The widespread resistance of major malaria vectors to pyrethroids is a critical challenge to the effectiveness of IRS programs.[1][2][3] The primary mechanisms of pyrethroid resistance in Anopheles mosquitoes are target-site mutations (kdr mutations in the voltage-gated sodium channel) and metabolic resistance (increased detoxification of the insecticide by enzymes such as cytochrome P450s).
Monitoring Resistance:
-
Regular monitoring of insecticide susceptibility in local vector populations is essential before and during an IRS campaign.
-
Standard WHO susceptibility tests (tube tests or bottle bioassays) should be conducted to determine the level of resistance to this compound.
-
Synergist bioassays, using piperonyl butoxide (PBO), can help to identify the role of metabolic resistance. An increase in mortality after exposure to PBO and then this compound suggests that P450-mediated metabolic resistance is present.
Resistance Management Strategies:
-
Rotational use of insecticides: Alternating this compound with insecticides from different chemical classes (e.g., organophosphates, carbamates, or neonicotinoids) can help to delay the development of resistance.
-
Mosaic spraying: Applying different insecticides to different houses or villages within a larger area.
-
Combination with other interventions: Integrating IRS with other vector control measures, such as long-lasting insecticidal nets (LLINs), can provide a more robust and sustainable approach to malaria control.
Diagram 3: Pyrethroid Resistance Mechanisms and Management
Pyrethroid resistance and management.
Safety and Handling Precautions
While pyrethroids generally have low mammalian toxicity, proper safety precautions must be followed during mixing and application to minimize exposure.
-
Personal Protective Equipment (PPE): All personnel involved in spraying operations should wear appropriate PPE, including long-sleeved shirts and trousers, chemical-resistant gloves, boots, and eye protection. In poorly ventilated areas, a respirator may be necessary.
-
Mixing: Insecticides should be mixed in a well-ventilated area, away from children, animals, and food sources.
-
Application: Inform residents to remove all food, water, and cooking utensils from the house before spraying. Cover any items that cannot be removed. Advise residents to remain outside the house during spraying and until the spray has dried completely.
-
Storage: Store this compound in a cool, dry, and secure location, out of reach of children and unauthorized personnel.
-
Disposal: Dispose of empty insecticide containers and any leftover spray solution according to national and local regulations for hazardous waste.
By following these guidelines and protocols, researchers and public health professionals can effectively evaluate and implement this compound in indoor residual spraying programs for malaria vector control, while ensuring the safety of both spray operators and residents.
References
- 1. Characterization of insecticide resistance mechanisms in the Anopheles gambiae population of Sierra Leone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrethroid-resistant malaria vector Anopheles gambiae restored susceptibility after pre-exposure to piperonyl-butoxide: results from country-wide insecticide resistance monitoring in Tanzania, 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dipterajournal.com [dipterajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. innovationtoimpact.org [innovationtoimpact.org]
- 6. extranet.who.int [extranet.who.int]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. Small-scale evaluation of the efficacy and residual activity of alpha-cypermethrin WG (250 g AI/kg) for indoor spraying in comparison with alpha-cypermethrin WP (50 g AI/kg) in India - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Development for Controlled Release of Cismethrin
AN-2025-12-17
Introduction Cismethrin is a synthetic pyrethroid insecticide known for its high efficacy against a broad spectrum of insect pests.[1] Like other pyrethroids, its primary mechanism of action involves the disruption of voltage-gated sodium channels in the nerve cells of insects, leading to hyperexcitability, paralysis, and death.[2][3] However, the effectiveness of conventional formulations can be limited by environmental degradation (e.g., photolysis) and the need for frequent applications, which can increase environmental impact and costs.[4][5]
Controlled-release (CR) technology offers a robust solution to these challenges. By encapsulating this compound within a polymeric matrix, it is possible to protect the active ingredient from premature degradation and modulate its release over an extended period.[5][6] This approach ensures a sustained, effective concentration at the target site, reduces the total amount of pesticide needed, minimizes environmental contamination, and enhances safety.[6][7]
This application note provides a comprehensive overview and detailed protocols for developing a microencapsulated, controlled-release formulation of this compound, a hydrophobic active pharmaceutical ingredient (API). The protocols cover formulation using an oil-in-water (o/w) solvent evaporation technique, characterization of the resulting microparticles, and assessment of the in vitro release profile.
Mechanism of Action: this compound this compound exerts its neurotoxic effects by binding to voltage-gated sodium channels in the neuronal membranes of insects. This binding action delays the closing of the channels, leading to a prolonged influx of sodium ions and a persistent depolarization of the nerve membrane. The resulting uncontrolled and repetitive firing of neurons overwhelms the insect's nervous system, causing the characteristic symptoms of pyrethroid poisoning.[2][3][8]
Physicochemical Properties & Formulation Data
A successful controlled-release formulation depends on the properties of the active ingredient and the chosen polymer matrix. This compound is a hydrophobic compound, making it an ideal candidate for encapsulation within hydrophobic polymers to control its release into aqueous environments.[1][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₂₆O₃ | [1] |
| Molecular Weight | 338.4 g/mol | [1] |
| Physical State | White Powder / Crystalline Solid | [1] |
| Water Solubility | Insoluble ("none") | [1] |
| LogP (XLogP3) | 6.1 | [1] |
| Mechanism of Action | Sodium Channel Modulator |[3] |
Table 2: Example Formulation Composition for Microencapsulation
| Component | Role | Example Material | Quantity |
|---|---|---|---|
| Active Ingredient | Insecticide | This compound | 250 mg |
| Polymer | Matrix Former | Poly(lactic-co-glycolic acid) (PLGA) | 750 mg |
| Organic Solvent | Polymer/API Solvent | Dichloromethane (B109758) (DCM) | 10 mL |
| Aqueous Phase | Continuous Phase | 1% (w/v) Polyvinyl Alcohol (PVA) | 100 mL |
| Surfactant | Emulsion Stabilizer | Polyvinyl Alcohol (PVA) | 1 g |
Experimental Workflow
The development and evaluation of a controlled-release this compound formulation follow a structured workflow, from initial material selection and formulation to comprehensive characterization and performance testing.
Protocols
Protocol 1: Microencapsulation of this compound via Solvent Evaporation
This protocol details the oil-in-water (o/w) solvent evaporation method, a widely used technique for encapsulating hydrophobic agents.[10]
Methodology:
-
Organic Phase Preparation: Accurately weigh 750 mg of PLGA polymer and 250 mg of this compound. Dissolve both in 10 mL of dichloromethane (DCM) in a glass beaker.
-
Aqueous Phase Preparation: Prepare 100 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water. Stir until the PVA is fully dissolved.
-
Emulsification: Add the organic phase to the aqueous phase while stirring. Immediately emulsify the mixture using a high-speed homogenizer at 8,000-10,000 rpm for 5 minutes. This creates a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir continuously with a magnetic stirrer at a moderate speed (e.g., 300 rpm) at room temperature for 4-6 hours. This allows the volatile DCM to evaporate, leading to the solidification of the polymer around the this compound droplets.
-
Microparticle Collection and Washing: Collect the hardened microparticles by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the particles three times with deionized water to remove residual PVA.
-
Drying: Freeze the collected microparticle pellet and lyophilize (freeze-dry) for 24-48 hours to obtain a dry, free-flowing powder. Store in a desiccator.
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol quantifies the amount of this compound successfully encapsulated within the polymer matrix.
Methodology:
-
Sample Preparation: Accurately weigh 20 mg of the dried, this compound-loaded microparticles.
-
Dissolution: Dissolve the microparticles in 2 mL of a suitable organic solvent that dissolves the polymer (e.g., DCM or Acetonitrile).
-
Extraction: Add 8 mL of a solvent in which this compound is soluble but the polymer is not (e.g., Methanol) to precipitate the polymer. Vortex thoroughly for 2 minutes.
-
Separation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the precipitated polymer.
-
Analysis: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and analyze the this compound concentration using a validated HPLC method (see Protocol 4).
-
Calculations:
-
Drug Loading (% DL): DL (%) = (Mass of this compound in microparticles / Total mass of microparticles) x 100
-
Encapsulation Efficiency (% EE): EE (%) = (Actual this compound loading / Theoretical this compound loading) x 100
-
Table 3: Sample Results for Formulation Characterization
| Formulation ID | Theoretical DL (%) | Actual DL (%) | EE (%) | Mean Particle Size (µm) |
|---|---|---|---|---|
| CISM-PLGA-01 | 25.0 | 21.5 ± 0.8 | 86.0 ± 3.2 | 45.7 ± 5.1 |
| CISM-PLGA-02 | 20.0 | 17.8 ± 0.5 | 89.0 ± 2.5 | 41.2 ± 4.8 |
Protocol 3: In Vitro Release Study using Franz Diffusion Cell
This protocol evaluates the release rate of this compound from the microparticle formulation over time into a receptor medium.
Methodology:
-
Apparatus Setup: Assemble a set of Franz diffusion cells. Use a synthetic membrane (e.g., polysulfone) to separate the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline pH 7.4 with 1% Tween 80 to ensure sink conditions for the hydrophobic this compound). Maintain the temperature at 32 ± 1°C.
-
Sample Application: Accurately weigh 50 mg of this compound-loaded microparticles and place them evenly on the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the this compound concentration in the collected samples using HPLC (Protocol 4).
-
Data Analysis: Calculate the cumulative amount of this compound released at each time point, correcting for sample removal. Plot the cumulative release (%) versus time. Analyze the release data using kinetic models (e.g., Korsmeyer-Peppas) to determine the release mechanism.
Table 4: Sample Release Kinetics Modeling Results
| Model | R² Value | Release Exponent (n) | Interpretation |
|---|---|---|---|
| Zero-Order | 0.895 | N/A | Concentration-independent release |
| First-Order | 0.962 | N/A | Concentration-dependent release |
| Higuchi | 0.985 | N/A | Diffusion-based release |
| Korsmeyer-Peppas | 0.991 | 0.52 | Anomalous (non-Fickian) transport |
Protocol 4: Quantification of this compound by HPLC
This protocol provides a standard method for the quantitative analysis of this compound.
Methodology:
-
Chromatographic Conditions:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Analysis: Inject the standards to generate a calibration curve. Inject the filtered samples from Protocol 2 and Protocol 3.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Conclusion The development of controlled-release formulations for this compound presents a significant opportunity to enhance its efficacy and environmental safety profile. The protocols outlined in this application note provide a robust framework for creating and evaluating microencapsulated this compound using the solvent evaporation technique. Characterization of drug loading, particle morphology, and in vitro release kinetics are critical steps in optimizing the formulation to achieve the desired release profile for effective, long-term pest management.
References
- 1. (+)-Cismethrin | C22H26O3 | CID 12708735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cypermethrin? [synapse.patsnap.com]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iaea.org [iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. ijcrt.org [ijcrt.org]
- 10. benchchem.com [benchchem.com]
- 11. kspsjournal.or.kr [kspsjournal.or.kr]
Cismethrin in Veterinary Ectoparasiticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cismethrin (B1669086) is a synthetic pyrethroid insecticide, representing one of the isomeric components of cypermethrin (B145020). As a Type I pyrethroid, it is a potent neurotoxin in a wide range of ectoparasites, including fleas, ticks, lice, and mites, which are of significant concern in veterinary medicine. Its mechanism of action involves the disruption of sodium channels in the nerve cells of insects, leading to paralysis and death. This document provides detailed application notes and experimental protocols for the evaluation of this compound's use in veterinary ectoparasiticides. While specific quantitative data for this compound is limited in publicly available literature, data for cypermethrin, a mixture containing this compound, is presented as a close proxy.
Mechanism of Action
This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the neurons of ectoparasites.[1] The binding of this compound to these channels disrupts their normal function, specifically by delaying the closing of the channel. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing and ultimately resulting in paralysis and death of the parasite.[2][3]
Recent research suggests a "dual receptor site" model for pyrethroid binding on insect sodium channels, which may explain their high insecticidal activity.[4][5] Resistance to pyrethroids, known as knockdown resistance (kdr), is often associated with point mutations in the gene encoding the sodium channel, which can alter the binding affinity of the insecticide.[6][7][8][9]
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on the ectoparasite's voltage-gated sodium channel.
Quantitative Data
The following tables summarize quantitative data for cypermethrin, which serves as an indicator of this compound's potential efficacy and safety profile. It is important to note that the exact values for this compound may vary.
Table 1: Efficacy of Cypermethrin Against Common Veterinary Ectoparasites
| Ectoparasite Species | Assay Type | Metric | Concentration/Dose | Efficacy | Reference |
| Rhipicephalus sanguineus (Brown Dog Tick) | Larval Packet Test | LC50 | 7.08 ppm | 50% mortality | [10] |
| Rhipicephalus sanguineus (Brown Dog Tick) | Larval Packet Test | LC95 | 219.85 ppm | 95% mortality | [10] |
| Ctenocephalides felis (Cat Flea) | Topical application on dogs | - | 65% permethrin (B1679614) spot-on | >90% for 28-31 days | [11] |
| Haematobia irritans (Horn Fly) | Filter paper contact | LC50 | Varies (resistance dependent) | - | [12] |
Table 2: Toxicological Data for Cypermethrin
| Species | Test Type | Route of Administration | Value | Reference |
| Rat | LD50 | Oral | 250 - 4150 mg/kg | [2] |
| Rat | LD50 | Dermal | >4920 mg/kg | [2] |
| Dog | No Observed Effect Level (NOEL) | Oral (dietary) | 7.5 mg/kg bw/day | [13] |
| Cat | - | - | Highly sensitive to pyrethroids | [10] |
Note: Pyrethroids, including this compound and cypermethrin, are known to be highly toxic to cats due to their deficiency in the glucuronidase enzyme required for metabolism.[2][10] Extreme caution should be exercised, and products containing these compounds should not be used on cats unless specifically formulated and approved for feline use.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound-based ectoparasiticides. The following protocols are based on guidelines from the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.).[14][15][16][17]
In Vitro Efficacy Protocol: Larval Packet Test (LPT) for Ticks
This test is used to determine the susceptibility of tick larvae to an acaricide.
Objective: To determine the lethal concentration (LC) of this compound required to kill a certain percentage (e.g., 50% or 95%) of tick larvae.
Materials:
-
This compound technical grade
-
Solvent (e.g., trichloroethylene) and oil (e.g., olive oil) mixture
-
Filter paper (Whatman No. 1)
-
Pipettes
-
Sealing clips or tape
-
Incubator
-
Stereomicroscope
-
14-21 day old tick larvae (e.g., Rhipicephalus sanguineus)
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in the solvent/oil mixture. Perform serial dilutions to obtain a range of concentrations to be tested. A negative control (solvent/oil mixture only) should also be prepared.
-
Impregnation of Filter Paper: Cut filter paper into 7.5 cm x 8.5 cm rectangles. Apply 0.7 mL of each this compound dilution or the control solution evenly onto a filter paper. Allow the solvent to evaporate completely in a fume hood.
-
Packet Assembly: Fold each impregnated filter paper in half and seal the sides with clips or tape to create a packet.
-
Larval Infestation: Introduce approximately 100 tick larvae into each packet. Seal the open end of the packet.
-
Incubation: Place the packets in an incubator at 27°C and 80-90% relative humidity for 24 hours.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile or only show movement of appendages upon probing are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 and LC95 values.
In Vivo Efficacy Protocol: Flea and Tick Control on Dogs
This protocol is designed to evaluate the therapeutic and residual efficacy of a topical this compound formulation.[14][15][16]
Objective: To assess the immediate and persistent killing effect of a this compound formulation against artificial infestations of fleas (Ctenocephalides felis) and ticks (Rhipicephalus sanguineus) on dogs.
Animals:
-
Healthy adult dogs of a defined breed, weight, and sex.
-
Animals should be acclimatized to the housing conditions for at least 7 days prior to the study.
-
Dogs should be free of ectoparasites at the start of the study.
Procedure:
-
Animal Grouping: Randomly allocate dogs to a treatment group and an untreated control group (minimum of 6-8 dogs per group).
-
Pre-treatment Infestation: On Day -2, infest each dog with a specific number of adult fleas (e.g., 100) and on Day -1 with adult ticks (e.g., 50).
-
Treatment: On Day 0, apply the this compound formulation to the dogs in the treatment group according to the proposed label instructions. The control group remains untreated.
-
Efficacy Assessment (Therapeutic): At 24 and 48 hours post-treatment, perform a thorough comb count to remove and count live fleas and ticks from each dog.
-
Re-infestation (Residual Efficacy): Re-infest all dogs with fleas and ticks at weekly intervals (e.g., Day 7, 14, 21, 28, etc.) for the duration of the claimed protection period.
-
Post-infestation Counts: Perform comb counts at 24 and 48 hours after each re-infestation to determine the number of live parasites.
-
Efficacy Calculation: Calculate the percentage efficacy at each time point using the following formula: Efficacy (%) = [(Mean number of live parasites on control dogs - Mean number of live parasites on treated dogs) / Mean number of live parasites on control dogs] x 100
-
Observations: Monitor all animals for any adverse reactions to the treatment throughout the study.
Experimental Workflow for Ectoparasiticide Efficacy Testing
Caption: A generalized workflow for evaluating the efficacy of a new veterinary ectoparasiticide.
Veterinary Drug Development and Approval Process
The development and registration of a new veterinary ectoparasiticide is a complex and highly regulated process.[18][19] The goal is to ensure the product is safe and effective for the target animal species, safe for humans handling the product, and does not pose an undue risk to the environment.
Caption: The logical progression of veterinary drug development and approval.
Conclusion
This compound, as a key component of cypermethrin, holds significant potential for use in veterinary ectoparasiticides. Its potent neurotoxic effects on a broad range of parasites make it an effective active ingredient. However, careful consideration must be given to formulation, dosage, and species-specific safety, particularly concerning felines. The protocols and data presented here provide a framework for the systematic evaluation of this compound-based products, adhering to internationally recognized guidelines to ensure the development of safe and effective veterinary medicines. Further research focusing specifically on the efficacy and safety of isolated this compound is warranted to fully characterize its potential in veterinary parasitology.
References
- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forschung3r.ch [forschung3r.ch]
- 4. pnas.org [pnas.org]
- 5. Knockdown resistance (kdr) to pyrethroids – Ke Dong Lab [kedonglab.biology.duke.edu]
- 6. Knockdown resistance - Wikipedia [en.wikipedia.org]
- 7. Knockdown resistance mutations predict DDT resistance and pyrethroid tolerance in the visceral leishmaniasis vector Phlebotomus argentipes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Knockdown resistance mutations predict DDT resistance and pyrethroid tolerance in the visceral leishmaniasis vector Phlebotomus argentipes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High levels of pyrethroid resistance and super-kdr mutations in the populations of tropical bed bug, Cimex hemipterus, in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News - Is Cypermethrin Safe for Pets? Understanding the Risks for Cats and Dogs [bigpesticides.com]
- 11. Efficacy of three dose volumes of topically applied 65% permethrin against Ctenocephalides felis and Rhipicephalus sanguineus on dogs weighing 30 kg or more - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of cypermethrin and diazinon to Haematobia irritans (Diptera: Muscidae) in its American southern range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 879. Cypermethrin and alpha-cypermethrin (WHO Food Additives Series 38) [inchem.org]
- 14. researchgate.net [researchgate.net]
- 15. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) second edition: guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestations on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestation on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Published Guidelines [waavp.org]
- 18. researchgate.net [researchgate.net]
- 19. Overview of the animal health drug development and registration process: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Cismethrin Efficacy Against Specific Insect Pests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cismethrin (B1669086) is a synthetic pyrethroid insecticide, valued for its rapid knockdown effect and broad-spectrum activity against a variety of insect pests. As a member of the pyrethroid family, this compound functions as a potent neurotoxin in insects.[1] This document provides detailed application notes and standardized protocols for assessing the efficacy of this compound against key insect pests of agricultural, household, and public health significance. The protocols outlined below are designed to deliver reproducible and comparable data for research and development purposes.
Mode of Action
This compound, like other pyrethroid insecticides, primarily targets the voltage-gated sodium channels in the nervous system of insects.[2] By binding to these channels, this compound disrupts their normal function, leading to prolonged channel activation.[2] This sustained influx of sodium ions results in nerve cell hyperexcitability, causing paralysis and eventual death of the insect.[2] This mode of action is particularly effective against a broad spectrum of pests, making this compound a valuable tool in various pest control strategies.[2]
Signaling Pathway Diagram
This compound's mode of action on insect voltage-gated sodium channels.
Quantitative Efficacy Data
The efficacy of this compound and its closely related isomer, cypermethrin (B145020), has been evaluated against a range of insect pests. The following tables summarize key quantitative data, including Lethal Dose (LD50), Lethal Concentration (LC50), and Knockdown Time (KT50) values. It is important to note that efficacy can vary depending on the insect species, strain, life stage, and the specific bioassay conditions.
Table 1: this compound/Cypermethrin LD50 Values for Various Insect Pests (Topical Application)
| Insect Pest | Species | LD50 (µ g/insect ) | Strain | Reference |
| House Fly | Musca domestica | 0.0223 (Cypermethrin) | Laboratory | [3][4] |
| House Fly | Musca domestica | 0.0645 (Cypermethrin) | Field | [3][4] |
| German Cockroach | Blattella germanica | 122.6 RR* (Cypermethrin) | Field | [5] |
*Resistance Ratio (RR) compared to a susceptible strain.
Table 2: this compound/Cypermethrin LC50 Values for Various Insect Pests
| Insect Pest | Species | LC50 | Bioassay Method | Reference |
| Red Flour Beetle | Tribolium castaneum | 243.3920 µg/cm² (Cypermethrin) | Residual-Film | [6] |
| German Cockroach | Blattella germanica | LD50 and LD90 values indicate susceptibility to cypermethrin | Surface Contact | [7] |
| Red Flour Beetle | Tribolium castaneum | 4.35 mg/mL (Cypermethrin) | Filter Paper | [8] |
Table 3: this compound/Cypermethrin Knockdown Time (KT50) for Various Insect Pests
| Insect Pest | Species | KT50 (minutes) | Bioassay Method | Reference |
| German Cockroach | Blattella germanica | 2.9 RR* (Cypermethrin) | Surface Contact | [5] |
| House Fly | Musca domestica | Treatment with 48% EC cypermethrin showed maximum effect within 15 minutes | Spray | [9][10] |
*Resistance Ratio (RR) compared to a susceptible strain.
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable efficacy data. The following sections detail common methodologies for assessing the toxicity of insecticides like this compound.
Protocol 1: Topical Application Bioassay
This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body, typically the thorax. It allows for precise dosing and is often used to establish baseline susceptibility and monitor for resistance.
Experimental Workflow: Topical Application Bioassay
Workflow for a topical application bioassay.
Methodology:
-
Insect Rearing: Use healthy, adult insects of a known species, strain, and age, reared under controlled laboratory conditions.
-
Insecticide Preparation: Prepare a stock solution of technical-grade this compound in a volatile solvent such as acetone. Create a series of dilutions to establish a range of doses.
-
Application: Anesthetize insects (e.g., using carbon dioxide) and apply a precise volume (typically 0.1 to 1.0 µL) of the insecticide solution to the dorsal thorax of each insect using a microapplicator. A control group should be treated with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled temperature and humidity. Record mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 value and its 95% confidence intervals using probit analysis.
Protocol 2: Residual Bioassay (Treated Surface)
This method evaluates the efficacy of an insecticide as a residual treatment on various surfaces. It is particularly relevant for assessing the performance of formulations intended for indoor pest control.
Experimental Workflow: Residual Bioassay
Workflow for a residual bioassay.
Methodology:
-
Surface Preparation: Use standardized surfaces (e.g., glass petri dishes, unglazed ceramic tiles, or wood panels).
-
Treatment: Apply a known volume of the this compound formulation evenly to the surface and allow it to dry completely. Control surfaces should be treated with the carrier solvent only.
-
Insect Exposure: Confine a known number of insects to the treated surface for a specified period.
-
Observation: After the exposure period, transfer the insects to clean containers with food and water. Record the number of knocked-down insects at regular intervals (e.g., every 15 minutes for the first hour) and mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 and KT50 values using probit analysis, after correcting for control mortality.
Protocol 3: Spray Tower Bioassay
A spray tower is used to apply a uniform and reproducible dose of insecticide to a group of insects, simulating exposure to space sprays.
Experimental Workflow: Spray Tower Bioassay
Workflow for a spray tower bioassay.
Methodology:
-
Apparatus: Utilize a Potter spray tower or similar calibrated laboratory spray apparatus.
-
Insect Preparation: Place a known number of insects in a cage with a mesh top and bottom.
-
Application: Place the cage at the base of the spray tower. Introduce a precise volume of the this compound formulation into the atomizer and spray.
-
Observation: After spraying, transfer the insects to clean holding containers with food and water. Record knockdown and mortality at predetermined intervals.
-
Data Analysis: Calculate LC50 and KT50 values using appropriate statistical methods, such as probit analysis.
Conclusion
The protocols and data presented in this document provide a framework for the systematic evaluation of this compound's efficacy against a variety of insect pests. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is essential for the effective development and deployment of this compound-based pest control strategies. The provided quantitative data, while primarily for the related compound cypermethrin, offers a valuable starting point for researchers. Further studies focused specifically on this compound are encouraged to build a more comprehensive efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. eradix.co.uk [eradix.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Measuring cypermethrin resistance in the German cockroach (Orthoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Simulated-Use Test for Determining the Efficacy of Insecticides Against Bed Bugs (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microservices.es [microservices.es]
- 9. researchgate.net [researchgate.net]
- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]
Application Note: Quantification of Cismethrin using UV-Vis Spectrophotometry
Abstract
This application note details a straightforward and cost-effective UV-Vis spectrophotometric method for the quantification of Cismethrin, a synthetic pyrethroid insecticide. Two primary approaches are presented: a direct ultraviolet (UV) measurement in an organic solvent and an indirect visible spectrophotometric method based on a colorimetric reaction. These methods are suitable for the routine analysis of this compound in various formulations and can be adapted for quality control and research purposes. The protocols provided are based on established methodologies for the closely related isomer, Cypermethrin, and are expected to be directly applicable to this compound due to their structural similarity.
Introduction
This compound is a Type I pyrethroid insecticide, valued for its potent insecticidal activity and relatively low mammalian toxicity. Accurate quantification of this compound is crucial for formulation development, quality assurance, and regulatory compliance. While chromatographic techniques are commonly employed for pyrethroid analysis, UV-Vis spectrophotometry offers a rapid, accessible, and economical alternative for routine measurements.
This document provides two validated protocols for this compound quantification:
-
Direct UV Spectrophotometry: This method relies on the intrinsic UV absorbance of the this compound molecule in a suitable solvent.
-
Indirect Visible Spectrophotometry: This method involves the alkaline hydrolysis of this compound to yield cyanide ions, which then react with a chromogenic reagent to produce a colored complex that is quantified in the visible region.
Materials and Methods
Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less.
-
Matched quartz cuvettes with a 1 cm path length.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes (Class A).
Reagents and Chemicals:
-
This compound reference standard (Purity > 98%)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Iron(III) Chloride (FeCl₃)
-
Potassium Iodide (KI)
-
Leuco Crystal Violet
-
Deionized or distilled water
Experimental Protocols
Protocol 1: Direct UV Spectrophotometry
This protocol is adapted from the method developed for Cypermethrin analysis.[1][2]
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with methanol and make up to the mark. This is the primary stock solution.
-
-
Preparation of Working Standard Solutions:
-
From the primary stock solution, prepare a series of working standard solutions by serial dilution with methanol to obtain concentrations in the range of 5-50 µg/mL.
-
-
Sample Preparation:
-
For a formulated product, accurately weigh a quantity of the formulation equivalent to 100 mg of this compound.
-
Dissolve the sample in methanol in a 100 mL volumetric flask, sonicate for 15 minutes if necessary to ensure complete dissolution, and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with methanol to obtain a final concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Calibration and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation.
-
Protocol 2: Indirect Visible Spectrophotometry (Colorimetric Method)
This protocol is based on the hydrolysis of the cyano group in pyrethroids.[3][4][5]
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Prepare as described in Protocol 1.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution with a suitable solvent (e.g., ethanol) to obtain concentrations in the range of 0.1-2.0 ppm.[4]
-
-
Color Development:
-
To an aliquot of each working standard solution and the prepared sample solution, add a specific volume of alkaline solution (e.g., 2 M NaOH) to induce hydrolysis.
-
Heat the mixture in a water bath for a defined period to ensure complete hydrolysis of the cyano group to cyanide ions.
-
Cool the solution to room temperature.
-
Add the colorimetric reagent (e.g., a solution containing iron(III) chloride or potassium iodide and leuco crystal violet).[3][4]
-
Allow the color to develop for a specified time.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solutions at the λmax of the colored complex (e.g., 420 nm for the ferricyanide (B76249) complex or 595 nm for the crystal violet dye) against a reagent blank.[3][4]
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Calculate the concentration of this compound in the sample from the linear regression equation of the calibration curve.
-
Quantitative Data Summary
The following tables summarize the validation parameters reported for the UV-Vis spectrophotometric analysis of the closely related isomer, Cypermethrin. These values provide an expected performance range for the this compound assay.
Table 1: Method Parameters for Direct UV Spectrophotometry of Cypermethrin
| Parameter | Reported Value | Reference |
| Wavelength (λmax) | 220 - 230 nm | [1][2] |
| Linearity Range | 100 - 500 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.502 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1.523 µg/mL | [2] |
| Accuracy (% Recovery) | 99.24 - 100.13% | [2] |
Table 2: Method Parameters for Indirect Visible Spectrophotometry of Cypermethrin
| Parameter | Reported Value (Method A) | Reported Value (Method B) | Reference |
| Wavelength (λmax) | 420 nm | 595 nm | [4],[3] |
| Linearity Range | 0.076 - 1.60 ppm | 0.12 - 0.68 ppm | [4],[3] |
| Correlation Coefficient (r²) | ≥ 0.9998 | Not Reported | [4] |
| Limit of Detection (LOD) | 0.023 ppm | Not Reported | [4] |
| Limit of Quantification (LOQ) | 0.076 ppm | Not Reported | [4] |
| Molar Absorptivity | Not Reported | 3.3 x 10⁵ L mol⁻¹ cm⁻¹ | [3] |
| Accuracy (% Recovery) | 101.10% | Not Reported | [4] |
| Precision (% RSD) | 0.25% | 0.22% | [4],[3] |
Diagrams
Caption: Workflow for this compound quantification by UV-Vis.
Conclusion
The described UV-Vis spectrophotometric methods provide a reliable and efficient means for the quantification of this compound. The direct UV method is simpler and faster, while the indirect visible method offers higher sensitivity and can be advantageous for samples with interfering UV-absorbing matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is recommended that for any new sample matrix, a full method validation be performed to ensure accuracy and precision.
References
chiral stationary phases for HPLC separation of Cismethrin isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cismethrin (B1669086) is a synthetic pyrethroid insecticide, an ester of chrysanthemic acid. As with many pyrethroids, the stereochemistry of this compound is crucial to its biological activity and toxicity. This compound itself is the (1R)-cis isomer of resmethrin. The separation and quantification of stereoisomers are critical for quality control, toxicological studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the enantioselective and diastereoselective separation of such compounds.
This application note provides a detailed protocol and guidelines for the separation of this compound isomers using chiral HPLC. The methodologies are based on established separation principles for structurally related pyrethroids, such as cypermethrin (B145020) and permethrin, providing a robust starting point for method development. Polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability for the chiral resolution of pyrethroids.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of this compound isomers, from sample preparation to data analysis and interpretation.
Application Notes and Protocols for Studying the Microbial Degradation of Cismethrin in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the microbial degradation of cismethrin (B1669086), a synthetic pyrethroid insecticide, in soil environments. The following sections detail methods for isolating this compound-degrading microorganisms, conducting degradation studies in soil microcosms and liquid cultures, and analyzing the parent compound and its metabolites.
Introduction
This compound, an isomer of the widely used insecticide cypermethrin (B145020), poses potential environmental risks due to its persistence in soil and toxicity to non-target organisms.[1][2][3] Understanding the role of soil microorganisms in its degradation is crucial for environmental risk assessment and the development of bioremediation strategies.[4][5][6][7] Microbial degradation is considered an efficient and cost-effective method for the removal of pyrethroid residues from contaminated environments.[2][3][8] Various bacterial genera, including Pseudomonas, Bacillus, Acinetobacter, and Sphingomonas, have been identified for their ability to degrade cypermethrin and its isomers.[1][4][5][9][10] The primary degradation pathway often involves the cleavage of the ester bond, followed by further breakdown of the resulting aromatic compounds.[9][11]
Experimental Workflows
The study of this compound degradation by soil microorganisms typically involves a series of interconnected experimental stages, from the isolation of potent microbial strains to the detailed analysis of degradation kinetics and pathways.
Caption: A generalized workflow for studying the microbial degradation of this compound in soil.
Data Presentation: Degradation Kinetics
The efficiency of microbial degradation of this compound can be quantified by monitoring its disappearance over time. The data is often fitted to kinetic models, such as the first-order kinetic model, to determine degradation rates and half-lives.
Table 1: First-Order Degradation Kinetics of Cypermethrin by Different Bacterial Strains in Soil Slurry.
| Bacterial Strain | Initial Concentration (mg/L) | Degradation (%) after 15 days | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Reference |
| Bacillus thuringiensis SG4 | 100 | 83.3 | 0.113 | 0.7 | [9][10] |
| Control (uninoculated) | 100 | - | 0.0039 | 177.7 | [9][10] |
| Acinetobacter calcoaceticus MCm5 | 200 (mg/kg) | >85 (after 10 days) | 0.0406 | - | [5] |
| Brevibacillus parabrevis FCm9 | 200 (mg/kg) | >85 (after 10 days) | 0.0722 | - | [5] |
| Sphingomonas sp. RCm6 | 200 (mg/kg) | >85 (after 10 days) | 0.0483 | - | [5] |
Table 2: Degradation of Cypermethrin in Liquid Culture by Isolated Bacterial Strains.
| Bacterial Isolate | Initial Concentration (ppm) | Degradation (%) | Incubation Time (hours) | Half-life (hours) | Reference |
| Isolate S-58 (Pseudomonas aeruginosa) | 10.2 | 95 | 96 | 10.85 | [1][2][4] |
| Isolate S-97 (Pseudomonas alcaligenes) | - | 94 | 96 | 10.97 | [1][2][4] |
| Isolate S-50 (Bacillus amyloliquefaciens) | 10.1 | 78 | 24 | 2931.77 | [1][2][4] |
Experimental Protocols
Protocol for Isolation of this compound-Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a carbon source from contaminated soil.
Materials:
-
Soil samples from a site with a history of pyrethroid pesticide application.[12]
-
Minimal Salt Medium (MSM).
-
This compound analytical standard.
-
Sterile flasks, petri dishes, and pipettes.
-
Incubator shaker.
Procedure:
-
Enrichment: Add 10 g of soil to 100 mL of MSM in a 250 mL flask. Supplement the medium with this compound as the sole carbon source at a concentration of 50-100 mg/L.[6][13]
-
Incubate the flask at 30-32°C on a rotary shaker at 110-150 rpm for 7 days.[9][13]
-
Sub-culturing: Transfer 10 mL of the enriched culture to 90 mL of fresh MSM containing this compound and incubate under the same conditions. Repeat this step 3-5 times to enrich for this compound-degrading microorganisms.
-
Isolation: After enrichment, serially dilute the culture and spread plate onto MSM agar plates containing this compound.
-
Incubate the plates at 30°C for 3-5 days.
-
Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.[6]
-
Screening: Inoculate pure isolates into liquid MSM with this compound and monitor for growth and pesticide degradation.[1]
Protocol for Soil Microcosm Degradation Study
This protocol outlines a method to assess the degradation of this compound in a controlled soil environment, including bioaugmentation with specific bacterial strains.
Materials:
-
Test soil, sieved and autoclaved (for bioaugmentation studies) or non-sterile (for studying native microbial degradation).
-
Glass jars or beakers (microcosms).
-
This compound solution.
-
Selected this compound-degrading bacterial culture.
-
Analytical equipment (HPLC or GC-MS).
Procedure:
-
Microcosm Setup: Place 50-100 g of soil into each microcosm.[9]
-
Adjust the soil moisture to 60-70% of its water-holding capacity.
-
Spiking: Fortify the soil with a known concentration of this compound (e.g., 100-200 mg/kg).[5][9]
-
Inoculation (Bioaugmentation): For bioaugmentation studies, inoculate the soil with a suspension of the selected bacterial strain(s) to a final density of approximately 10⁷-10⁸ CFU/g of soil. Uninoculated, this compound-spiked soil serves as a control.[9]
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 15-30 days).[6][9]
-
Sampling: At regular intervals (e.g., 0, 5, 10, 15 days), collect soil samples from the microcosms for residue analysis.[9]
-
Extraction and Analysis: Extract this compound and its metabolites from the soil samples and analyze the extracts using HPLC or GC-MS.
Protocol for this compound Extraction and Analysis
This protocol details the extraction of this compound and its metabolites from soil and liquid culture samples for quantitative analysis.
Materials:
-
Soil or liquid culture samples.
-
Organic solvents (e.g., acetone, n-hexane, ethyl acetate).[14]
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil) for cleanup.[14]
-
Rotary evaporator.
Procedure:
-
Extraction from Soil:
-
Mix 10 g of soil with an extraction solvent (e.g., 20 mL of acetone/n-hexane mixture).
-
Sonicate or shake for a specified time (e.g., 30 minutes).
-
Centrifuge and collect the supernatant. Repeat the extraction process twice.
-
Combine the supernatants and concentrate using a rotary evaporator.
-
-
Extraction from Liquid Culture:
-
Centrifuge the culture to separate the biomass.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
-
Cleanup (if necessary):
-
Dissolve the concentrated extract in a small volume of a suitable solvent.
-
Pass the solution through an SPE cartridge to remove interfering substances.[14]
-
Elute the target compounds with an appropriate solvent mixture.
-
-
Analysis:
Proposed Microbial Degradation Pathway of Cypermethrin
The microbial degradation of cypermethrin, and by extension this compound, is initiated by the hydrolysis of the ester linkage, a reaction often catalyzed by carboxylesterase enzymes.[3] This initial step yields 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA). These intermediate metabolites are then further degraded through separate pathways.
Caption: A simplified proposed pathway for the microbial degradation of cypermethrin.
References
- 1. scispace.com [scispace.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cypermethrin degradation potential of soil bacteria along with plant growth-promoting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Highly efficient degradation of cypermethrin by a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 [frontiersin.org]
- 9. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 3.2. Isolation of Cypermethrin 95% Degrading Bacteria [bio-protocol.org]
- 13. Novel pathway of cypermethrin biodegradation in a Bacillus sp. strain SG2 isolated from cypermethrin-contaminated agriculture field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for Cismethrin Resistance Testing using the CDC Bottle Bioassay
Audience: Researchers, scientists, and drug development professionals engaged in insecticide resistance monitoring and vector control research.
Introduction
Insecticide resistance is a growing concern for public health officials and vector control professionals worldwide. The timely detection and monitoring of resistance in insect populations, such as mosquitoes, are crucial for implementing effective control strategies. The Centers for Disease Control and Prevention (CDC) bottle bioassay is a simple, rapid, and economical tool for detecting insecticide resistance.[1][2] This document provides a detailed protocol for utilizing the CDC bottle bioassay to assess the resistance status of insect vectors to the pyrethroid insecticide, Cismethrin.
The CDC bottle bioassay determines the time it takes for a known concentration of an insecticide to kill a vector, providing initial evidence of resistance if the time to mortality is delayed.[3][4][5] This method is adaptable for various insect species and can be a component of a broader insecticide resistance monitoring program.[6]
Data Presentation
Quantitative data from the CDC bottle bioassay should be meticulously recorded to ensure accurate interpretation. The following table provides a structured format for data collection during the assay.
Table 1: Sample Data Collection Table for this compound CDC Bottle Bioassay
| Bottle ID | Replicate | Insecticide Concentration (µ g/bottle ) | Time Point (minutes) | Number of Insects Introduced | Number of Dead/Moribund Insects | Percent Mortality (%) |
| Control-1 | 1 | 0 | 0 | 20-25 | 0 | 0 |
| 15 | 20-25 | |||||
| 30 (Diagnostic Time) | 20-25 | |||||
| 45 | 20-25 | |||||
| ... (up to 2 hours) | 20-25 | |||||
| This compound-1 | 1 | [Diagnostic Dose] | 0 | 20-25 | 0 | 0 |
| 15 | 20-25 | |||||
| 30 (Diagnostic Time) | 20-25 | |||||
| 45 | 20-25 | |||||
| ... (up to 2 hours) | 20-25 | |||||
| ... | ... | ... | ... | ... | ... | ... |
Interpretation of Results:
-
Susceptible: 98-100% mortality at the diagnostic time.
-
Possible Resistance: 90-97% mortality at the diagnostic time. Further investigation is needed.
-
Resistant: <90% mortality at the diagnostic time, indicating that the insecticide may not be effective.
Experimental Protocols
This section details the methodology for performing the CDC bottle bioassay for this compound resistance testing.
Materials
-
250 ml Wheaton glass bottles with Teflon-lined caps (B75204)
-
Technical grade this compound
-
Acetone (B3395972) (reagent grade)
-
Micropipettes and tips
-
Vortex mixer
-
Aspirator for insect handling
-
Timer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Determination of Diagnostic Dose and Time for this compound
If a diagnostic dose and time for this compound have not been established for the target insect species, a calibration assay must be performed using a known susceptible strain of the insect.[5][6]
-
Prepare a range of this compound concentrations: Prepare stock solutions of this compound in acetone. Create a series of dilutions to coat bottles with a range of concentrations.
-
Coat Bottles: Add 1 ml of each this compound dilution to a set of bottles. Also, prepare control bottles with 1 ml of acetone only.
-
Evaporate Solvent: Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Introduce Susceptible Insects: Introduce 20-25 susceptible insects into each bottle.
-
Record Mortality: Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.[2]
-
Identify Diagnostic Dose and Time: The diagnostic dose is the lowest concentration of this compound that consistently results in 100% mortality of the susceptible insects within a specific timeframe (diagnostic time), typically between 30 and 60 minutes.[5]
CDC Bottle Bioassay Protocol for this compound
-
Bottle Preparation:
-
Thoroughly clean and dry all glass bottles before use.
-
Prepare a stock solution of the this compound diagnostic dose in acetone.[6] For example, if the diagnostic dose is 10 µ g/bottle , prepare a 10 µg/ml solution.
-
Add 1 ml of the this compound stock solution to each of the four test bottles.
-
Add 1 ml of acetone only to one or two control bottles.
-
Cap the bottles and coat the entire inner surface by rolling and vortexing.
-
Place the bottles on their side with the caps off and allow the acetone to evaporate completely in a fume hood.
-
-
Insect Collection and Acclimation:
-
Collect 20-25 adult insects of the target species for each bottle.[3]
-
Ensure insects are of a similar age and nutritional status.
-
-
Bioassay Procedure:
-
Carefully introduce 20-25 insects into each coated bottle and the control bottle(s) using an aspirator.
-
Start the timer immediately after introducing the insects.
-
Position the bottles upright or on their side, ensuring consistent orientation for all assays.
-
Record the number of dead or moribund (unable to stand or fly) insects at 15-minute intervals for up to 2 hours or until all insects in the test bottles are dead.[2]
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of mortality at each time point for each bottle.
-
If mortality in the control bottle is greater than 10%, the assay should be discarded.
-
Compare the mortality rate of the test population to the established diagnostic time. Resistance is indicated if a significant portion of the population survives beyond the diagnostic time.[5][6]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CDC bottle bioassay.
Mechanisms of Pyrethroid Resistance
Caption: Major mechanisms of pyrethroid insecticide resistance in insects.[7][8][9]
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 3. innovationtoimpact.org [innovationtoimpact.org]
- 4. researchgate.net [researchgate.net]
- 5. westnile.ca.gov [westnile.ca.gov]
- 6. cdc.gov [cdc.gov]
- 7. nifa.usda.gov [nifa.usda.gov]
- 8. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insecticide Resistance Mechanisms – Pesticide Environmental Stewardship [pesticidestewardship.org]
Troubleshooting & Optimization
optimizing GC-MS parameters for Cismethrin detection at low concentrations
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Cismethrin at low concentrations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low, or no, signal for my low-concentration this compound standards?
A1: Low signal intensity at trace levels is a common challenge. Several factors throughout the GC-MS system could be the cause:
-
Analyte Adsorption: this compound, like many pyrethroids, can adsorb to active sites within the system. The GC inlet liner is a primary location for this.[1] Using ultra-inert liners, potentially with glass wool removed, can significantly improve response.[2]
-
Sub-optimal Injection: For trace-level analysis, the injection technique is critical. A pulsed splitless injection can help transfer more analyte onto the column.[3][4] Ensure your injection volume is appropriate and that the inlet temperature is optimized to prevent analyte degradation (typically 250-275 °C).[3][5]
-
Sample Preparation: Inefficient extraction or cleanup can result in analyte loss before the sample even reaches the instrument.[1] Additionally, pyrethroids can adsorb to the glass surface of autosampler vials, especially at low ng/mL levels; careful selection of vials is necessary to minimize this effect.[6]
-
System Leaks: Small leaks in the injector can reduce the amount of sample reaching the column, especially affecting more volatile compounds.[7]
-
Incorrect MS Parameters: The mass spectrometer settings may not be optimized for sensitivity. Ensure you are using the correct ionization mode and monitoring the most abundant and specific ions. For maximum sensitivity with halogenated compounds like this compound, consider Negative Chemical Ionization (NCI).[4]
Q2: My chromatogram has a high baseline noise, making it difficult to detect small peaks. How can I reduce it?
A2: A high signal-to-noise ratio (S/N) is essential for detecting low-concentration analytes.[2][8] To reduce baseline noise, consider the following:
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, causing elevated baseline noise.[5][9] Use a low-bleed column specifically designed for mass spectrometry ("MS" grade) and ensure the oven temperature does not exceed the column's maximum limit.[9]
-
Contaminated Carrier Gas: Impurities in the carrier gas (like oxygen or hydrocarbons) can increase noise and damage the column.[5][9] Installing and regularly replacing high-capacity oxygen, moisture, and hydrocarbon traps is crucial.[9]
-
Dirty MS Ion Source: The ion source can become contaminated over time with co-extracted matrix components and column bleed, leading to increased noise. Regular cleaning of the ion source is a critical maintenance step for maintaining sensitivity.
-
System Contamination: Contamination can originate from the injector, including a dirty liner or septum particles.[5][7] Regularly replace the septum and inlet liner to prevent the buildup of non-volatile residues.[5][10]
Q3: The peak shape for this compound is broad or shows significant tailing. What are the likely causes?
A3: Poor peak shape compromises both resolution and sensitivity. Common causes include:
-
Inlet Issues: An active or contaminated inlet liner can cause peak tailing.[7] Deactivated, inert liners are essential. The injection temperature may also be too low, causing slow vaporization.
-
Column Problems: The front end of the GC column can become contaminated or damaged. Clipping a small section (e.g., 10-20 cm) from the front of the column can often restore peak shape.[5] Co-elution with matrix components can also distort peak shape.[11]
-
Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening. Ensure your flow rate is optimized for your column dimensions.
-
Incompatible Solvent: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can hinder the refocusing of the analyte band at the head of the column, leading to broad peaks.[7]
Q4: How can I overcome matrix interference when analyzing this compound in complex samples like food or environmental extracts?
A4: Matrix effects, where co-extracted compounds interfere with the analyte's ionization and detection, are a major obstacle in trace analysis.[1]
-
Effective Sample Cleanup: A robust sample preparation procedure is the first line of defense. Techniques like Solid-Phase Extraction (SPE) or QuEChERS are designed to remove a significant portion of the interfering matrix before analysis.[2][10][12]
-
Matrix-Matched Standards: To compensate for remaining matrix effects, prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][10] This helps to ensure that the standards and samples are affected by the matrix in the same way, improving quantitation accuracy.[1]
-
Use of Internal Standards (ISTD): Adding an internal standard to all samples, blanks, and calibration standards can help correct for variations in extraction efficiency and instrument response.[1]
-
High-Selectivity MS Techniques: Using tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a significant increase in selectivity.[1][4] This technique isolates a specific precursor ion for this compound and then detects a specific product ion, effectively filtering out chemical noise from the matrix.[4]
Q5: What are the best MS settings for high sensitivity? Should I use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)?
A5: The choice between SIM and MRM depends on your instrumentation (single or triple quadrupole MS) and the complexity of your sample.
-
Selected Ion Monitoring (SIM): Used with a single quadrupole GC-MS, SIM mode increases sensitivity compared to a full scan by monitoring only a few specific mass-to-charge ratios (m/z) characteristic of this compound.[9][13] This maximizes the time the detector spends measuring the ions of interest.
-
Multiple Reaction Monitoring (MRM): Used with a triple quadrupole GC-MS/MS, MRM offers superior selectivity and often better sensitivity in complex matrices.[1] It monitors a specific fragmentation pathway (precursor ion → product ion), which is highly unique to the target analyte, thereby reducing matrix interference and improving the signal-to-noise ratio.[4]
For detecting this compound at very low concentrations in challenging matrices, GC-MS/MS with MRM is the preferred method .[1][4] If using a single quadrupole system, optimizing SIM parameters is your best approach.
Parameter Optimization Tables
Table 1: Recommended GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale & Notes |
| Inlet Mode | Pulsed Splitless | Maximizes analyte transfer to the column for trace analysis.[3][4] |
| Inlet Temperature | 250 - 275 °C | Balances efficient vaporization with minimizing thermal degradation of pyrethroids.[3] |
| Liner | Ultra-Inert, Single Taper, No Glass Wool | Minimizes active sites for analyte adsorption, which is critical for pyrethroids.[1][2] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| GC Column | Low-Bleed 5% Phenyl-type (e.g., DB-5ms, TG-5SilMS) | Provides good separation for pyrethroids and low baseline noise for MS detection.[6][9] |
| Oven Program | Start: 80-100 °C (hold 1 min) | A typical program might ramp at 25-40 °C/min to 180 °C, then slower (5-10 °C/min) to 300 °C (hold 5 min).[3][4] Must be optimized to separate isomers from matrix interferences. |
Table 2: Recommended MS Parameters for this compound Detection
| Parameter | Recommended Setting | Rationale & Notes |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is standard. NCI can provide significantly higher sensitivity for halogenated compounds like this compound.[4] |
| Ion Source Temp. | 230 °C (EI), ~150 °C (NCI) | Follow manufacturer recommendations. NCI source temperatures are typically lower.[4] |
| Acquisition Mode | SIM (GC-MS) or MRM (GC-MS/MS) | MRM is preferred for high selectivity and sensitivity in complex matrices.[1][4] |
| SIM Ions (m/z) | Quantifier: 163 | Based on common fragmentation patterns for Cypermethrin/Cismethrin.[13] |
| Qualifiers: 181, 127 | Used for identity confirmation.[13] | |
| MRM Transition | Example: 181.3 → 152.2 | Precursor → Product. Specific transitions must be optimized for your instrument. This example is based on ion trap MS/MS dissociation.[11] |
Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a general workflow for extracting this compound from a water sample. Cartridge types and solvents should be optimized based on the specific sample matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of ethyl acetate (B1210297), followed by 10 mL of acetone, and finally two 10 mL aliquots of deionized water through the cartridge.[6] Do not let the cartridge go dry.
-
Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences. Dry the cartridge thoroughly under a vacuum for at least 20 minutes.[6]
-
Elution: Elute the trapped analytes by passing 10 mL of ethyl acetate through the cartridge into a collection tube.[6]
-
Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen at approximately 40 °C.[6]
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or isooctane).[6] Add an internal standard, then transfer to an autosampler vial for GC-MS analysis.[6][12]
Protocol 2: GC-MS Calibration and Analysis
-
Instrument Setup: Set up the GC-MS system using the optimized parameters from Tables 1 and 2. Allow the system to stabilize.
-
Stock Solution: Prepare a high-concentration stock standard of this compound in a suitable solvent like ethyl acetate.[6]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. For analyzing complex samples, prepare these standards in a blank matrix extract (matrix-matched standards) to account for matrix effects.[1][10] The concentration range should bracket the expected sample concentrations.
-
Sequence Setup: Create an analysis sequence in the instrument software. Include a solvent blank, all calibration standards, quality control (QC) samples, and the unknown samples.
-
Data Acquisition: Run the sequence. Acquire data in either SIM or MRM mode.
-
Data Processing: After the run, integrate the peaks for the this compound quantifier ion/transition and the internal standard (if used).
-
Quantification: Generate a calibration curve by plotting the response ratio (analyte area / ISTD area) against the concentration of the standards. Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visual Guides
Caption: General workflow for this compound analysis by GC-MS.
Caption: Troubleshooting flowchart for low signal issues.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. conquerscientific.com [conquerscientific.com]
- 11. synpestlab.com [synpestlab.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting poor peak resolution in HPLC analysis of Cismethrin isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution during the HPLC analysis of Cismethrin isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomeric separation important?
A1: this compound is a synthetic pyrethroid insecticide. It is specifically the [1R, cis]-isomer of Resmethrin.[1] The separation of this compound from other stereoisomers is crucial because different isomers can exhibit significantly different biological activities, toxicities, and degradation rates.[1] Accurate quantification of the specific isomer is therefore essential for environmental monitoring, food safety, and toxicological studies.
Q2: What are the primary HPLC modes for separating this compound isomers?
A2: The choice of HPLC mode depends on the separation goal:
-
Reversed-Phase (RP-HPLC): This is the most common method for separating diastereomers (e.g., cis- and trans-isomers). A non-polar stationary phase, typically C18, is used with a polar mobile phase, such as a mixture of methanol, acetonitrile, and water.[1]
-
Normal-Phase (NP-HPLC) with a Chiral Stationary Phase (CSP): To separate enantiomers, a chiral column is required. Polysaccharide-based columns are frequently used with non-polar mobile phases like hexane (B92381) and isopropanol.
Q3: My this compound peak is tailing. What are the potential causes and solutions?
A3: Peak tailing can compromise resolution and quantification. Common causes include secondary interactions with the stationary phase, column overload, or extra-column volume.
-
Secondary Interactions: Basic compounds can interact with residual silanol (B1196071) groups on silica-based columns, causing tailing. Using a buffered mobile phase or an end-capped column can minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and detector can cause band broadening. Ensure you are using appropriate tubing.
Q4: I am observing split peaks for my this compound analyte. What could be the issue?
A4: Split peaks, where a single analyte appears as two or more peaks, can be caused by several factors:
-
Injection Problems: Partial sample dissolution in the mobile phase can cause peak splitting. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
-
Column Voids: A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks. If a void is suspected, the column may need to be replaced.
-
Co-elution: It is possible that you are seeing the separation of very closely related isomers.
Troubleshooting Guide: Poor Peak Resolution
Poor peak resolution is a common challenge in the HPLC analysis of this compound isomers. The following guide provides a systematic approach to troubleshooting and improving your separation.
Problem: Co-eluting or Poorly Resolved Peaks
Initial Checks:
-
Confirm System Suitability: Ensure your HPLC system is functioning correctly by running a standard with known separation characteristics.
-
Verify Column Health: Check for any increase in backpressure or visible signs of column contamination.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Data Presentation
The following tables summarize typical starting conditions for the separation of this compound (as a Resmethrin isomer) and related pyrethroids. These can be used as a baseline for method development and optimization.
Table 1: Reversed-Phase HPLC for Diastereomer Separation
| Parameter | Condition | Reference |
| Column | Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile:Methanol:Water (20:60:20, v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [2] |
| Temperature | 20°C | [2] |
| Detection | UV at 220 nm | [1] |
Table 2: Normal-Phase HPLC for Enantiomer Separation (General Guide)
| Parameter | Condition | Reference |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 97:3, v/v) | |
| Flow Rate | 0.4 - 1.0 mL/min | |
| Temperature | Ambient or controlled (e.g., 25°C) | |
| Detection | UV at ~235 nm | [2] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Separation of Resmethrin Diastereomers (including this compound)
This protocol is adapted from a method developed for the efficient diastereomeric separation of resmethrin.[1]
Instrumentation:
-
HPLC system with a UV-Diode Array Detector (DAD)
-
Phenomenex Luna C18 column (4.6 x 150 mm, 5 µm, end-capped)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Resmethrin standard (containing this compound)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, methanol, and water in a ratio of 20:60:20 (v/v/v).[1]
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the Resmethrin standard in the mobile phase to a known concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Caption: A streamlined workflow for the RP-HPLC analysis of this compound diastereomers.
References
Technical Support Center: Improving Cismethrin Extraction Efficiency from Fatty Matrices
Welcome to the technical support center for the analysis of Cismethrin in complex fatty matrices. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and accuracy of this compound extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from fatty matrices?
A1: The primary challenge is the co-extraction of large amounts of lipids (fats) which are highly soluble in the organic solvents used to extract the lipophilic this compound. This lipid co-extraction can lead to several problems:
-
Matrix Effects: Co-extracted lipids can interfere with the analytical instrument's detector, either suppressing or enhancing the signal of this compound and leading to inaccurate quantification.[1]
-
Low Recovery: this compound can become trapped within the lipid fraction, leading to poor recovery rates.[1]
-
Instrument Contamination: High-fat extracts can contaminate the chromatographic column and detector, causing poor performance and requiring frequent maintenance.[1]
Q2: Which extraction methods are most commonly used for pyrethroids like this compound in fatty samples?
A2: The most common methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2][3] Matrix Solid-Phase Dispersion (MSPD) is also an effective technique that combines extraction and cleanup into a single step.[2][4]
Q3: What is a "cleanup" step and why is it crucial for fatty matrices?
A3: Cleanup is the process of removing interfering co-extractives, primarily lipids, from the sample extract before analysis. For fatty matrices, this step is crucial for obtaining accurate results and protecting the analytical equipment.[1] Common cleanup techniques include dispersive solid-phase extraction (d-SPE) as part of the QuEChERS method, or the use of SPE cartridges packed with specific sorbents that retain lipids while allowing this compound to pass through.[1][3]
Q4: Can this compound degrade during the extraction process?
A4: Yes, pyrethroids like Cypermethrin (B145020) (which includes the this compound isomer) can be unstable under certain conditions. They are susceptible to hydrolysis, which can be accelerated by heat.[5][6] Stability is also pH-dependent; for example, Cypermethrin has been shown to be unstable at extreme pHs, with acid hydrolysis occurring faster than alkaline hydrolysis in some buffer systems.[5][6] Therefore, controlling temperature and pH during extraction and storage is important.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Recovery of this compound
Q: My recovery of this compound is consistently below the acceptable range (typically 70-120%). What could be the cause?
A: Low recovery from fatty matrices is a common issue.[1] Consider the following factors:
-
Inefficient Initial Extraction: The choice of solvent is critical. While acetonitrile (B52724) is standard for QuEChERS, its ability to extract nonpolar pesticides can decrease as the sample's fat content increases.[2][7]
-
Solution: For samples with very high fat content (>20%), consider a liquid-liquid partitioning step. First, dissolve the sample in a nonpolar solvent like hexane, then partition the this compound into acetonitrile.[3][8] Alternatively, a mixture of acetonitrile and a less polar solvent like ethyl acetate (B1210297) may improve extraction efficiency.[8]
-
-
Analyte Loss During Cleanup: The sorbents used for lipid removal might also retain some of the this compound.
-
Solution 1 (d-SPE/QuEChERS): The combination of Primary Secondary Amine (PSA) and C18 sorbents is common for cleanup.[9] However, if recovery is low, you may need to optimize the amount of sorbent. Too much C18 can sometimes lead to the loss of nonpolar analytes.[8] For highly lipophilic compounds, a sorbent without C18, such as Z-Sep, may yield better recoveries.[10]
-
Solution 2 (SPE Cartridges): Ensure the elution solvent is strong enough to displace this compound from the cartridge. You may need to test different solvent mixtures (e.g., acetone/hexane or ethyl acetate) to find the optimal eluent.[11] Also, verify that the cartridge material (e.g., Florisil, C18, Alumina) is appropriate for your application, as Florisil has been shown to provide good recoveries for pyrethroids.[12]
-
-
Incomplete Lipid Removal (Fat "Trapping"): If a significant amount of fat remains in the extract, this compound can remain partitioned in the lipid phase.
-
Solution: Incorporate a "freeze-out" step. After acetonitrile extraction, place the extract in a freezer (e.g., -20°C overnight) to precipitate the lipids. Centrifuge the cold extract and collect the supernatant for further cleanup.[7]
-
Problem 2: High Matrix Effects (Signal Suppression or Enhancement)
Q: I am observing strong signal suppression or enhancement for this compound in my LC-MS/MS or GC-MS analysis. How can I reduce these matrix effects?
A: Matrix effects are caused by co-eluting compounds (like lipids) that affect the ionization efficiency of the analyte in the mass spectrometer source.[7]
-
Improve Cleanup: The most effective way to reduce matrix effects is to have a cleaner extract.
-
Solution 1: Switch to a more selective sorbent for lipid removal. Zirconia-based sorbents (e.g., Z-Sep) and Enhanced Matrix Removal—Lipid (EMR—Lipid) are designed to be highly effective at removing fats.[1][10]
-
Solution 2: Combine cleanup techniques. For example, perform a freezing-lipid filtration step followed by a d-SPE cleanup with a C18/PSA combination for very complex matrices.[7]
-
-
Use Matrix-Matched Calibration:
-
Solution: Prepare your calibration standards in a blank matrix extract that has undergone the full extraction and cleanup procedure. This helps to compensate for systematic signal suppression or enhancement.[1]
-
-
Dilute the Extract:
-
Solution: A simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering compounds being injected into the instrument. However, this may compromise the method's sensitivity and raise the limit of quantification (LOQ).[8]
-
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of QuEChERS method and gas chromatography-mass spectrometry for the analysis of cypermethrin residue in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 229 pesticides residue in edible oil samples using conventional quechers method and solid phase microextraction based on monolithic molecularly imprinted polymer fiber and analysis with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labsertchemical.com [labsertchemical.com]
- 10. epa.gov [epa.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. Determination of residues of deltamethrin in milk and butter - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS/MS analysis of Cismethrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of Cismethrin.
Troubleshooting Guide
Q1: I am observing significant signal suppression for this compound in my complex matrix. What are the most effective strategies to mitigate this?
A1: Signal suppression, a common form of matrix effect in LC-MS/MS analysis, can significantly impact data quality. A systematic approach involving sample preparation, chromatographic optimization, and method adjustments is crucial for mitigation.
Initial Steps:
-
Confirm Matrix Effect: First, confirm that the observed issue is indeed a matrix effect. This can be done by comparing the signal intensity of a this compound standard in a clean solvent versus the signal of the same standard spiked into a blank matrix extract. A significant reduction in signal in the matrix extract indicates ion suppression.
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering co-eluting compounds through rigorous sample cleanup.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in diverse matrices like fruits, vegetables, and animal tissues. It involves an extraction and cleanup step that can significantly reduce matrix interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a stationary phase to retain the analyte of interest while matrix components are washed away. Different sorbents (e.g., C18, Florisil) can be optimized for this compound and the specific matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to partition this compound into a solvent immiscible with the sample matrix, thereby separating it from many interfering substances.
-
Advanced Troubleshooting:
-
Chromatographic Separation: Optimize your LC method to separate this compound from the regions of the chromatogram where significant ion suppression occurs. This can be achieved by adjusting the mobile phase gradient, flow rate, or using a different column chemistry.
-
Dilution: If the this compound concentration in your samples is sufficiently high, a simple dilution of the final extract can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening their impact on ionization.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for any remaining matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is a highly effective way to correct for matrix effects. The internal standard co-elutes with the analyte and experiences the same ionization effects, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Q2: My this compound recovery is low and inconsistent. What could be the cause and how can I improve it?
A2: Low and variable recovery can stem from several factors during sample preparation and analysis. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Extraction Efficiency:
-
Solvent Choice: Ensure the extraction solvent is appropriate for this compound's polarity. Acetonitrile (B52724) is commonly used in QuEChERS methods for pyrethroids. For fatty matrices, a mixture of acetonitrile and ethyl acetate (B1210297) might be more effective.
-
Extraction Time and Technique: Inadequate shaking or vortexing time can lead to incomplete extraction. Ensure thorough homogenization of the sample with the extraction solvent.
-
pH Adjustment: While this compound is non-ionizable, the pH of the extraction solvent can influence the extraction of co-extractives, which might indirectly affect this compound's partitioning and recovery.
-
-
Evaluate the Cleanup Step:
-
SPE Sorbent and Elution Solvent: If using SPE, ensure the sorbent type is optimal for this compound and the elution solvent is strong enough to quantitatively elute the analyte from the cartridge. Incomplete elution will result in low recovery.
-
d-SPE Sorbent Choice in QuEChERS: In dispersive SPE (d-SPE), the choice and amount of sorbent (e.g., PSA, C18, GCB) are critical. For fatty matrices, C18 is often added to remove lipids. For pigmented samples, Graphitized Carbon Black (GCB) can be effective but may also retain planar analytes like some pyrethroids if not used carefully.
-
-
Check for Analyte Degradation:
-
Pyrethroids can be susceptible to degradation under certain conditions. Ensure that the sample processing and storage conditions are appropriate. Avoid high temperatures and exposure to strong acids or bases if possible.
-
-
Minimize Adsorption:
-
This compound, being a hydrophobic compound, can adsorb to plasticware and glassware. Silanized glassware can help minimize this issue. Also, ensure that any filtration steps do not lead to analyte loss through adsorption to the filter material.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for minimizing matrix effects for this compound in fatty matrices like milk or fish?
A1: For fatty matrices, a modified QuEChERS protocol or SPE is generally recommended. A common modification to the QuEChERS method for fatty samples is the inclusion of C18 sorbent in the dispersive SPE cleanup step to remove lipids. Alternatively, SPE with a sorbent like Florisil or a combination of sorbents can be very effective in cleaning up fatty samples before LC-MS/MS analysis. For very complex fatty matrices, a combination of LLE followed by SPE cleanup might be necessary for optimal results.
Q2: How do I choose the right d-SPE sorbent in the QuEChERS method for my specific matrix?
A2: The choice of d-SPE sorbent depends on the nature of the matrix interferences:
-
Primary Secondary Amine (PSA): Effective for removing fatty acids, organic acids, and some sugars. It is a common sorbent in many QuEChERS kits.
-
C18: Used for the removal of non-polar interferences, particularly fats and lipids. It is often added when analyzing fatty matrices.
-
Graphitized Carbon Black (GCB): Excellent for removing pigments like chlorophyll (B73375) and carotenoids, as well as sterols. However, it can also adsorb planar molecules, so its use should be evaluated carefully to avoid loss of this compound.
Q3: Can I use a matrix-matched calibration curve prepared in one type of fruit to quantify this compound in another type of fruit?
A3: It is generally not recommended. Different matrices, even within the same category like fruits, can exhibit significantly different matrix effects. For the most accurate quantification, it is best to prepare matrix-matched calibration curves in a blank matrix that is as similar as possible to the samples being analyzed.
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: this compound is typically analyzed using a C18 reversed-phase column with a mobile phase gradient of water and methanol (B129727) or acetonitrile, often with a modifier like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization. Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for this compound should be optimized on your instrument.
Q5: I'm still observing significant matrix effects even after optimizing my sample preparation. What else can I do?
A5: If matrix effects persist, consider the following:
-
Chromatographic Selectivity: Further optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This could involve trying a different column chemistry (e.g., phenyl-hexyl) or adjusting the mobile phase gradient and temperature.
-
Instrumental Parameters: Fine-tune your MS source parameters (e.g., spray voltage, gas flows, temperature) to maximize the this compound signal while potentially minimizing the ionization of interfering compounds.
-
Dilution: As a last resort, if sensitivity allows, diluting your final extract can be a simple and effective way to reduce the concentration of matrix components being introduced into the MS source.
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for pyrethroids, including this compound and its isomers, using different sample preparation techniques in various matrices.
Table 1: Recovery of Pyrethroids using QuEChERS-based Methods in Different Matrices
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Cypermethrin | Animal-derived foods | Modified QuEChERS | 75.2 - 109.8 | [2] |
| Pyrethroids | Apples, Korean Cabbage | QuEChERS with d-SPE | 94 - 99 | [3] |
| Pyrethroids | Animal Feeds | QuEChERS | 84 - 115 | [4] |
| 14 Pyrethroids | Soil and Sediment | QuEChERS | 70 - 120 |
Table 2: Matrix Effect Data for Pyrethroids in Various Matrices
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Pyrethroids | Apples, Korean Cabbage | QuEChERS with d-SPE/SPE | Within ±20 for >94% of analytes | [3] |
| Cypermethrin | Animal-derived foods | Modified QuEChERS | -35.8 to 56.0 | [2] |
| Pyrethroids | Animal Feeds | QuEChERS | 76 to 88 (Ion Suppression) | [4] |
| Pyrethroids | Human Plasma | Biocompatible SPME | 15.3 to 166.4 | [5] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10-15 mL of acetonitrile to the sample.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, and a buffering agent like sodium acetate or citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6-8 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents.
-
A common mixture for general produce is magnesium sulfate and Primary Secondary Amine (PSA). For pigmented samples, Graphitized Carbon Black (GCB) may be added. For fatty matrices, C18 can be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is a general guideline for the extraction of this compound from water samples.
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
2. Sample Loading:
-
Pass the water sample (e.g., 500 mL, pH adjusted if necessary) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
3. Cartridge Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
4. Analyte Elution:
-
Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent (e.g., 2 x 3 mL of acetonitrile or ethyl acetate).
5. Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL) for LC-MS/MS analysis.
Visualizations
Caption: A general experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Stability of Cismethrin Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Cismethrin analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the stability of this compound analytical standards.
| Problem/Observation | Potential Cause | Recommended Solution |
| Loss of Analyte Response (Peak Area Decreases Over Time) | Chemical Degradation: this compound is susceptible to hydrolysis, particularly when exposed to moisture or non-neutral pH. Photodegradation can also occur with exposure to light. | Storage: Store stock solutions at ≤ -18°C in a desiccated environment.[1] For working solutions, prepare them fresh daily if possible. If short-term storage is necessary, keep them refrigerated (2-8°C) and protected from light. Solvent Choice: Use high-purity, dry, aprotic solvents such as acetonitrile (B52724), ethyl acetate, or toluene (B28343) for stock solutions.[1] Avoid protic solvents like methanol (B129727) or isopropanol (B130326) for long-term storage as they can contribute to ester hydrolysis and isomerization.[2] pH Control: Ensure solvents are neutral and free of acidic or basic contaminants. |
| Appearance of New, Unidentified Peaks in Chromatogram | Degradation Products: The appearance of new peaks often indicates the formation of degradation products. The primary degradation pathway for pyrethroids like this compound is the hydrolysis of the ester bond.[3][4] | Identify Degradation Products: The common degradation products of similar pyrethroids are 3-phenoxybenzoic acid and a cyclopropanecarboxylic acid derivative.[3][4] Analyze older standards to confirm the identity of these peaks. Prevent Further Degradation: Follow the storage and handling recommendations outlined above to minimize the formation of these products. |
| Peak Splitting or Tailing in GC Analysis | Thermal Degradation/Isomerization in GC Inlet: High temperatures in the GC inlet can cause thermal degradation or isomerization of pyrethroids.[2] Active Sites in the System: Active sites in the GC liner, column, or injection port can interact with the analyte, causing peak tailing.[5] Improper Column Installation: An improperly cut or installed column can lead to peak splitting.[5][6] | Optimize GC Inlet Temperature: Keep the inlet temperature as low as possible while still ensuring efficient volatilization. For pyrethroids like cypermethrin, temperatures ≤ 180°C are recommended to minimize isomerization.[2] Use Deactivated Liners and Columns: Employ deactivated liners and high-quality, inert GC columns to reduce analyte interaction.[5] Proper Column Maintenance: Regularly trim the first few centimeters of the column to remove any accumulated non-volatile residues and active sites.[5] Ensure the column is cut cleanly at a 90° angle and installed according to the manufacturer's instructions.[6] |
| Shifting Retention Times | Change in Mobile Phase Composition (HPLC): Evaporation of a volatile solvent component can alter the mobile phase composition and affect retention times. Temperature Fluctuations: Inconsistent column temperature can lead to retention time drift.[7] Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | Mobile Phase Preparation: Prepare fresh mobile phase daily and keep reservoirs capped to prevent evaporation. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[7] Column Care: Use a guard column to protect the analytical column from contaminants. Flush the column with an appropriate solvent after use. |
| Inconsistent Quantitation | Standard Instability: Degradation of the analytical standard will lead to inaccurate calibration curves and unreliable quantitative results. Solvent Evaporation: Evaporation of the solvent from standard solutions will increase the concentration, leading to erroneously high results for samples. | Regularly Check Standard Purity: Analyze your stock and working standards against a freshly prepared standard or a certified reference material to monitor for degradation. Proper Vial Sealing: Use high-quality vials with PTFE-lined caps (B75204) and ensure they are tightly sealed to prevent solvent evaporation.[8] For long-term storage, consider ampulizing the standards. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a pyrethroid insecticide, is primarily susceptible to two main degradation pathways:
-
Hydrolysis: This involves the cleavage of the ester bond, which is accelerated by heat and non-neutral pH conditions (both acidic and alkaline).[9] The main hydrolysis products are a cyclopropanecarboxylic acid derivative and 3-phenoxybenzyl alcohol.
-
Photodegradation: Exposure to ultraviolet (UV) light, such as from direct sunlight, can cause the breakdown of the this compound molecule.[10]
Additionally, thermal stress, especially at high temperatures in a GC inlet, can lead to isomerization.[2]
Q2: What is the ideal solvent for preparing this compound stock solutions?
A2: For long-term stability, high-purity, dry, aprotic solvents such as toluene, ethyl acetate, or acetonitrile are recommended.[1][11] It is crucial to avoid protic solvents like methanol and isopropanol for long-term storage as they can facilitate isomerization at the α-carbon of the cyano group in similar pyrethroids.[2]
Q3: What are the optimal storage conditions for this compound analytical standards?
A3: To ensure long-term stability, this compound analytical standards, both in neat form and as stock solutions, should be stored under the following conditions:
-
Temperature: At or below -18°C.[1]
-
Light: Protected from light by using amber glass vials or storing them in the dark.[10]
-
Moisture: In a desiccated environment to prevent hydrolysis.
-
Container: In tightly sealed glass containers with PTFE-lined caps to prevent solvent evaporation and contamination.[8]
Q4: How often should I prepare new working standards?
A4: To ensure the highest accuracy in your analytical results, it is best practice to prepare fresh working standards from a stable stock solution daily. If short-term storage of working solutions is necessary, they should be kept refrigerated (2-8°C) and protected from light for no more than a few days. The stability of working solutions can be matrix and solvent-dependent, so it is advisable to perform a stability study for your specific conditions if they will be stored for an extended period.
Q5: Can I use a high-temperature GC inlet for this compound analysis?
A5: High GC inlet temperatures (>180°C) should be used with caution for pyrethroids like this compound that have a cyano group at the alpha-carbon.[2] Elevated temperatures can induce thermal degradation and epimerization (a type of isomerization), which can lead to inaccurate quantification and the appearance of shoulders or split peaks in the chromatogram. It is recommended to use the lowest possible inlet temperature that allows for efficient and reproducible vaporization of the analyte. On-column injection is an alternative that can minimize thermal stress.[2]
Quantitative Stability Data
While specific long-term stability data for this compound in various organic solvents is limited in publicly available literature, the stability of the closely related pyrethroid, Cypermethrin, can provide valuable insights. The following table summarizes stability data for Cypermethrin under different conditions.
| Compound | Matrix/Solvent | Conditions | Time | % Remaining |
| Cypermethrin | Toluene, Acetone, Ethyl Acetate (Stock Solutions) | ≤ -20°C | 2-8 years | Stable |
| Cypermethrin | Aqueous Solution | 100°C | 10 minutes | 66% |
| Cypermethrin | Aqueous Solution | 100°C | 1 hour | 27% |
| Cypermethrin | Tomato Paste (pH 4.3) | 5°C | 12 days | ~70% |
| Cypermethrin | Beverages (Water, Juices, Wine) | 2.5°C | 15 days | No significant degradation |
| Bifenthrin & Pyriproxyfen | EC Formulations | 54 ± 2°C | 14 days | >98% |
Note: The stability of this compound in organic solvents is expected to be high when stored under proper conditions (cold, dark, dry). The data from aqueous solutions highlights the susceptibility to hydrolysis, which can be a factor if moisture is present in the organic solvent.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound analytical standard (neat material)
-
High-purity toluene (or ethyl acetate, acetonitrile)
-
Class A volumetric flasks (amber)
-
Analytical balance
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh approximately 10 mg of the this compound standard into a 10 mL amber volumetric flask. Record the exact weight.
-
Add a small amount of toluene to dissolve the this compound completely.
-
Once dissolved, bring the flask to volume with toluene.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer aliquots of the stock solution into amber glass vials.
-
Seal the vials tightly and label them clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the vials in a freezer at ≤ -18°C.
Protocol 2: Assessment of this compound Working Standard Stability
Objective: To evaluate the stability of a this compound working standard in a specific solvent and storage condition.
Materials:
-
This compound stock solution (1 mg/mL)
-
Solvent for the working solution (e.g., acetonitrile)
-
Volumetric flasks
-
Autosampler vials
-
HPLC or GC instrument
Procedure:
-
Prepare a fresh working standard of this compound at the desired concentration (e.g., 10 µg/mL) by diluting the stock solution.
-
Immediately after preparation (Time 0), analyze the working standard in triplicate using a validated chromatographic method and record the average peak area.
-
Store the working standard under the desired conditions (e.g., refrigerated at 4°C, at room temperature on the benchtop).
-
At specified time points (e.g., 4, 8, 24, 48 hours), re-analyze the stored working standard in triplicate.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
-
A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.
Visualizations
Caption: Primary degradation pathways for this compound analytical standards.
Caption: Experimental workflow for evaluating the stability of working standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral stability of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. fao.org [fao.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ronchbiotech.com [ronchbiotech.com]
- 11. restek.com [restek.com]
Technical Support Center: Cismethrin Analysis in Complex Environmental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Cismethrin in complex environmental matrices such as water, soil, sediment, and biota.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis in environmental samples?
A1: The most prevalent and effective techniques for the analysis of this compound and its isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2]
-
Gas Chromatography (GC): Often coupled with an Electron Capture Detector (ECD) for high sensitivity to the halogenated structure of this compound, or a Mass Spectrometer (MS) for definitive identification and quantification.[1][2] GC-MS is particularly powerful for complex matrices due to its high selectivity.
-
High-Performance Liquid Chromatography (HPLC): Typically used with a UV or Diode Array Detector (DAD). HPLC is advantageous for analyzing this compound isomers and can be less susceptible to thermal degradation of the analyte compared to GC.[3][4]
Q2: Which sample preparation technique is best for my environmental sample?
A2: The optimal sample preparation technique depends on the sample matrix and the desired level of cleanup. Common methods include:
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up water samples and extracts from solid matrices. It offers good recovery and concentration of the analyte.[5]
-
Liquid-Liquid Extraction (LLE): A traditional method that is still widely used, though it can be more solvent- and labor-intensive than SPE.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that is particularly effective for solid samples like soil and biota, combining extraction and cleanup in a few simple steps.[7][8]
Q3: Why is the isomeric separation of this compound important?
A3: this compound is one of the isomers of cypermethrin (B145020). Different isomers can exhibit varying levels of toxicity and degradation rates in the environment. Therefore, the ability to separate and quantify individual isomers is crucial for accurate environmental risk assessment.[4][9]
Q4: What are "matrix effects" and how do they impact this compound analysis?
A4: Matrix effects are the alteration of the analytical signal of the target analyte due to co-extracted compounds from the sample matrix.[10] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. In complex environmental samples, components like humic acids in soil or lipids in biota are common causes of matrix effects.[11][12]
Troubleshooting Guides
Issue 1: Poor Analyte Recovery
Symptom: The concentration of this compound measured in your spiked sample is significantly lower than the spiked amount.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize Solvent Choice: Ensure the extraction solvent is appropriate for this compound's polarity (e.g., acetonitrile (B52724), hexane/acetone).- Increase Extraction Time/Agitation: For solid samples, ensure sufficient time and vigorous mixing to allow the solvent to penetrate the matrix.- Adjust Sample pH: The pH of the sample can influence the extraction efficiency of this compound.[13] |
| Analyte Loss During Cleanup | - SPE Sorbent Selection: Use an appropriate SPE sorbent (e.g., C18, Florisil) and optimize the wash and elution solvents to ensure this compound is retained and then fully eluted.[14]- Check for Breakthrough: Analyze the waste fractions from your SPE to see if the analyte is being lost during the loading or washing steps. |
| Degradation of this compound | - Avoid High Temperatures: this compound can be susceptible to thermal degradation, especially during GC analysis or solvent evaporation. Keep temperatures as low as possible.[1]- Control pH: this compound can be unstable at extreme pH values.[15] |
Issue 2: Chromatographic Problems (Peak Tailing, Splitting, Broadening)
Symptom: Your this compound peak is not sharp and symmetrical, which can affect integration and quantification.
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Active Sites in GC Inlet or Column: Co-extracted matrix components can create active sites. Replace the GC liner and trim the first few centimeters of the column.[16]- Incompatible HPLC Mobile Phase: For HPLC, ensure the mobile phase pH is appropriate for the column and analyte. Using a buffered mobile phase can help. |
| Peak Splitting | - Improper Injection Technique (GC): A slow or faulty injection can cause the sample to be introduced as multiple bands.[17]- Solvent/Stationary Phase Mismatch: In splitless GC injections, a mismatch between the solvent and the stationary phase can lead to peak splitting.[18]- Column Contamination: A partially blocked liner or column inlet can cause the sample path to split.[19] |
| Peak Broadening | - Suboptimal Flow Rate: Both too high and too low flow rates can lead to peak broadening. Optimize the flow rate for your column.- Large Injection Volume: Injecting too large a volume of sample, especially in a solvent that is strong compared to the mobile phase (HPLC) or with a low initial oven temperature (GC), can cause broadening. |
Issue 3: Matrix Interference and High Background
Symptom: The chromatogram has a high baseline, numerous interfering peaks, or ion suppression/enhancement in MS detection.
| Possible Cause | Troubleshooting Steps |
| Humic and Fulvic Acids (Soil/Sediment) | - Enhanced Cleanup: Use SPE with sorbents like Florisil or graphitized carbon black (GCB) to remove these polar interferences.[20]- Gel Permeation Chromatography (GPC): GPC is effective at separating large molecules like humic acids from smaller analytes like this compound. |
| Lipids (Biota) | - Freezing/Winterization: Dissolve the extract in a suitable solvent and cool to a low temperature (e.g., -20°C) to precipitate lipids, which can then be removed by filtration or centrifugation.[12]- Dispersive SPE (d-SPE) with C18 or Z-Sep: These sorbents are effective at removing fats from the sample extract in QuEChERS-based methods.[12] |
| Sulfur (Sediment) | - Copper Powder/Granules: Adding activated copper to the sample extract can effectively remove elemental sulfur, which can interfere with GC analysis.[21] |
Data Presentation
Table 1: Typical Recovery Rates of this compound/Cypermethrin in Environmental Samples
| Matrix | Extraction Method | Cleanup Method | Analytical Technique | Average Recovery (%) | Reference |
| Sediment | Ultrasonic Extraction | Copper Granules | GC-ECD | 98.6 - 120.0 | [21] |
| Soil | QuEChERS | d-SPE (PSA, GCB) | LC-MS/MS | 70 - 120 | [7] |
| Water | SPE | - | GC-MS | >70 | [22] |
| Palm Oil | SPE | GCB and PSA | GC-ECD | 81 - 114 | [14] |
| Milk | QuEChERS | d-SPE (PSA, C18) | GC-MS | 92 - 105 | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cypermethrin in Various Matrices
| Matrix | Analytical Technique | LOD | LOQ | Reference |
| Sediment | GC-ECD | 0.22 - 3.72 µg/kg | - | [21] |
| Soil | LC-MS/MS | - | 0.1 - 5 µg/kg | [5] |
| Water | GC-MS/MS | 0.5 - 1.0 ng/L | - | [22] |
| Water | HPLC-UV | 0.2 mg/L | 0.7 mg/L | [4][23] |
| Onion/Tomato | GC-MS | 0.14 - 2.40 µg/kg | 0.46 - 8.32 µg/kg | [24] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and Cleanup for this compound in Soil/Sediment
This protocol is a general guideline based on the QuEChERS methodology.[7]
-
Sample Preparation: Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add 5 mL of deionized water and vortex for 1 minute.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 45 mg GCB for samples with pigments).
-
Vortex for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Extract: The supernatant is ready for GC-MS or LC-MS/MS analysis.
Protocol 2: SPE Cleanup for this compound in Water Samples
This protocol is a general guideline for SPE.[22]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of ethyl acetate (B1210297) followed by 5 mL of methanol (B129727) and 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.
-
Elution: Elute the trapped this compound with 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Mandatory Visualization
References
- 1. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. isca.me [isca.me]
- 4. Separation of cis- and trans-cypermethrin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. shimadzu.com [shimadzu.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Sediment matrix effects in analysis of pyrethroid insecticides using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Interaction of Pesticides with Humin Fractions and Their Potential Impact on Non-Extractable Residue Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. Comparative study of different clean-up techniques for the determination of λ-cyhalothrin and cypermethrin in palm oil matrices by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Pesticide and Humic Preparation on the Soil Structure during Pea and Chickpea Cultivation [mdpi.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. GC Troubleshooting—Split Peaks [restek.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Copper clean-up procedure for ultrasonic extraction and analysis of pyrethroid and phenylpyrazole pesticides in sediments by gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Cismethrin Separation in RP-HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase composition for the separation of Cismethrin and its isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from other isomers important?
A1: this compound is a synthetic pyrethroid insecticide. It is one of the stereoisomers of cypermethrin (B145020), which has three chiral centers and, therefore, exists as a mixture of eight stereoisomers.[1] The separation of these isomers is critical because they can exhibit different biological activities, toxicities, and degradation rates in the environment.[1] Analyzing the individual isomers, like this compound, is essential for accurate environmental monitoring, food safety assessment, and toxicological studies.[1]
Q2: What is the most common HPLC method for separating this compound and its isomers?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method for separating the diastereomers of pyrethroids like this compound (often analyzed as part of a cypermethrin mixture).[1] This technique typically employs a non-polar stationary phase, such as a C18 column, with a polar mobile phase.[1]
Q3: What are typical mobile phase compositions for this compound separation?
A3: Common mobile phases are mixtures of methanol (B129727), acetonitrile (B52724), and water.[1][2][3] The ratio of these solvents is a critical factor in achieving optimal separation. Ternary mixtures have been shown to be particularly effective in resolving the various isomers.[1] For example, a mobile phase of methanol/acetonitrile/water in a 58:18:24 (v/v/v) ratio has been successfully used.[1][2]
Q4: How does the organic solvent composition affect the separation?
A4: The choice and ratio of organic solvents (modifiers) in the mobile phase significantly impact the selectivity and retention times of the isomers.
-
Acetonitrile/Water: Using acetonitrile and water mixtures can lead to shorter run times, but may result in poor diastereomeric separation.[3]
-
Methanol/Water: Methanol and water mixtures generally provide better separation of diastereomers but can lead to longer analysis times.[3]
-
Methanol/Acetonitrile/Water: A ternary mixture often provides the best balance, offering good resolution within a reasonable run time.[1][2][3] Methanol, in particular, can offer different selectivity compared to acetonitrile for closely related compounds.[1]
Q5: Can temperature and flow rate be adjusted to optimize the separation?
A5: Yes, both temperature and flow rate are important parameters:
-
Temperature: Lowering the column temperature can sometimes enhance resolution, although it may increase backpressure.[1] However, for cypermethrin isomers, some studies have found that temperature is not a primary factor in their separation.[2] It is recommended to evaluate a range, such as 10°C to 30°C, to determine the optimal condition for a specific method.[2]
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but it will also lengthen the analysis time.[1][2] A common flow rate is 1.0 mL/min.[1][2][4]
Troubleshooting Guides
This section addresses common issues encountered during the RP-HPLC separation of this compound and its isomers, with a focus on mobile phase optimization.
Issue 1: Poor Resolution Between this compound and Other Isomers
Symptoms:
-
Overlapping or co-eluting peaks.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: If using a binary mixture (e.g., acetonitrile/water), try incorporating methanol to create a ternary mixture. Methanol can alter the selectivity between isomers.[1] 2. Fine-tune the Ternary Mixture: Systematically vary the proportions of methanol, acetonitrile, and water. For example, start with a known ratio like 58:18:24 (Methanol:Acetonitrile:Water) and make small, incremental changes.[1][2] 3. Decrease Organic Content: Reducing the overall percentage of the organic solvent (making the mobile phase weaker) will increase retention times and may provide better separation.[1] |
| Inappropriate Column Temperature | Optimize Temperature: Experiment with different column temperatures, for instance, between 10°C and 30°C. Lower temperatures can sometimes improve resolution.[1][2] |
| Flow Rate is Too High | Reduce Flow Rate: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min, for example. This can lead to better peak separation, but will increase the run time.[1][2] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor greater than 2.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Silanol (B1196071) Interactions | 1. Mobile Phase pH Adjustment: Although not always necessary for pyrethroids, ensuring the mobile phase is slightly acidic (if compatible with the analyte and column) can suppress the ionization of residual silanol groups on the silica-based stationary phase. The use of a buffer can help maintain a consistent pH.[5] 2. Use of Mobile Phase Additives: Consider adding a small amount of a competitive base to the mobile phase to block the active silanol sites. |
| Mobile Phase and Sample Solvent Mismatch | Dissolve Sample in Mobile Phase: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Ideally, dissolve the sample directly in the initial mobile phase. |
| Column Overload | Reduce Sample Concentration: Dilute the sample or reduce the injection volume. High concentrations of the analyte can saturate the stationary phase, leading to peak tailing.[5] |
Issue 3: Long Analysis Time
Symptoms:
-
Excessively long retention times, impacting sample throughput.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Mobile Phase is Too Weak | Increase Organic Solvent Content: Gradually increase the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase to decrease retention times.[1] Be mindful that this may reduce resolution. |
| Flow Rate is Too Low | Increase Flow Rate: Incrementally increase the flow rate. This will shorten the analysis time but may also compromise peak separation.[1] |
| Gradient Elution Not Utilized | Implement a Gradient: If using an isocratic method, consider developing a gradient elution method where the mobile phase strength is increased over the course of the run. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Diastereomer Separation of Cypermethrin (including this compound)
This protocol is based on a widely cited method for the separation of cypermethrin isomers.[1][2]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Preparation:
-
Prepare a ternary mixture of Methanol, Acetonitrile, and Water in a ratio of 58:18:24 (v/v/v).[1][2]
-
Degas the mobile phase using sonication or vacuum filtration before use.
Chromatographic Conditions:
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh a known amount of the this compound (or cypermethrin) standard.
-
Dissolve the standard in the mobile phase to achieve the desired concentration (e.g., 10-100 mg/L).[1]
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and integrate the peaks of interest.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Cypermethrin Isomer Separation
| Mobile Phase Composition (v/v/v) | Number of Separated Peaks | Observations | Reference |
| Acetonitrile/Water (85:15) | 2 | Poor separation of isomers. | [2] |
| Acetonitrile/Water (69:31) | 3 | Improved but incomplete separation. | [2] |
| Methanol/Acetonitrile/Water (58:18:24) | 4 | Good separation of the four diastereomers. | [2][6] |
| Methanol/Acetonitrile/Water (60:20:20) | Not specified | A validated method for quantitative analysis. | [4] |
Table 2: Influence of Column Temperature on Resolution (Rs)
Mobile Phase: Methanol/Acetonitrile/Water (58:18:24 v/v/v); Flow Rate: 1.0 mL/min
| Temperature (°C) | Resolution (Rs) |
| 10 | 3.84 |
| 15 | 3.70 |
| 20 | 3.57 |
| 25 | 3.44 |
| 30 | 3.20 |
Note: In this specific study, lower temperatures led to a slight increase in resolution.[7]
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: Workflow for troubleshooting poor resolution in this compound HPLC separation.
Diagram 2: Logical Relationship for Mobile Phase Optimization
Caption: Logical relationship of mobile phase parameters and their effects on separation.
References
reducing signal suppression in electrospray ionization of Cismethrin
Welcome to the technical support center for the analysis of Cismethrin using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in their experiments.
Troubleshooting Guides
Signal suppression is a common phenomenon in ESI-MS that can significantly impact the accuracy and sensitivity of this compound quantification. This guide addresses specific issues and provides actionable solutions.
Problem 1: Low this compound Signal Intensity or Complete Signal Loss
Possible Cause: Severe matrix effects from co-eluting endogenous compounds in the sample.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[1][2] The choice of sample preparation method can significantly impact the cleanliness of the final extract. Below is a comparison of common techniques for pyrethroid insecticides.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices and has been shown to provide good recoveries for pyrethroids.[3][4] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Solid-Phase Extraction (SPE): SPE can offer a more targeted cleanup than QuEChERS, leading to a greater reduction in matrix effects.[1][2] The choice of sorbent is critical for effective cleanup.
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that can be effective but may be less efficient at removing all matrix components compared to SPE and can sometimes result in matrix effects.[1][2][5][6][7]
Quantitative Comparison of Sample Preparation Methods for Pyrethroids:
-
| Sample Preparation Method | Typical Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Notes |
| QuEChERS | 70-120 | < 15 | Effective for a wide range of food matrices.[4] |
| Solid-Phase Extraction (SPE) | 81-102 | < 10 | Can provide cleaner extracts than LLE.[1][8] |
| Liquid-Liquid Extraction (LLE) | 74-123 | < 10 | Can be prone to emulsions and may have higher matrix effects.[5][6] |
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate this compound from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution to enhance the separation of this compound from interfering compounds.
-
Column Choice: Utilize a high-resolution column, such as a C18 or a specialized pesticide analysis column.
-
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their suppressive effects.[9]
Problem 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Inconsistent ionization efficiency due to variable matrix effects between samples.
Solutions:
-
Use of Internal Standards: An appropriate internal standard (IS) that co-elutes with this compound can compensate for variations in signal intensity caused by matrix effects. A stable isotope-labeled (SIL) this compound is the ideal choice.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the ionization suppression between the standards and the samples.
-
Optimize Mobile Phase Composition: The mobile phase composition can influence the ionization efficiency of this compound.
-
Ammonium (B1175870) Formate (B1220265): The addition of ammonium formate to the mobile phase is often used in the analysis of pyrethroids to promote the formation of ammonium adducts ([M+NH₄]⁺), which can enhance signal intensity and consistency.[10][11][12]
-
Formic Acid: While formic acid is a common mobile phase additive for positive ESI, for some compounds it can cause signal suppression compared to ammonium formate.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI-MS parameters for this compound analysis?
A1: While optimal parameters should be determined empirically on your specific instrument, here are some general guidelines for pyrethroid analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion: For this compound (C₂₂H₂₆Cl₂O₃, MW: 416.35), the protonated molecule [M+H]⁺ (m/z 417.1) and the ammonium adduct [M+NH₄]⁺ (m/z 434.1) are commonly observed. The ammonium adduct is often preferred for its stability and intensity, especially when using a mobile phase containing ammonium formate.[10]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The selection of precursor and product ions should be optimized for sensitivity and specificity. Vendor software can assist in optimizing these transitions.[15][16][17][18][19]
Q2: How can I perform a systematic evaluation of matrix effects?
A2: A post-extraction addition method can be used to quantify the extent of signal suppression or enhancement.
-
Prepare a this compound standard solution in a pure solvent.
-
Prepare a blank sample extract using your chosen sample preparation method.
-
Spike the blank extract with the this compound standard at a known concentration.
-
Analyze both the standard in pure solvent and the spiked extract by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solvent) x 100
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
-
Q3: Are there any specific considerations for the analysis of this compound isomers?
A3: Yes, this compound is one of the isomers of Cypermethrin. It is crucial to ensure that your chromatographic method can adequately separate the different isomers if you need to quantify them individually. Isomerization can sometimes occur in solution or during analysis, so it is important to use validated methods and appropriate standards.
Experimental Protocols
QuEChERS Sample Preparation Protocol for Food Matrices
This protocol is a general guideline and may need to be optimized for your specific matrix.[20][21]
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high speed for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is a general guideline for the extraction of pyrethroids from water.[22][23][24]
-
Sample Pre-treatment: Acidify the water sample to pH ~4.
-
Cartridge Conditioning:
-
Condition a C18 or polymeric SPE cartridge with 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes.
-
Elution: Elute the this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as ethyl acetate (B1210297) or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids
This is a general protocol for extracting pyrethroids from biological matrices like blood or urine.[1][2][5][6][7]
-
Sample Preparation: To 1 mL of the biological fluid, add a suitable buffer and internal standard.
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture).
-
Vortex or shake vigorously for 5-10 minutes.
-
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Repeat (Optional): Repeat the extraction process on the aqueous layer for better recovery.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute the residue in a solvent compatible with your LC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salting-out assisted liquid-liquid extraction combined with gas chromatography-mass spectrometry for the determination of pyrethroid insecticides in high salinity and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d.docksci.com [d.docksci.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. Electrolyte-induced ionization suppression and microcystin toxins: ammonium formate suppresses sodium replacement ions and enhances protiated and ammoniated ions for improved specificity in quantitative LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 19. forensicrti.org [forensicrti.org]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
- 21. Analysis of Pesticide Residues in food by QuEChERS and GCMS [sigmaaldrich.com]
- 22. cdpr.ca.gov [cdpr.ca.gov]
- 23. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of Cismethrin Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Cismethrin bioassays. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are included to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassays, leading to poor reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in mortality rates between replicates. | 1. Inconsistent Insect Health: The age, sex, nutritional status, and overall health of the test insects can significantly impact their susceptibility. 2. Genetic Diversity: A genetically diverse insect population will naturally exhibit a wider range of susceptibility. 3. Technician Variation: Inconsistent handling, dosing, and transfer of insects can introduce variability. 4. Environmental Fluctuations: Temperature and humidity can affect both insect metabolism and the stability of this compound. | 1. Standardize Insect Population: Use a well-characterized, susceptible insect strain of a consistent age (e.g., 3-5 day old non-blood-fed adult female mosquitoes). Ensure consistent rearing conditions and diet. 2. Use a Standardized Strain: For baseline and comparative studies, use a standardized, susceptible strain. When using field-collected populations, pool samples to homogenize the genetic background. 3. Strict Adherence to SOPs: Ensure all personnel are thoroughly trained on the Standard Operating Procedure (SOP). Use calibrated equipment for all measurements and transfers. 4. Control Environment: Maintain a consistent temperature (e.g., 27°C ± 2°C) and relative humidity (e.g., 75% ± 10%). Conduct assays at the same time of day to minimize the effects of circadian rhythms. |
| Lower than expected mortality in susceptible insect strains. | 1. Incorrect Dosing: Errors in the preparation of the this compound stock solution or its application can lead to underdosing. 2. Degradation of this compound: Improper storage or handling can lead to the degradation of the insecticide. 3. Insufficient Exposure Time: The duration of exposure may not be adequate for the insecticide to exert its full effect. 4. Development of Resistance: Even laboratory strains can develop resistance over time. | 1. Verify Concentrations and Application: Double-check all calculations for stock solutions. Ensure proper mixing and application techniques as per the chosen protocol (e.g., even coating of surfaces in contact assays). 2. Proper Storage and Handling: Store this compound solutions in dark, airtight containers at the recommended temperature. Prepare fresh dilutions for each experiment. 3. Adhere to Recommended Exposure Times: Use a calibrated timer and follow the exposure times specified in standardized protocols (e.g., WHO or CDC guidelines). 4. Periodic Re-characterization: Regularly assess the susceptibility of your "susceptible" strain to ensure it has not developed resistance. |
| High mortality in control groups. | 1. Contamination: Contamination of equipment, rearing materials, or the testing environment with insecticides or other toxic substances. 2. Insect Stress: Overhandling, starvation, or dehydration of insects can lead to mortality. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., acetone) may be toxic to the insects at the concentration used. | 1. Thorough Cleaning and Decontamination: Meticulously clean all glassware and equipment. Use dedicated equipment for insecticide work. Ensure the testing area is free from insecticidal residues. 2. Gentle Handling and Proper Care: Minimize handling of insects. Ensure they have access to a sugar source and water before and after the assay (except during specified starvation periods). 3. Solvent Control: Always run a solvent-only control group. If control mortality is high, consider using a different, less toxic solvent or reducing the solvent concentration. |
| Inconsistent knockdown times (KT50). | 1. Subjective Observation: "Knockdown" can be interpreted differently by different observers. 2. Sub-lethal Dosing: Concentrations of this compound may be too low to induce a consistent knockdown effect. | 1. Establish Clear Criteria: Define and standardize the criteria for knockdown (e.g., inability to stand or fly in a coordinated manner). 2. Dose-Response Curve: If knockdown is the primary endpoint, establish a dose-response curve to determine the optimal concentration range for consistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound, like other pyrethroid insecticides, is a neurotoxin that targets the voltage-gated sodium channels in the nerve cells of insects.[1][2] It binds to these channels and prevents them from closing normally after a nerve impulse.[2] This leads to a prolonged influx of sodium ions, causing the nerve to fire continuously and uncontrollably.[1][2] This state of hyperexcitation results in muscle spasms, paralysis, and ultimately, the death of the insect.[1][2]
Q2: What are the main mechanisms of resistance to this compound?
A2: There are two primary mechanisms of resistance to this compound and other pyrethroids:
-
Target-site insensitivity: This involves genetic mutations in the voltage-gated sodium channel, the target of this compound. These mutations alter the structure of the channel, reducing the binding affinity of the insecticide and rendering it less effective.[1]
-
Metabolic resistance: This is the more common mechanism and involves the insect's detoxification systems.[3][4] Resistant insects may have elevated levels of enzymes such as cytochrome P450 monooxygenases (P450s) and esterases, which can metabolize and break down this compound before it reaches its target site.[3][4]
Q3: How can I determine if resistance in my insect population is due to metabolic enzymes?
A3: The use of synergists can help elucidate the role of metabolic resistance. Synergists are chemicals that inhibit specific detoxification enzymes. Piperonyl butoxide (PBO), for example, is a common synergist that inhibits P450 enzymes.[5] By conducting a bioassay with this compound alone and another with this compound plus PBO, you can assess the impact of P450s. If the toxicity of this compound is significantly increased in the presence of PBO, it suggests that P450-mediated metabolism is a key resistance mechanism in your insect population.[5]
Q4: What are the key differences between the WHO susceptibility test and the CDC bottle bioassay?
A4: Both are widely used methods for monitoring insecticide resistance, but they have some key differences:
-
WHO Susceptibility Test: This is a direct response-to-exposure assay that typically uses insecticide-impregnated filter papers at a discriminating concentration to distinguish between susceptible and resistant populations.[6] The primary endpoint is mortality after a 24-hour holding period.[6]
-
CDC Bottle Bioassay: This is a time-mortality assay where insects are exposed to the inner surface of a glass bottle coated with a known concentration of insecticide.[4][7] The time it takes for the insects to be knocked down or killed is the primary measure of susceptibility.[4][7] This method allows for the evaluation of different insecticide concentrations and the use of synergists.[7]
Q5: Why is it important to use a susceptible insect strain as a reference?
A5: A susceptible reference strain serves as a baseline for comparison. By testing the susceptible strain alongside your field-collected or experimental population, you can calculate a resistance ratio (RR). The RR is determined by dividing the LC50 (lethal concentration that kills 50% of the population) of the resistant strain by the LC50 of the susceptible strain. This provides a quantitative measure of the level of resistance in your population.
Quantitative Data on Cypermethrin (a close analog of this compound) Toxicity
The following tables summarize the lethal concentration (LC50) values for Cypermethrin against various insect species, highlighting the differences between susceptible and resistant strains and the effect of the synergist Piperonyl Butoxide (PBO).
Table 1: Comparative LC50 Values of Cypermethrin in Susceptible and Resistant Insect Strains
| Insect Species | Strain | LC50 (ppm) | Resistance Ratio (RR) | Reference |
| Aedes aegypti | Susceptible | 0.00035 | - | [8] |
| Aedes aegypti | Field Strain (Resistant) | 0.0096 | 27.4 | [8] |
| Musca domestica (House Fly) | Susceptible | - | - | [9] |
| Musca domestica (House Fly) | Siahi Strain (Resistant) | >450 (RF) | >450 | [9] |
Resistance Factor (RF) is analogous to Resistance Ratio (RR).
Table 2: Effect of Synergist (PBO) on Cypermethrin LC50 Values
| Insect Species | Treatment | LC50 (ppm) | Synergism Ratio (SR) | Reference |
| Amsacta albistriga | Cypermethrin alone | 63.326 | - | [5][10] |
| Amsacta albistriga | Cypermethrin + PBO | 12.039 | 5.26 | [5][10] |
| Lucilia cuprina (Sheep Blowfly) | Susceptible Strain + Cypermethrin + PBO (20:1) | - | 13.5 | [4] |
| Lucilia cuprina (Sheep Blowfly) | Resistant Strain + Cypermethrin + PBO (20:1) | - | 4.6 | [4] |
Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist.
Experimental Protocols
Protocol 1: WHO Adult Mosquito Susceptibility Test (Tube Assay)
This protocol is adapted from the World Health Organization (WHO) guidelines for assessing the susceptibility of adult mosquitoes to insecticides.[6][11]
Materials:
-
WHO tube test kit (including exposure and holding tubes)
-
Insecticide-impregnated filter papers (this compound at a diagnostic concentration)
-
Control filter papers (impregnated with the solvent only)
-
Aspirator
-
20-25 non-blood-fed female mosquitoes (3-5 days old) per replicate
-
Sugar solution (10%) on a cotton pad
-
Timer
Methodology:
-
Preparation: Label four exposure tubes (red dot) and two control tubes (green dot). Place the this compound-impregnated papers in the exposure tubes and the control papers in the control tubes.
-
Mosquito Introduction: Using an aspirator, introduce 20-25 mosquitoes into each of the six holding tubes.
-
Acclimatization: Allow the mosquitoes to acclimatize for one hour.
-
Exposure: Transfer the mosquitoes from the holding tubes to the corresponding exposure and control tubes.
-
Exposure Period: Expose the mosquitoes for exactly one hour. Record the number of knocked-down mosquitoes at 10-minute intervals.
-
Recovery Period: After one hour, transfer the mosquitoes back to the holding tubes. Provide access to a 10% sugar solution on a cotton pad.
-
Mortality Reading: Hold the mosquitoes for 24 hours under controlled environmental conditions (27°C ± 2°C and 75% ± 10% relative humidity).
-
Data Recording: After 24 hours, count the number of dead and alive mosquitoes in each tube.
-
Interpretation:
-
98-100% mortality: Susceptible
-
90-97% mortality: Possible resistance, further investigation needed
-
<90% mortality: Resistant
-
Protocol 2: CDC Bottle Bioassay for Adult Mosquitoes
This protocol is based on the Centers for Disease Control and Prevention (CDC) method for determining the time-response to an insecticide.[4][7]
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
Acetone (B3395972) (or another suitable solvent)
-
Pipettes
-
Aspirator
-
15-25 non-blood-fed female mosquitoes (3-5 days old) per bottle
-
Timer
Methodology:
-
Bottle Coating: Prepare a stock solution of this compound in acetone. Add 1 ml of the this compound solution to each bottle. For control bottles, add 1 ml of acetone only.
-
Coating Procedure: Roll and rotate the bottles to ensure an even coating of the inner surface. Leave the bottles uncapped and allow the acetone to evaporate completely (at least 10-15 minutes).
-
Mosquito Introduction: Introduce 15-25 mosquitoes into each bottle and start the timer immediately.
-
Observation: Observe the mosquitoes continuously for up to 2 hours. Record the number of dead or moribund mosquitoes at 15-minute intervals. A mosquito is considered dead or moribund if it cannot stand or fly.
-
Data Analysis: Calculate the percentage mortality at each time point. The diagnostic time is the time at which all mosquitoes in a susceptible reference strain are killed. If the test population is still alive after the diagnostic time, it is considered resistant.
Protocol 3: Larval Bioassay
This protocol is a generalized method for assessing the toxicity of this compound to mosquito larvae.[12]
Materials:
-
250 ml beakers or cups
-
This compound stock solution
-
Deionized water
-
Third or early fourth-instar mosquito larvae
-
Pipettes
-
Small amount of larval food
Methodology:
-
Preparation of Test Solutions: Prepare a series of this compound dilutions in deionized water.
-
Assay Setup: To each beaker, add 199 ml of deionized water and 1 ml of the appropriate this compound dilution. For the control, add 1 ml of the solvent in 199 ml of deionized water.
-
Larval Introduction: Add 20-25 larvae to each beaker.
-
Incubation: Maintain the beakers at a constant temperature for 24 hours. A small amount of larval food can be added.
-
Mortality Reading: After 24 hours, count the number of dead larvae. Larvae are considered dead if they do not move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration. If mortality in the control group is between 5% and 20%, the data should be corrected using Abbott's formula. The LC50 value can be determined using probit analysis.
Signaling Pathways and Workflows
This compound Mode of Action on Voltage-Gated Sodium Channels
Caption: this compound binds to open sodium channels, causing hyperexcitation.
Metabolic Resistance to this compound via P450 Enzymes
References
- 1. Insecticide resistance selection and reversal in two strains of Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the synergist piperonyl butoxide can slow the development of alpha-cypermethrin resistance in the whitefly Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced synergistic efficacy of piperonyl butoxide in combination with alpha-cypermethrin in vitro in an insecticide-resistant strain of the sheep blowfly, Lucilia cuprina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. pomais.com [pomais.com]
- 8. scielo.br [scielo.br]
- 9. repository-api.brieflands.com [repository-api.brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparative study on the toxicity of pyrethroids, α-cypermethrin and deltamethrin to Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for Cismethrin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for Cismethrin quantification.
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting an internal standard for this compound quantification?
A1: The ideal internal standard (IS) for this compound analysis should possess the following characteristics:
-
Structural Similarity: The IS should be chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.[1]
-
Co-elution (for MS-based methods): For mass spectrometry (MS) based methods like GC-MS or LC-MS/MS, an isotopically labeled standard that co-elutes with the analyte is ideal as it can be distinguished by its mass-to-charge ratio (m/z).[2]
-
Resolution (for non-MS detectors): When using non-mass spectrometric detectors such as Flame Ionization Detector (FID) or Electron Capture Detector (ECD), the internal standard must be well-resolved from this compound and other matrix components.[3]
-
Absence in Samples: The selected internal standard must not be naturally present in the samples being analyzed.[3]
-
Stability: The internal standard should be stable throughout the entire analytical process, from sample extraction to final detection.[1]
-
Similar Concentration: The concentration of the internal standard should be in the same range as the expected concentration of this compound in the samples.[4]
Q2: What are the most recommended internal standards for this compound quantification?
A2: Based on the analysis of structurally similar pyrethroids, the following are highly recommended internal standards for this compound quantification:
-
Isotopically Labeled Analogs (Best Choice for MS methods):
-
Permethrin-d6 or other deuterated permethrin (B1679614) analogs: this compound is an isomer of permethrin. Therefore, a deuterated version of permethrin is an excellent choice as it will have nearly identical chemical and physical properties.
-
Cypermethrin-d9: Given its structural similarity to this compound, deuterated cypermethrin (B145020) is also a suitable option and is commercially available.[3]
-
-
Other Structurally Related Compounds (for GC-FID, GC-ECD, or when labeled standards are unavailable):
-
Permethrin or Cypermethrin: If the analysis is focused solely on this compound and other isomers are absent in the sample, a different, well-resolved pyrethroid could be used. However, this is less ideal due to potential differences in extraction efficiency and response factors.
-
Dicyclohexyl phthalate: This has been used as an internal standard for permethrin analysis by GC-FID.[5]
-
1,2,3,4-Tetrachloronaphthalene: This has been used as an internal standard in the analysis of a mixture of pyrethroids, including cypermethrin.[6]
-
Q3: Can I use a compound that is not a pyrethroid as an internal standard?
A3: Yes, it is possible, but not ideal. The primary role of an internal standard is to mimic the behavior of the analyte during sample preparation and analysis to correct for any variations.[4] A non-pyrethroid compound may not have the same extraction recovery or chromatographic behavior as this compound, which could lead to less accurate quantification. If a non-pyrethroid is used, it is crucial to validate the method thoroughly to ensure it provides reliable results. For example, organochlorine pesticides or polychlorinated biphenyls (PCBs) have been used for pyrethroid analysis in some cases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape of Internal Standard | - Active sites in the GC inlet or column.- Inappropriate solvent for the internal standard.- Column contamination. | - Use a deactivated inlet liner and a high-quality, inert GC column.- Ensure the internal standard is fully dissolved in a solvent compatible with the mobile phase or GC conditions.- Bake out the column according to the manufacturer's instructions or trim the front end of the column. |
| Variable Internal Standard Response | - Inconsistent addition of the internal standard to samples and standards.- Degradation of the internal standard.- Matrix effects suppressing or enhancing the signal. | - Use a calibrated micropipette or an automated liquid handler for precise addition.- Check the stability of the internal standard in the sample matrix and storage conditions.- Use an isotopically labeled internal standard to better compensate for matrix effects.[7] |
| Internal Standard Peak Co-elutes with an Interference | - The chosen internal standard is not suitable for the sample matrix.- The chromatographic method lacks sufficient resolution. | - Select a different internal standard that is known to be absent in the sample matrix.- Optimize the chromatographic conditions (e.g., temperature program in GC, mobile phase gradient in LC) to improve separation. |
| No Internal Standard Peak Detected | - Forgetting to add the internal standard.- Complete loss during sample preparation.- Detector not sensitive to the internal standard. | - Review the sample preparation workflow to ensure the internal standard was added.- Evaluate the extraction procedure for potential losses of the internal standard.- Confirm that the detector is capable of detecting the internal standard at the concentration used. |
Data Presentation
The following tables summarize typical performance data for the quantification of pyrethroids using internal standards. While specific data for this compound is limited in the public domain, the data for the structurally similar pyrethroid, Cypermethrin, provides a good reference.
Table 1: Linearity and Recovery Data for Cypermethrin using an Internal Standard
| Analyte | Internal Standard | Linearity Range (ng/mL) | R² | Spiking Level (ng/mL) | Recovery (%) | RSD (%) | Reference |
| Cypermethrin | 1,2,3,4-Tetrachloronaphthalene | 50 - 2000 | 0.9957 | 0.02 | 102 | 11.2 | [6] |
| Cypermethrin | 1,2,3,4-Tetrachloronaphthalene | 50 - 2000 | 0.9957 | 0.10 | 85 | 4.5 | [6] |
Table 2: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard | Type | Rationale for Use with this compound | Potential Advantages | Potential Disadvantages |
| Permethrin-d6 | Isotopically Labeled | This compound is an isomer of permethrin. | - Most accurate for correcting matrix effects and procedural losses.- Co-elutes with this compound, ideal for MS detection. | - Higher cost.- Requires MS-based detection. |
| Cypermethrin-d9 | Isotopically Labeled | Structurally very similar to this compound. | - Excellent for correcting matrix effects.- Commercially available.[3] | - Higher cost.- Requires MS-based detection. |
| Permethrin | Structurally Related | Parent compound of this compound. | - Lower cost than labeled standards.- Similar chemical properties. | - Must be chromatographically resolved from this compound.- May not perfectly mimic this compound's behavior. |
| Dicyclohexyl phthalate | Structurally Unrelated | Previously used for permethrin analysis.[5] | - Readily available and inexpensive. | - Different chemical properties may lead to inaccurate correction.- Requires thorough validation. |
Experimental Protocols
Protocol 1: General Workflow for this compound Quantification using GC-MS with an Internal Standard
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound and the chosen internal standard (e.g., Permethrin-d6) in a suitable solvent (e.g., ethyl acetate).
-
Create a series of calibration standards by diluting the this compound stock solution.
-
Spike each calibration standard and sample with a constant concentration of the internal standard.
-
-
Sample Preparation (e.g., for environmental water samples):
-
To 100 mL of water sample, add the internal standard solution.
-
Perform liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) or hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
GC Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used for pyrethroid analysis.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the pyrethroids.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the area ratio against the concentration of this compound for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for selecting an appropriate internal standard for this compound quantification.
Caption: General experimental workflow for this compound quantification using an internal standard.
References
dealing with co-eluting interferences in Cismethrin gas chromatography
Welcome to the technical support center for the gas chromatography (GC) analysis of Cismethrin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of this compound GC analysis?
A1: Co-eluting interferences are compounds in a sample matrix that have similar chemical properties to this compound and, as a result, elute from the GC column at the same time, leading to overlapping or unresolved chromatographic peaks. This can significantly impact the accuracy of quantification and identification. Common sources of interference include other pesticides with similar structures, isomers of this compound itself, and matrix components from the sample being analyzed.
Q2: How can I identify if I have a co-elution problem with my this compound peak?
A2: Identifying co-elution is a critical first step. Look for the following signs in your chromatogram:
-
Asymmetrical Peak Shape: A pure compound should ideally produce a symmetrical Gaussian peak. The presence of shoulders, peak fronting, or tailing can indicate the presence of a co-eluting substance.
-
Mass Spectral Inconsistency: If you are using a mass spectrometry (MS) detector, the mass spectrum across a pure peak should be consistent. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a strong indication of co-elution.
-
Inconsistent Ion Ratios: For MS detectors, the ratio of qualifier ions to the quantifier ion should be constant across the peak. Variations in this ratio suggest interference.
Q3: My this compound peak is showing signs of co-elution. What are the initial troubleshooting steps?
A3: When faced with co-eluting peaks, a systematic approach is recommended. Start with simpler adjustments before making more significant changes to your method.
-
Optimize GC Oven Temperature Program: Modifying the temperature ramp rate can improve separation. A slower ramp rate often enhances resolution between closely eluting compounds.
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency and, consequently, resolution.
-
Check for System Contamination: Contamination in the injector liner or the head of the GC column can cause peak distortion and apparent co-elution. Regular maintenance, including changing the liner and trimming the column, is crucial.
Q4: I've tried adjusting the GC method parameters, but the co-elution persists. What's the next step?
A4: If method optimization is insufficient, the issue may lie with the sample preparation or the column chemistry.
-
Enhance Sample Cleanup: The goal of sample preparation is to remove as many matrix interferences as possible before injection. Techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for cleaning up complex samples.[1]
-
Consider a Different GC Column: The separation of compounds is highly dependent on the stationary phase of the GC column. If you are using a standard non-polar column (e.g., HP-5), switching to a column with a different polarity (mid-polar or polar) can alter the elution order and resolve the co-eluting peaks. For pyrethroid analysis, columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used.[2][3]
Q5: Are there specific detector technologies that can help mitigate co-elution problems?
A5: Yes, the choice of detector can significantly impact your ability to deal with interferences.
-
Mass Spectrometry (MS): An MS detector provides spectral information that can help differentiate between co-eluting compounds, provided they have different mass spectra.
-
Tandem Mass Spectrometry (MS/MS): This is a powerful technique for highly selective analysis in complex matrices. By selecting a specific precursor ion of this compound and monitoring a unique product ion, you can effectively filter out interfering compounds, even if they co-elute chromatographically.
-
Electron Capture Detector (ECD): While sensitive to halogenated compounds like this compound, an ECD is not selective and will respond to any electron-capturing compound that elutes at the same time. Therefore, it is more susceptible to interferences compared to MS-based detectors.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Active sites in the injector liner or column | Deactivate the liner or use a liner with glass wool. Trim the first few centimeters of the column. |
| Column contamination | Bake out the column at a high temperature (within its limit). If tailing persists, replace the column. | |
| Inappropriate initial oven temperature | Lower the initial oven temperature to allow for better focusing of the analyte at the head of the column. | |
| Peak Fronting | Column overload | Dilute the sample or decrease the injection volume. |
| Incompatible solvent | Ensure the solvent is compatible with the stationary phase and the injection technique. |
Guide 2: Unresolved or Co-eluting Peaks
| Symptom | Possible Cause | Recommended Action |
| Shoulder on the main peak | Co-eluting isomer or impurity | 1. Modify the oven temperature program (slower ramp). 2. Optimize carrier gas flow rate. 3. If using MS, check the mass spectra across the peak to confirm co-elution. |
| Completely co-eluting peaks | Insufficient column selectivity | 1. Switch to a GC column with a different stationary phase (e.g., a mid-polar column). 2. If available, use GC-MS/MS for selective detection. |
| Inadequate sample cleanup | Implement or refine a sample cleanup procedure like SPE or QuEChERS to remove matrix interferences. |
Quantitative Data Summary
The following tables provide typical quantitative data for the analysis of this compound and related pyrethroids. Note that specific values for Limit of Detection (LOD) and Limit of Quantitation (LOQ) are method and matrix-dependent.
Table 1: Linearity and Range for Pyrethroid Analysis by GC
| Compound | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Cypermethrin (B145020) | Sediment | 20 - 2000 | 0.9984 - 0.9991 | [4] |
| Alpha-cypermethrin | Food (Chicken, Honey, Milk, Pork) | Not Specified | 0.9964 - 0.9998 | [5] |
| Cypermethrin | Crucian | 0.008 - 4.00 (µg/mL) | >0.99 | [6] |
| Cypermethrin | Aquatic Products | Not Specified | >0.995 | [7] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Pyrethroid Analysis by GC
| Compound | Matrix | LOD | LOQ | Reference |
| Cypermethrin Metabolites | Hair | 1.0 - 4.0 pg/mg | Not Specified | [8] |
| Alpha-cypermethrin | Food (Chicken, Honey, Milk, Pork) | 0.001 - 0.005 mg/kg | Not Specified | [5] |
| Cypermethrin | Aquatic Products | 2.0 - 5.0 µg/kg | 5.0 - 10.0 µg/kg | [7] |
| Pyrethroids (general) | Water | 0.5 - 1.0 ng/L (GC/MS/MS) | Not Specified | [9] |
| Pyrethroids (general) | Sediment | 0.2 - 0.5 µg/kg (GC/MS/MS) | Not Specified | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of pyrethroids from water samples.
Materials:
-
1-liter water sample
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Dichloromethane (B109758) (for elution)
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by purging with nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis
This is a starting point for developing a GC-MS method for this compound. Optimization will be required based on your specific instrument and sample matrix.
| Parameter | Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 150 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for this compound | To be determined based on the mass spectrum of a this compound standard |
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in this compound GC analysis.
Caption: A typical experimental workflow for the analysis of this compound in various matrices.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Development and application of GC-MS method for monitoring of long-term exposure to the pesticide cypermethrin [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Optimizing Cismethrin Analysis by GC
Welcome to the technical support center for the gas chromatographic (GC) analysis of Cismethrin (B1669086). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on temperature gradients.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the GC analysis of this compound and other pyrethroids?
A1: A primary challenge is the thermal lability of pyrethroids like this compound. These compounds can degrade at high temperatures in the GC injector port, leading to poor peak shapes, reduced sensitivity, and inaccurate quantification.[1][2] Additionally, this compound has multiple stereoisomers, which can result in multiple peaks that may be difficult to resolve.
Q2: Why is the temperature gradient program crucial for this compound analysis?
A2: The temperature gradient program is critical for achieving good separation of this compound isomers from each other and from matrix components. A well-optimized gradient ensures sharp peaks, improves resolution, and reduces analysis time.[3][4] An increase of approximately 30°C in the oven temperature can reduce the retention time by about 50%.[5]
Q3: What type of GC column is typically recommended for this compound analysis?
A3: Fused-silica capillary columns with a non-polar or semi-polar stationary phase are commonly used. Phases such as 5% phenylmethylpolysiloxane (e.g., HP-5, DB-5) are frequently employed for the analysis of pyrethroids.[6][7]
Q4: Which detector is most suitable for the analysis of this compound?
A4: The Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of this compound and is a common choice for residue analysis.[6][8] Mass Spectrometry (MS) is also widely used for its high selectivity and ability to provide structural information for confirmation.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
-
Answer: Peak tailing for pyrethroids is often caused by active sites in the GC system, particularly in the injector liner or the front of the column.[11][12]
-
Solution:
-
Deactivate the Inlet: Use a deactivated liner and ensure it is replaced regularly. Avoid using glass wool in the liner if possible, as it can be a source of activity.[2][13]
-
Column Maintenance: Trim the first 10-20 cm of the analytical column to remove any active sites that have developed over time.[11]
-
Lower Initial Oven Temperature: A lower initial oven temperature can improve the focusing of the analytes at the head of the column, leading to better peak shape.[5]
-
Check for Contamination: Tailing of all peaks in the chromatogram may indicate a physical issue like a poor column cut or improper installation.[14]
-
-
-
Question: I am observing peak fronting for my this compound peak. What could be the cause?
-
Answer: Peak fronting is often a result of column overload, where too much sample has been injected.[15][16]
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.
-
Use a Column with Higher Capacity: Consider using a column with a thicker stationary phase film or a wider internal diameter if overloading is a persistent issue.[17]
-
-
Problem 2: Co-elution or Poor Resolution of Isomers
-
Question: I am unable to separate the different isomers of this compound. How can I improve the resolution?
-
Answer: Optimizing the temperature gradient is key to improving the resolution of isomeric peaks.
-
Solution:
-
Slower Ramp Rate: A slower oven temperature ramp rate will increase the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.[18]
-
Lower Initial Temperature: Starting the temperature program at a lower initial temperature can enhance the separation of early-eluting isomers.[3]
-
Multi-step Gradient: Employ a multi-step temperature program with slower ramps in the region where the this compound isomers elute.
-
Column Choice: Ensure you are using a column with appropriate selectivity for pyrethroid isomers.
-
-
Problem 3: Analyte Degradation
-
Question: I suspect that my this compound is degrading in the injector. What are the signs and how can I prevent this?
-
Answer: Signs of thermal degradation include reduced peak area, the appearance of extraneous peaks, and poor reproducibility. Pyrethroids are known to be thermally labile.[1]
-
Solution:
-
Lower Inlet Temperature: Reduce the injector temperature. For some pyrethroids, temperatures as low as 240-250°C are recommended.[13]
-
Use a Programmed Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gentle sample introduction at a lower initial temperature, followed by a rapid ramp to transfer the analytes to the column, minimizing thermal stress.
-
Check for Active Sites: Active sites in the inlet can catalyze degradation. Ensure the liner is deactivated and clean.
-
-
Problem 4: Inconsistent Retention Times
-
Question: The retention times for my this compound peaks are shifting between injections. What could be causing this?
-
Answer: Retention time instability can be caused by fluctuations in carrier gas flow rate, oven temperature, or changes in the column itself.[12]
-
Solution:
-
Check for Leaks: Ensure there are no leaks in the system, particularly at the septum and column connections.
-
Verify Gas Flow: Check and verify the carrier gas flow rate.
-
Oven Temperature Stability: Ensure the GC oven is properly calibrated and maintaining a stable temperature.
-
Column Conditioning: Properly condition the column before analysis to ensure a stable stationary phase.
-
-
Quantitative Data: Example Temperature Gradients for Pyrethroid Analysis
The following table summarizes various temperature gradient programs that have been successfully used for the GC analysis of pyrethroids, including compounds structurally similar to this compound. These can serve as a starting point for method development.
| Initial Temp (°C) | Initial Hold (min) | Ramp 1 (°C/min) | Temp 1 (°C) | Ramp 2 (°C/min) | Temp 2 (°C) | Final Hold (min) | Reference |
| 100 | 1 | 15 | 250 | 5 | 280 | 3 | [6] |
| 180 | 1 | 5 | 220 | 30 | 280 | 30 | [7] |
| 100 | 0.5 | 30 | 250 | 3 | 280 | 8 | [19] |
| 60 | 1 | 15 | 220 | 1 | 240 | 12 | [13] |
| 60 | 1 | 40 | 170 | 10 | 300 | 5 | [1] |
Experimental Protocols
Protocol 1: General GC-ECD Method for Pyrethroid Analysis
This protocol provides a general procedure for the analysis of pyrethroids using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).
-
Sample Preparation:
-
Extract the sample using an appropriate solvent such as dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane.[6][20]
-
Perform a clean-up step using solid-phase extraction (SPE) with a sorbent like graphitized carbon or florisil (B1214189) to remove matrix interferences.[6][20]
-
Concentrate the extract to a final volume, typically 1 mL.
-
-
GC-ECD Conditions:
-
Injector: Splitless mode, Temperature: 250°C.
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 5°C/min to 280°C, hold for 3 minutes.[6]
-
-
Detector: ECD, Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Protocol 2: Sample Preparation using QuEChERS for Biological Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[2][13]
-
Extraction:
-
To 1 mL of the biological sample (e.g., serum), add an internal standard.
-
Add 1 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE Clean-up:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a tube containing d-SPE sorbent (e.g., PSA, C18, magnesium sulfate).
-
Vortex for 1 minute and centrifuge.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
Visualizations
Caption: Workflow for this compound Analysis by GC.
Caption: Troubleshooting Decision Tree for GC Analysis.
References
- 1. agilent.com [agilent.com]
- 2. Standard Operating Procedure (SOP) for the Analysis of α-Cypermethrin in Biological Samples by Gas Chromat... [protocols.io]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. restek.com [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. thaiscience.info [thaiscience.info]
- 7. scialert.net [scialert.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Development and application of GC-MS method for monitoring of long-term exposure to the pesticide cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. protocols.io [protocols.io]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enhancing UV Detection Sensitivity for Cismethrin in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of UV detection for Cismethrin and related pyrethroid compounds using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Low sensitivity in HPLC-UV analysis of this compound can manifest as small peak heights, poor signal-to-noise ratio (S/N), or high limits of detection (LOD) and quantification (LOQ). The following guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Signal from the Detector
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Wavelength Selection | This compound, a pyrethroid, typically exhibits UV absorbance in the low UV region. Verify that the detector is set to the optimal wavelength for this compound. If the exact λmax is unknown, a starting point is between 220-235 nm, as this is a common range for related compounds like Cypermethrin.[1][2] For optimal sensitivity, determine the λmax by scanning a standard solution of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. |
| Low Analyte Concentration | Prepare a fresh, higher concentration standard to confirm that the system is capable of detecting the analyte. If the sample concentration is inherently low, consider sample pre-concentration techniques. |
| Detector Lamp Issue | Ensure the UV lamp is turned on and has had adequate time to warm up and stabilize. Check the lamp's usage hours; an old lamp may have reduced intensity, leading to lower sensitivity. Replace the lamp if it has exceeded its recommended lifetime. |
| Flow Cell Contamination | A dirty flow cell can scatter light and increase noise, thereby reducing sensitivity. Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol (B130326) or a solvent recommended by the manufacturer) to remove any contaminants. |
| Mobile Phase Absorbance | The mobile phase itself may have high absorbance at the selected wavelength, leading to a high background signal and reduced sensitivity. Use high-purity, HPLC-grade solvents and additives. Avoid using additives with high UV absorbance at your target wavelength if possible. |
Issue 2: High Baseline Noise
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Degassing | Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing baseline noise. Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. |
| Pump Malfunction | Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline. Check for leaks in the pump seals and ensure check valves are functioning correctly. |
| Contaminated Mobile Phase or System | Impurities in the mobile phase or a contaminated HPLC system can contribute to a noisy baseline. Prepare fresh mobile phase with high-purity solvents and filter it before use. Flush the entire system with a strong solvent to remove contaminants. |
| Temperature Fluctuations | Unstable column or mobile phase temperature can cause baseline drift and noise. Use a column oven to maintain a constant and stable temperature. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Active sites on the column packing material can interact with the analyte, causing peak tailing. Use a high-quality, end-capped column. Adjusting the mobile phase pH or adding a competing base (e.g., triethylamine) in small concentrations can sometimes mitigate these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination can lead to poor peak shape. Reverse-flush the column (if permitted by the manufacturer) or replace it if the problem persists. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting low sensitivity in this compound HPLC-UV analysis.
References
Technical Support Center: Cismethrin Adsorption Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the adsorption of Cismethrin to labware during experimental procedures. Adherence to these guidelines can significantly improve the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues related to this compound loss due to adsorption and provides step-by-step protocols to minimize this effect.
Issue 1: Low or Inconsistent Recovery of this compound in Aqueous Solutions
Potential Cause: this compound, a hydrophobic pyrethroid, readily adsorbs to the surfaces of both glass and plastic labware from aqueous solutions, leading to a significant decrease in the effective concentration. Studies have shown that over 50% of a pyrethroid can be lost from an aqueous solution within 24 hours due to adsorption to container surfaces.
Solutions:
-
Proper Labware Selection: The choice of labware material is critical in minimizing this compound adsorption.
-
Deactivated (Silanized) Glassware: This is the highly recommended option. The hydrophobic surface created by silanization repels the polar silanol (B1196071) groups on the glass surface, reducing the potential for hydrogen bonding with this compound.
-
Borosilicate Glass: If deactivated glassware is not available, borosilicate glass is a preferable alternative to plastic.
-
Polypropylene (B1209903): While economical, polypropylene and other plastics should be used with caution as their hydrophobic surfaces can also lead to significant adsorption of hydrophobic compounds like this compound.
-
-
Solvent Rinsing: Rinsing the labware with an appropriate organic solvent can recover adsorbed this compound.
-
Protocol: After dispensing the this compound solution, rinse the container with a small volume of a solvent in which this compound is highly soluble, such as acetone (B3395972) or hexane (B92381).[1] Add the rinsate to the primary solution to ensure a quantitative transfer. Repeat this rinsing step 2-3 times.
-
-
Vortexing/Agitation: For samples in solution, vigorous vortexing or agitation before taking an aliquot can help to resuspend adsorbed this compound back into the solution.
Issue 2: Poor Peak Shape and Low Signal Intensity in GC Analysis
Potential Cause: Active sites in the gas chromatography (GC) inlet and column can cause degradation and adsorption of this compound, leading to poor peak shape, tailing, and reduced signal intensity.
Solution:
-
Use of Analyte Protectants (APs): Adding analyte protectants to both sample extracts and calibration standards can significantly improve the chromatography of this compound. APs are compounds that mask the active sites in the GC system, preventing the analyte from interacting with them.
-
Common APs for Pyrethroids: D-sorbitol, L-gulonic acid γ-lactone (gulonolactone), and 3-ethoxy-1,2-propanediol (B54293) are effective analyte protectants for pyrethroids, including cypermethrin.
-
Protocol: A stock solution of the analyte protectant(s) is typically prepared and added to the final sample extract before injection into the GC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of labware to use for handling this compound solutions?
A1: Deactivated (silanized) glass is the most effective labware for minimizing this compound adsorption. The silanization process creates a hydrophobic surface that reduces the interaction between this compound and the glass.
Q2: I am seeing lower than expected concentrations of this compound in my experiments. What could be the cause?
A2: Low this compound concentrations are often due to its adsorption to the surfaces of your labware, especially when using aqueous solutions. Review your experimental procedure and consider implementing the mitigation strategies outlined in the troubleshooting guide, such as using deactivated glassware, performing solvent rinses, and agitating your samples.
Q3: Can I reuse my labware after it has been in contact with this compound?
A3: Yes, but a thorough cleaning procedure is essential to prevent cross-contamination. A suggested protocol involves soaking the glassware in a Decon 90 solution overnight, followed by thorough rinsing with water, drying, and a final rinse with acetone before use.
Q4: How do analyte protectants work to improve my GC analysis of this compound?
A4: Analyte protectants are compounds that are more polar and have a higher affinity for the active sites in the GC inlet and column than your analyte of interest (this compound). By adding them to your samples and standards, they effectively "coat" these active sites, preventing this compound from adsorbing or degrading, which results in improved peak shape and signal intensity.
Q5: Are there specific solvents that are better for rinsing labware to recover adsorbed this compound?
A5: Solvents in which this compound has high solubility are most effective. Acetone and hexane are commonly used and have been shown to be effective for rinsing glassware to recover pyrethroid residues.[1]
Quantitative Data Summary
| Mitigation Strategy | Labware Material | Expected this compound Recovery | Notes |
| Labware Selection | Deactivated (Silanized) Glass | High | Highly recommended to minimize surface interactions. |
| Borosilicate Glass | Moderate to High | Preferable to plastic; adsorption can still occur. | |
| Polypropylene/Plastic | Low to Moderate | Prone to significant adsorption of hydrophobic compounds. | |
| Solvent Rinsing | Borosilicate Glass | >90% (with appropriate solvent) | Rinsing with acetone or hexane is effective. |
| Analyte Protectants | N/A (GC Analysis) | Improved peak shape and signal | D-sorbitol, gulonolactone are effective for pyrethroids. |
Experimental Protocols
Protocol 1: Silanization of Glassware
Objective: To create a hydrophobic surface on glassware to prevent this compound adsorption.
Materials:
-
Dimethyldichlorosilane (or a commercial silanizing agent)
-
Anhydrous chloroform (B151607) or other suitable solvent
-
Glassware to be treated
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Thoroughly clean and dry the glassware to be silanized.
-
Prepare a 2-5% (v/v) solution of dimethyldichlorosilane in an anhydrous solvent like chloroform inside a fume hood.
-
Completely fill the glassware with the silanizing solution or immerse the glassware in the solution for about 1-2 minutes.
-
Pour the silanizing solution out and rinse the glassware thoroughly with the same anhydrous solvent to remove excess reagent.
-
Rinse the glassware with methanol (B129727) to remove any unreacted silanizing agent.
-
Allow the glassware to air dry completely in the fume hood.
-
Heat the glassware in an oven at 100-120°C for 1 hour to cure the silicone layer.
Protocol 2: Use of Analyte Protectants for GC Analysis
Objective: To improve the peak shape and response of this compound during GC analysis.
Materials:
-
Analyte protectant(s) (e.g., D-sorbitol, L-gulonic acid γ-lactone)
-
High-purity solvent (e.g., acetone or ethyl acetate)
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare a stock solution of the chosen analyte protectant or a mixture of protectants in a suitable solvent. A common concentration is 10 mg/mL.
-
After the final extraction and concentration step of your sample preparation, add a small volume of the analyte protectant stock solution to your sample extract. The final concentration of the analyte protectant in the sample should be around 10-100 µg/mL.
-
Vortex the sample to ensure the analyte protectant is thoroughly mixed.
-
Inject the sample into the GC system.
-
Important: Prepare your calibration standards in the same manner, adding the same concentration of analyte protectant(s) to each standard.
Visualizations
Caption: Experimental workflow for mitigating this compound adsorption.
Caption: Troubleshooting logic for low this compound recovery.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cismethrin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cismethrin, a type I pyrethroid insecticide, in human plasma. Due to the limited availability of validation data specific to this compound, this guide leverages data from structurally similar pyrethroids, such as Cypermethrin and Permethrin, to provide a robust comparative framework. The methodologies discussed are primarily centered around Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent techniques for pyrethroid analysis in biological matrices.[1][2][3]
Methodology Comparison
The selection of an appropriate analytical method for this compound quantification in human plasma is contingent on various factors, including required sensitivity, sample throughput, and available instrumentation. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, crucial for detecting the low concentrations of pyrethroids typically found in plasma.[4][5]
Quantitative Performance Data
The following tables summarize the validation parameters for analytical methods applied to pyrethroids in human plasma. This data, primarily from studies on Cypermethrin and other pyrethroids, serves as a reliable proxy for the expected performance of a validated this compound assay.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Reported Range/Value | Reference |
| Linearity (ng/mL) | 5 - 1000 | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Accuracy (%) | 90 - 110 | [5] |
| Precision (RSD %) | < 15 | [5] |
| Recovery (%) | 90 - 100 | [5] |
| Limit of Detection (LOD) (ng/mL) | 0.01 - 5 | [4][5] |
| Limit of Quantification (LOQ) (ng/mL) | 0.025 - 10 | [4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Reported Range/Value | Reference |
| Linearity (ng/mL) | 0.1 - 100 | [6] |
| Correlation Coefficient (r²) | > 0.997 | [6] |
| Accuracy (%) | 81.8 - 112.3 | [6] |
| Precision (RSD %) | < 10.1 | [6] |
| Recovery (%) | 90.9 - 112.4 | [6] |
| Limit of Detection (LOD) (µg/L) | 0.1 - 0.5 | [2] |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of an analytical method. Below are generalized yet detailed protocols for sample preparation and analysis using GC-MS and LC-MS/MS for pyrethroid quantification in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly employed technique for the cleanup and concentration of pyrethroids from plasma samples.[1][4]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load 1 mL of human plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interfering substances.
-
Elution: Elute the pyrethroids from the cartridge with 5 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column, such as a Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 50% B, hold for 0.5 minutes.
-
Increase to 95% B over 3 minutes, hold for 1 minute.
-
Return to 50% B and equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.3 mL/minute.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and an internal standard.
-
Workflow and Process Visualization
To facilitate a clearer understanding of the analytical process, the following diagrams illustrate the key steps involved in the validation of an analytical method for this compound in human plasma.
Caption: Analytical method validation workflow.
Caption: Comparison of analytical techniques.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of pyrethroids and their metabolites in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cismethrin Quantification Methods
Disclaimer: Publicly available data from direct inter-laboratory comparisons specifically for Cismethrin are limited. This guide provides a framework for conducting such a comparison, drawing upon established methodologies for the closely related pyrethroid insecticide, Cypermethrin, and general principles of proficiency testing.
This guide is intended for researchers, scientists, and professionals in drug development involved in the quantification of this compound. It outlines the common analytical techniques, proposes a structure for comparing laboratory performance, and provides detailed experimental protocols.
Overview of this compound Quantification Methods
The quantification of this compound, a synthetic pyrethroid insecticide, is crucial for regulatory compliance, environmental monitoring, and formulation quality control. The primary analytical techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Often coupled with detectors like Electron Capture Detector (ECD) or Mass Spectrometry (MS/MS), GC is a robust technique for separating and quantifying pyrethroids. Capillary GC columns can resolve different isomers of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): Typically using a C18 column and a UV or photodiode array (PDA) detector, HPLC is another widely used method.[2][3][4] It is effective for analyzing formulations and technical materials.
Framework for an Inter-Laboratory Comparison
An inter-laboratory comparison (ILC) or proficiency test (PT) is essential for evaluating and ensuring the reliability of analytical data across different laboratories.[5][6][7] A typical ILC for this compound quantification would involve the following workflow:
Participating laboratories receive identical, homogeneous samples of a material containing a known concentration of this compound. They analyze the samples using their in-house methods and report the results to a coordinating body. The performance of each laboratory is then statistically evaluated, often using z-scores, which indicate how far a laboratory's result is from the consensus mean.[8][9]
Data Presentation and Comparison
The quantitative data from an inter-laboratory study should be summarized in clear, structured tables to facilitate easy comparison of performance.
Table 1: Hypothetical Results from an Inter-Laboratory Comparison for this compound in a Formulation.
| Laboratory ID | Method Used | Reported Concentration (% w/w) | Recovery (%) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Assigned z-score |
| Lab 01 | GC-ECD | 25.2 | 98.5 | 0.05 | 0.15 | 0.5 |
| Lab 02 | HPLC-UV | 24.8 | 99.1 | 0.10 | 0.30 | -0.8 |
| Lab 03 | GC-MS/MS | 25.5 | 101.2 | 0.01 | 0.03 | 1.5 |
| Lab 04 | HPLC-PDA | 26.1 | 102.5 | 0.08 | 0.25 | 2.9 (Questionable) |
| Lab 05 | GC-ECD | 24.9 | 97.8 | 0.06 | 0.18 | -0.4 |
| Lab 06 | HPLC-UV | 23.5 | 95.2 | 0.12 | 0.35 | -3.5 (Outlier) |
| Consensus Mean | 25.0 | |||||
| Standard Deviation | 0.4 |
Note: Data are hypothetical. z-scores are calculated based on the consensus mean and standard deviation of the reported results. A z-score between -2 and 2 is generally considered satisfactory.[9]
Experimental Protocols
Detailed methodologies are crucial for understanding the sources of variation in results. Below are representative protocols for GC and HPLC analysis of pyrethroids, which can be adapted for this compound.
Gas Chromatography (GC) Method
This method is suitable for the determination of this compound in technical and formulated materials.[1]
A. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain 100 mg of this compound into a 50 mL volumetric flask.
-
Add an internal standard (e.g., dicyclohexyl phthalate).
-
Dissolve and dilute to volume with a suitable solvent like dichloromethane.
B. Instrumental Conditions:
-
Instrument: Gas chromatograph with a flame ionization detector (FID) or electron capture detector (ECD).
-
Column: Fused silica (B1680970) capillary column (e.g., 25 m x 0.32 mm) with a thick film stationary phase (e.g., OV-1).
-
Temperatures:
-
Injector: 250°C
-
Column: 240°C (isothermal)
-
Detector: 300°C
-
-
Injection: 1.0 µL in split mode.
C. Quantification: The peak areas of this compound isomers and the internal standard are measured. The quantity of this compound is determined by comparing the peak area ratios to those from a calibration solution with known concentrations.
High-Performance Liquid Chromatography (HPLC) Method
This method is validated for the assay of pyrethroids in emulsifiable concentrate (EC) formulations.[2][3][4]
A. Sample Preparation:
-
Prepare a standard stock solution of this compound (e.g., 1000 mg/L).
-
Create working standards by diluting the stock solution to a range of concentrations (e.g., 25 ppm to 75 ppm).
-
Prepare the sample solution to a concentration within the calibration range.
B. Instrumental Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: Nucleosil C18 (250 mm × 4.6 mm, 10 µm) or equivalent.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 60:20:20 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
C. Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
Visualization of Analytical Workflow
The following diagram illustrates a typical analytical workflow for the quantification of this compound using chromatography.
By following standardized protocols and participating in inter-laboratory comparisons, analytical laboratories can ensure the accuracy and comparability of their this compound quantification data, which is essential for quality assurance and regulatory acceptance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijariit.com [ijariit.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Proficiency test for chemical laboratories for the analysis of a pesticide in a formulated product: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Comparative Efficacy of Cismethrin and Permethrin Against Aedes aegypti: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two pyrethroid insecticides, Cismethrin and Permethrin (B1679614), against the dengue and Zika virus vector, Aedes aegypti. The information is intended for researchers, scientists, and professionals in drug and insecticide development, offering a synthesis of available experimental data, methodologies, and mechanisms of action.
Introduction
This compound and Permethrin are synthetic pyrethroid insecticides widely used in public health to control mosquito populations. Both compounds are neurotoxins that act on the nervous system of insects.[1] They are valued for their rapid knockdown effect and relatively low mammalian toxicity.[1] However, the widespread use of these insecticides has led to the development of resistance in many Aedes aegypti populations, necessitating a thorough understanding of their comparative efficacy and the mechanisms underlying resistance.[2][3]
Mechanism of Action
Both this compound and Permethrin, like other pyrethroids, primarily target the voltage-gated sodium channels in the nerve cell membranes of insects.[1] By binding to these channels, they prevent their proper closing, leading to a prolonged influx of sodium ions.[1] This sustained depolarization of the nerve membrane results in hyperexcitability of the nervous system, causing muscle spasms, paralysis, and ultimately, the death of the mosquito.[1]
Comparative Efficacy Data
The efficacy of insecticides is typically measured by the lethal concentration (LC50) required to kill 50% of a larval population, the lethal dose (LD50) required to kill 50% of an adult population, and the knockdown time (KT50), which is the time required to knock down 50% of the adult mosquito population. The available data for this compound and Permethrin against Aedes aegypti are summarized below. It is important to note that direct comparative studies are limited, and efficacy can vary significantly depending on the mosquito strain's susceptibility.
Larvicidal Efficacy (LC50)
| Insecticide | Mosquito Strain | LC50 (ppm) | Reference |
| Permethrin | Field Strain (BtengG0) | 0.371 | [4] |
| Permethrin | Field Strain (SkjtG0) | 0.142 | [4] |
| Permethrin | Field Strain (RncsG0) | 0.371 | [4] |
| Permethrin | Field Strain (AntG0) | 0.089 | [4] |
| Permethrin | Field Strain (SkpdG0) | 0.255 | [4] |
| Permethrin | Field Strain (BbatG0) | 0.197 | [4] |
| Permethrin | Susceptible Strain (VCRU) | 0.014 | [4] |
No direct LC50 data for this compound against Aedes aegypti larvae was found in the reviewed literature.
Adulticidal Efficacy (LD50 and LC50)
| Insecticide | Mosquito Strain | LD50/LC50 | Value | Units | Reference |
| Permethrin | Key West (Parental) | LD50 | 16.88 ± 0.59 | µ g/mosquito | [2][3] |
| Permethrin | Key West (Resistant p-s) | LD50 | 400.52 ± 69.64 | µ g/mosquito | [2][3] |
| Permethrin | Fxx2 Population | LD50 | 15 | µ g/bottle | [5][6] |
| Permethrin | Various Temperatures | LC50 | 0.26 - 0.45 | ng/cm² | [7] |
| Cis-permethrin | CIPEIN (Susceptible) | LC50 | 0.03 | % | Not available in search results |
| Cis-permethrin | Salvador Mazza (Field) | LC50 | 0.35 | % | Not available in search results |
Knockdown Time (KT50)
| Insecticide | Mosquito Strain | KT50 (minutes) | Reference |
| Permethrin | Aedes aegypti | 20.0 ± 2.0 | [8] |
Specific KT50 data for this compound against Aedes aegypti was not available in the reviewed literature. However, as a pyrethroid, it is expected to have a rapid knockdown effect.
Insecticide Resistance
The development of insecticide resistance is a significant challenge in controlling Aedes aegypti populations. Two primary mechanisms of resistance to pyrethroids have been identified:
-
Target-site insensitivity: This involves mutations in the voltage-gated sodium channel gene, often referred to as knockdown resistance (kdr) mutations, which prevent the insecticide from binding effectively.[1]
-
Metabolic resistance: This is due to an increased production of detoxification enzymes, such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases (GSTs), which break down the insecticide into non-toxic metabolites before it can reach its target site.[1]
Studies have shown that some resistant Aedes aegypti populations can withstand significantly higher doses of Permethrin. For instance, a resistant strain from Key West, Florida, had an LD50 value over 20 times higher than its susceptible parental strain.[2][3]
Experimental Protocols
The following are generalized protocols for common bioassays used to determine insecticide efficacy and resistance in Aedes aegypti.
WHO Tube Test (Adult Susceptibility)
The World Health Organization (WHO) tube test is a standard method for monitoring insecticide resistance in adult mosquitoes.[9]
-
Preparation: Non-blood-fed female mosquitoes (3-5 days old) are used.[9] Standard WHO test kits include exposure tubes lined with insecticide-impregnated paper and control tubes with oil-impregnated paper.[9]
-
Exposure: Batches of 20-25 mosquitoes are placed in the exposure tubes for a standard duration of 60 minutes.[9] Control groups are exposed to the control papers.[9]
-
Holding Period: After exposure, the mosquitoes are transferred to clean holding tubes with access to a 10% sugar solution.[9]
-
Mortality Reading: Mortality is recorded 24 hours after the exposure period.[9]
CDC Bottle Bioassay (Adult Susceptibility)
The Centers for Disease Control and Prevention (CDC) bottle bioassay is another widely used method to assess insecticide resistance.[10]
-
Preparation: Glass bottles are coated with a known concentration (diagnostic dose) of the insecticide dissolved in acetone (B3395972).[10] Control bottles are coated with acetone only.
-
Exposure: Mosquitoes are introduced into the bottles, and the number of dead or incapacitated (knocked down) mosquitoes is recorded at regular intervals over a 2-hour period.[10]
-
Data Analysis: Resistance is determined by the percentage of mosquitoes that die within a pre-determined threshold time.[10] This method can also be used to determine the lethal concentration (LC50) by testing a range of insecticide concentrations.[11]
Conclusion
Both this compound and Permethrin are effective pyrethroid insecticides against Aedes aegypti, acting through the disruption of voltage-gated sodium channels in the nervous system. The available data on Permethrin is more extensive, with established LC50 and LD50 values against various susceptible and resistant strains. Data on the specific efficacy of this compound is less abundant in the public literature, highlighting a need for further research, particularly direct comparative studies against Permethrin. The emergence of resistance to pyrethroids in Aedes aegypti populations worldwide underscores the critical importance of ongoing resistance monitoring using standardized bioassays like the WHO tube test and the CDC bottle bioassay. This will enable the development and implementation of effective and sustainable vector control strategies.
References
- 1. CYP-mediated permethrin resistance in Aedes aegypti and evidence for trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Permethrin Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entomologyjournals.com [entomologyjournals.com]
- 5. Changes in the life history traits in Aedes aegypti selected for resistance to permethrin and thymol, a spatial repellent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in the life history traits in Aedes aegypti selected for resistance to permethrin and thymol, a spatial repellent | PLOS One [journals.plos.org]
- 7. The Influence of Ambient Temperature on the Susceptibility of Aedes aegypti (Diptera: Culicidae) to the Pyrethroid Insecticide Permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pacmossi.org [pacmossi.org]
- 10. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 11. CDC Bottle Assay | LITE [lite.lstmed.ac.uk]
Assessing the Cross-Resistance of Cismethrin with Other Pyrethroids: A Comparative Guide
The development of insecticide resistance is a critical challenge in pest management and public health. Cismethrin, a Type I pyrethroid insecticide, is valued for its rapid knockdown effect on various insect species. However, the intensive use of pyrethroids has led to the emergence of resistant insect populations. A key concern for researchers and drug development professionals is the phenomenon of cross-resistance, where resistance to one insecticide confers resistance to other, often structurally similar, compounds. This guide provides an objective comparison of this compound's cross-resistance profile with other pyrethroids, supported by experimental data and detailed methodologies.
Mechanisms of Pyrethroid Resistance
Understanding the mechanisms of resistance is fundamental to predicting and managing cross-resistance. Two primary mechanisms are responsible for pyrethroid resistance in insects:
-
Target-Site Insensitivity: This is often referred to as knockdown resistance (kdr).[1][2] It results from mutations in the voltage-gated sodium channel (VGSC), the primary target for pyrethroids and DDT.[1][2][3] These mutations reduce the binding affinity of the insecticide to the channel, rendering it less effective.[4] Because different pyrethroids bind to the same target, a mutation conferring resistance to one can often cause broad cross-resistance to others in the same class.[5]
-
Metabolic Resistance: This involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. The major enzyme families implicated are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).[6][7][8][9] Overexpression of these enzymes can lead to the rapid breakdown of the insecticide. Cross-resistance can occur when the same enzyme is capable of metabolizing multiple types of pyrethroids.[5]
Quantitative Assessment of Cross-Resistance
Cross-resistance is typically quantified by comparing the lethal concentration (LC50) or knockdown concentration (KC50) of an insecticide for a resistant strain versus a susceptible strain. The result is expressed as a Resistance Ratio (RR), where RR = LC50 of resistant strain / LC50 of susceptible strain. The following table summarizes cross-resistance data from studies on pyrethroid-resistant insect strains. While direct data for this compound-selected strains is limited in the provided results, the data for other pyrethroids, particularly the structurally similar Type I pyrethroid permethrin (B1679614), offers strong predictive insights into this compound's cross-resistance profile.
| Insecticide | Class | Resistant Strain | Test Insect | Resistance Ratio (RR) | Primary Resistance Mechanism(s) | Reference |
| alpha-Cypermethrin (B165848) | Type II | Alpha-Sel | Musca domestica (House Fly) | 253.2 - 474.2 | Not specified | [10][11] |
| Bifenthrin | Type II | Alpha-Sel (selected with alpha-cypermethrin) | Musca domestica | 15.5 | Cross-resistance | [10][11] |
| Cyfluthrin | Type II | Alpha-Sel (selected with alpha-cypermethrin) | Musca domestica | 16.8 | Cross-resistance | [10][11] |
| Deltamethrin | Type II | Alpha-Sel (selected with alpha-cypermethrin) | Musca domestica | 28.4 | Cross-resistance | [10][11] |
| Permethrin | Type I | Permethrin-selected | Aedes aegypti (Mosquito) | >10x | kdr | [2] |
| Deltamethrin | Type II | Deltamethrin-resistant | Spodoptera exigua (Beet Armyworm) | 305 | P450-mediated | [9] |
| Cypermethrin | Type II | Cypermethrin-resistant | Spodoptera exigua | 563 | P450-mediated | [9] |
| Tefluthrin | Type I | Bifenthrin-resistant | Diabrotica virgifera virgifera (Western Corn Rootworm) | 28 - 54.8 | kdr and Detoxifying Enzymes | [1] |
Note: this compound is a Type I pyrethroid, similar to permethrin and tefluthrin.[12]
The data consistently shows that resistance developed against one pyrethroid often extends to others, even those from a different subtype (Type I vs. Type II). For instance, a house fly strain selected with the Type II pyrethroid alpha-cypermethrin showed moderate cross-resistance to bifenthrin, cyfluthrin, and deltamethrin.[10][11] Similarly, strong cross-resistance patterns between bifenthrin, tefluthrin, and DDT in the western corn rootworm suggest a common kdr-like mechanism.[1] This strongly implies that a this compound-resistant strain, especially if the resistance is kdr-mediated, would likely exhibit cross-resistance to other pyrethroids such as permethrin, deltamethrin, and cypermethrin.
Experimental Protocols
Insecticide Resistance Bioassay (Bottle Bioassay Method)
This method is widely used to determine the resistance level of an insect population to a specific insecticide.
Objective: To calculate the LC50 or KC50 for different pyrethroids in susceptible and resistant insect strains.
Materials:
-
Glass bottles (e.g., 250 ml Wheaton bottles)
-
Technical grade insecticides (e.g., this compound, permethrin, deltamethrin)
-
Acetone (B3395972) (analytical grade)
-
Pipettes
-
Vortex mixer
-
Fume hood
-
Aspirator
-
Adult insects from both susceptible and potentially resistant strains (20-25 insects per bottle)
-
Observation chamber
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of each pyrethroid in acetone. Create a series of dilutions from the stock solution to achieve a range of concentrations that will produce mortality or knockdown rates from 0% to 100%.
-
Coating the Bottles: Pipette 1 ml of a specific insecticide dilution into a glass bottle. A control bottle should be prepared using 1 ml of acetone only.
-
Roll and rotate the bottle until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Insect Exposure: Introduce 20-25 adult insects into each bottle using an aspirator.
-
Data Collection: Record the number of knocked-down insects at set time intervals (e.g., every 10 minutes for up to 1-2 hours) to determine the KC50. To determine the LC50, hold the bottles at a constant temperature and record mortality after 24 hours.
-
Data Analysis: Analyze the data using probit analysis to calculate the KC50 and LC50 values. The Resistance Ratio (RR) is then calculated by dividing the LC50/KC50 of the resistant strain by that of the susceptible strain.
Synergist Bioassay for Mechanism Investigation
This protocol helps to determine if metabolic resistance (specifically P450-mediated) is a significant factor.
Objective: To assess the role of cytochrome P450 enzymes in observed resistance.
Materials:
-
In addition to the materials for the standard bioassay:
-
Synergist solution, typically Piperonyl Butoxide (PBO), which inhibits P450 enzyme activity.
Procedure:
-
Pre-exposure to Synergist: Expose the resistant insects to a sub-lethal dose of the synergist (e.g., PBO) for a defined period (e.g., 1 hour) prior to the insecticide exposure. This can be done by exposing them in a bottle coated with PBO.
-
Insecticide Exposure: Transfer the synergized insects to bottles coated with the pyrethroid insecticide and proceed with the standard bioassay protocol to determine the LC50.
-
Data Analysis: Calculate the Synergism Ratio (SR) where SR = LC50 of insecticide alone / LC50 of insecticide + synergist. A high SR value (typically >2) suggests that P450-mediated detoxification is a significant mechanism of resistance.[9]
Visualizations
Signaling Pathway and Experimental Diagrams
The following diagrams illustrate the key mechanisms of pyrethroid resistance and a typical workflow for assessing cross-resistance.
Caption: Mechanisms of pyrethroid resistance in insects.
Caption: Experimental workflow for assessing pyrethroid cross-resistance.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance and Pseudo-resistance to permethrin: the importance of controlling scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CYP-mediated resistance and cross-resistance to pyrethroids and organophosphates in Aedes aegypti in the presence and absence of kdr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scabies in the age of increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in both trans- and cis-regulatory elements mediate insecticide resistance in a lepidopteron pest, Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-Cypermethrin Resistance in Musca domestica: Resistance Instability, Realized Heritability, Risk Assessment, and Insecticide Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. beyondpesticides.org [beyondpesticides.org]
A Comparative Guide to Predictive Models for Cismethrin Environmental Runoff
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicting the environmental fate of Cismethrin is crucial for assessing its ecological risk. Several mathematical models have been developed to simulate pesticide runoff from agricultural and urban landscapes. This guide focuses on the validation and comparison of key models, including the Pesticide Root Zone Model (PRZM), the Root Zone Water Quality Model (RZWQM), OpusCZ, and the Vegetative Filter Strip Model (VFSMOD). The selection of an appropriate model depends on the specific application scenario, data availability, and the required level of detail in the simulation.
Data Presentation: Model Performance Comparison
The following table summarizes the performance of various models in simulating pesticide runoff, based on validation studies. The Mean Absolute Percentage Error (MAPE) is a key metric used to quantify the accuracy of the models, representing the average of the absolute percentage differences between predicted and observed values.
| Model | Application Scenario | Runoff Volume MAPE (%) | Sediment Erosion MAPE (%) | Pesticide Loss MAPE (%) | Key Findings |
| PRZM | Sprinkler Irrigation & Rainfall | 3 - 161 | 3 - 161 | 3 - 161 | Performs well for sprinkler and rainfall events. Operates on a daily time-step using the curve number method.[1][2] |
| RZWQM | Sprinkler Irrigation & Rainfall | 3 - 161 | 3 - 161 | 3 - 161 | Similar performance to PRZM for sprinkler and rainfall events. Uses a mechanistic approach for hydrology simulation.[1][2] |
| OpusCZ | Flood Irrigation | 28 - 384 | 28 - 384 | 28 - 384 | Highest accuracy for flood irrigation scenarios due to its unique hydrological algorithm.[1][2] |
| VFSMOD | Vegetative Filter Strips | N/A | N/A | N/A | Mechanistic model to assess the effectiveness of vegetative filter strips in reducing pesticide runoff. Its validation has shown good performance.[3] |
Experimental Protocols
The validation of these predictive models relies on robust experimental data obtained from meticulously designed laboratory and field studies. Below are detailed methodologies for key experiments cited in the validation of pyrethroid runoff models.
Simulated Rainfall on Impervious Surfaces
This laboratory-based method is crucial for understanding runoff from urban environments.
-
Objective: To quantify the washoff of pyrethroid insecticides from concrete surfaces under controlled rainfall conditions.
-
Materials: Concrete slabs, rainfall simulator capable of producing varying intensities, pyrethroid formulations (e.g., emulsifiable concentrates), and analytical instrumentation (e.g., Gas Chromatography with Mass Spectrometry, GC-MS).
-
Procedure:
-
Pyrethroid formulations are applied to the concrete slabs at known concentrations.
-
The slabs are subjected to simulated rainfall events of controlled intensity and duration at specific time intervals after application.
-
Runoff samples are collected at regular intervals throughout the simulated rainfall.
-
The concentration of the pyrethroid in the runoff water is quantified using analytical techniques like GC-MS.
-
The total mass of the pyrethroid washed off is calculated and used to determine the washoff percentage.
-
-
Data Analysis: The data is used to determine the washoff kinetics and to parameterize and validate runoff models for urban scenarios.
Field-Scale Runoff Studies
These studies provide real-world data on pesticide runoff from agricultural fields.
-
Objective: To measure pesticide concentrations in runoff from agricultural fields under natural or simulated rainfall conditions.
-
Site Selection: The study site should be representative of the intended use of the pesticide, considering soil type, slope, and cropping practices.
-
Plot Setup:
-
Establishment of experimental plots with defined boundaries to isolate runoff.
-
Installation of runoff collection systems at the edge of each plot to capture surface runoff and eroded sediment.
-
Application of the pesticide to the plots according to typical agricultural practices.
-
-
Monitoring:
-
Following a rainfall event (natural or simulated), the total volume of runoff from each plot is measured.
-
Runoff samples (both water and sediment phases) are collected.
-
Pesticide concentrations in the water and sediment are determined using appropriate analytical methods.
-
-
Data Analysis: The field data provides integrated values of pesticide loss, which are used to validate the performance of models like PRZM, RZWQM, and OpusCZ under realistic environmental conditions.
Mandatory Visualization
The following diagrams illustrate key logical relationships and workflows in the validation of a predictive model for this compound environmental runoff.
Caption: A flowchart illustrating the iterative workflow for validating a predictive environmental runoff model.
Caption: A diagram showing the logical relationships between factors that influence pyrethroid runoff.
References
- 1. Evaluation of Three Models for Simulating Pesticide Runoff from Irrigated Agricultural Fields - Department of Pesticide Regulation [cdpr.ca.gov]
- 2. [PDF] Evaluation of Three Models for Simulating Pesticide Runoff from Irrigated Agricultural Fields. | Semantic Scholar [semanticscholar.org]
- 3. cersavfs2020.wordpress.ncsu.edu [cersavfs2020.wordpress.ncsu.edu]
A Comparative In Vitro Neurotoxicity Analysis: Cismethrin vs. Deltamethrin
An objective guide for researchers, scientists, and drug development professionals on the differing in vitro neurotoxic profiles of the Type I pyrethroid, Cismethrin (B1669086), and the Type II pyrethroid, Deltamethrin (B41696).
Introduction
Pyrethroid insecticides are a widely used class of neurotoxicants, broadly categorized into two types based on their chemical structure and the resulting toxicological syndromes. Type I pyrethroids, such as this compound, lack an α-cyano group and typically induce tremors (T-syndrome). In contrast, Type II pyrethroids, including deltamethrin, possess an α-cyano moiety and cause a more severe syndrome of choreoathetosis and salivation (CS-syndrome).[1][2] This guide provides a comparative overview of the in vitro neurotoxicity of this compound and deltamethrin, focusing on their effects on neuronal cell viability, apoptosis, and the underlying signaling pathways, supported by experimental data.
While extensive in vitro data is available for deltamethrin, there is a notable scarcity of published studies examining the cytotoxic effects (e.g., on cell viability and apoptosis) of this compound in neuronal cell cultures. Much of the comparative data is derived from electrophysiological studies focusing on their differential effects on ion channels.
Quantitative Data Presentation
The following tables summarize the quantitative data on the in vitro neurotoxicity of deltamethrin. Due to the lack of available data for this compound in similar assays, a direct quantitative comparison is not possible at this time.
Table 1: In Vitro Effects of Deltamethrin on Neuronal Cell Viability
| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |
| Cultured Cortical Neurons | MTT | 100 nM, 1000 nM | 24, 48, 72 h | Time- and dose-dependent decrease in neuronal viability. | [3] |
| SK-N-AS Neuroblastoma | LDH Release | ≥ 10 µM | 24, 48 h | Time- and dose-dependent increase in cell death. | [4] |
| SH-SY5Y | MTT & NRU | 10 - 1000 µM | Not specified | Cytotoxic effects observed. | [5] |
Table 2: In Vitro Effects of Deltamethrin on Apoptosis in Neuronal Cells
| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |
| Cultured Cortical Neurons | TUNEL Staining | 100 nM | 24, 48, 72 h | Significant increase in apoptotic cells. | [3] |
| Cultured Cortical Neurons | Western Blot | 100 nM | 24, 48, 72 h | Increased p53 and Bax expression; decreased Bcl-2 expression. | [3] |
| SK-N-AS Neuroblastoma | DNA Fragmentation | 100 nM - 5 µM | 24 - 48 h | 21-300% increase in DNA fragmentation. | [4] |
| SK-N-AS Neuroblastoma | Caspase Activity | Not specified | Not specified | Increased caspase-9 and -3 activities. | [4] |
| Murine Thymocytes | Annexin V Binding | 10 - 50 µM | 18 h | Apoptotic cells increased from 18.6% to 35.21%. | [6] |
Table 3: In Vitro Effects of Deltamethrin on Oxidative Stress in Neuronal Cells
| Cell Line | Parameter | Concentration | Result | Reference |
| SH-SY5Y | Nitric Oxide (NO) & Lipid Peroxides | Not specified | Significant increase. | [5] |
| Rat Brain Homogenate | Free Radical Levels | Not specified | Increased levels in hippocampus. | [7] |
| Rat Brain Homogenate | MDA Content | 3.125, 12.5 mg/kg (in vivo) | Significant increase in cerebral cortex and hippocampus. | [8] |
Experimental Protocols
Deltamethrin-Induced Neurotoxicity Assays:
-
Cell Culture:
-
Primary Cortical Neurons: Neurons are isolated from embryonic mouse or rat brains and cultured in appropriate media for a specified duration (e.g., 7 days) before treatment.[3]
-
SH-SY5Y and SK-N-AS Neuroblastoma Cells: These human-derived cell lines are maintained in standard culture conditions (e.g., DMEM with 10% FBS) and plated at a specific density before exposure to the test compounds.[4][5]
-
-
Cell Viability Assays:
-
MTT Assay: Cells are treated with deltamethrin for the desired time. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The absorbance is measured to quantify cell viability.[3]
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and cytotoxicity, is measured using a colorimetric assay.[4]
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the uptake of the supravital dye neutral red into the lysosomes of viable cells.[5]
-
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[3]
-
Western Blot Analysis: Protein levels of key apoptosis-regulating proteins such as p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic) are quantified.[3]
-
DNA Fragmentation ELISA: A quantitative enzyme-linked immunosorbent assay is used to detect histone-associated DNA fragments in the cytoplasm of apoptotic cells.[4]
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9) is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[4]
-
Annexin V Binding Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[6]
-
-
Oxidative Stress Assays:
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[7]
-
Lipid Peroxidation Assay: The extent of lipid peroxidation is often assessed by measuring the levels of malondialdehyde (MDA), a byproduct of this process.[8]
-
Nitric Oxide (NO) Measurement: The production of NO can be quantified using the Griess reagent.[5]
-
This compound and Deltamethrin Electrophysiological Recordings:
-
Methodology: The effects of this compound and deltamethrin on voltage-gated sodium channels are typically studied using electrophysiological techniques such as the patch-clamp method on cultured neurons or Xenopus oocytes expressing specific sodium channel subunits.[1] This technique allows for the direct measurement of ion channel currents and the characterization of how these compounds modify channel gating properties.
Mechanistic Insights and Signaling Pathways
Deltamethrin:
Deltamethrin, a Type II pyrethroid, exerts its neurotoxic effects through a multi-faceted mechanism. Its primary target is the voltage-gated sodium channel, where it causes a long-lasting prolongation of the sodium current, leading to persistent depolarization and neuronal hyperexcitability.[1] In vitro studies have further elucidated downstream signaling pathways involved in deltamethrin-induced neurotoxicity:
-
Induction of Apoptosis via Nitric Oxide Synthase: Deltamethrin treatment can increase the expression of p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. These effects can be prevented by inhibitors of nitric oxide synthase, suggesting a mediatory role for this enzyme in deltamethrin-induced apoptosis.[3]
-
Endoplasmic Reticulum (ER) Stress Pathway: Deltamethrin exposure has been shown to activate the ER stress pathway, leading to the activation of calpain and caspase-12, which in turn contributes to apoptosis.[4] This is often a consequence of disrupted calcium homeostasis.
-
Oxidative Stress: Deltamethrin can induce the production of reactive oxygen species (ROS) and lipid peroxidation, leading to oxidative damage in neuronal cells.[5][7][8]
This compound:
As a Type I pyrethroid, this compound also targets voltage-gated sodium channels. However, its effect is characterized by a shorter prolongation of the sodium current compared to Type II pyrethroids. This results in repetitive firing of neurons rather than a persistent depolarization block.[1] In vivo studies have shown that this compound produces a brief period of increased nerve excitability.[9][10]
Detailed in vitro studies on the downstream signaling pathways of this compound-induced neurotoxicity, particularly concerning apoptosis and oxidative stress, are limited. It is hypothesized that the less pronounced and shorter-lasting disruption of sodium channel function by Type I pyrethroids may not trigger the same cascade of cytotoxic events to the extent observed with Type II pyrethroids.
Mandatory Visualizations
Experimental workflow for in vitro neurotoxicity assessment.
Signaling pathways of Deltamethrin-induced neurotoxicity.
Signaling pathway of this compound-induced neurotoxicity.
Conclusion
The in vitro neurotoxicity profiles of this compound and deltamethrin differ significantly, reflecting their classification as Type I and Type II pyrethroids, respectively. Deltamethrin exhibits potent cytotoxicity in neuronal cell lines, inducing apoptosis through well-defined signaling pathways involving endoplasmic reticulum stress, nitric oxide synthase activation, and oxidative stress. In contrast, there is a significant lack of published in vitro studies detailing the cytotoxic effects of this compound on neuronal cells. The available data for this compound primarily focuses on its electrophysiological effects, demonstrating a transient modification of voltage-gated sodium channels that leads to repetitive neuronal firing. This guide highlights the need for further research to fully elucidate the in vitro neurotoxic potential of this compound and to enable a more direct and comprehensive comparison with deltamethrin. Such studies would be invaluable for a more complete understanding of the structure-activity relationships within the pyrethroid class of insecticides.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a separate mechanism of toxicity for the Type I and the Type II pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deltamethrin induces apoptotic cell death in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity induced by deltamethrin and its metabolites in SH-SY5Y cells can be differentially prevented by selected antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deltamethrin induced an apoptogenic signalling pathway in murine thymocytes : exploring the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pesticide deltamethrin increases free radical production and promotes nuclear translocation of the stress response transcription factor Nrf2 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Oxidative stress of deltamethrin on rat nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the pyrethroids deltamethrin and this compound on nerve excitability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of the pyrethroids deltamethrin and this compound on nerve excitability in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a QuEChERS Method for Cismethrin in Fruits and Vegetables: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and accurate quantification of pesticide residues in food matrices is paramount. This guide provides a comprehensive validation overview of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of cismethrin (B1669086) in fruits and vegetables. The performance of the QuEChERS method, typically coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is compared with alternative extraction techniques, namely Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Note on this compound and Cypermethrin (B145020): this compound is one of the eight stereoisomers of cypermethrin. Much of the available validation data for pyrethroid analysis using QuEChERS is reported for cypermethrin as a whole. Given their close chemical relationship, the performance data for cypermethrin is highly indicative of the expected performance for this compound.
Performance Comparison of Extraction Methods
The selection of an appropriate sample preparation method is critical for achieving reliable analytical results. The following tables summarize the performance of the QuEChERS method in comparison to LLE and SPE for the analysis of pyrethroid residues in fruits and vegetables.
Table 1: QuEChERS vs. Liquid-Liquid Extraction (LLE) for Pyrethroid Analysis
| Parameter | QuEChERS with GC-MS/MS or LC-MS/MS | Traditional LLE with GC-ECD/MS |
| Linearity (R²) | >0.99 | Typically >0.98 |
| Recovery (%) | 70-120% | 60-95% |
| Precision (RSD%) | <20% | <25% |
| LOD (mg/kg) | 0.001 - 0.01 | ~0.01 |
| LOQ (mg/kg) | 0.005 - 0.05 | ~0.05 |
| Sample Throughput | High | Low to Moderate |
| Solvent Consumption | Low | High |
| Labor Intensity | Low | High |
Table 2: QuEChERS vs. Solid-Phase Extraction (SPE) for Pyrethroid Analysis
| Parameter | QuEChERS with GC-MS/MS or LC-MS/MS | Traditional SPE with GC-ECD/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Recovery (%) | 70-120% | 80-110% |
| Precision (RSD%) | <20% | <15% |
| LOD (mg/kg) | 0.001 - 0.01 | 0.005 - 0.01 |
| LOQ (mg/kg) | 0.005 - 0.05 | 0.01 - 0.05 |
| Sample Throughput | High | Moderate |
| Solvent Consumption | Low | Moderate |
| Cost per Sample | Low | Moderate to High |
Experimental Protocols
A detailed methodology for the key experimental procedures is crucial for reproducibility. Below is a typical QuEChERS protocol for the analysis of this compound in fruits and vegetables.
QuEChERS Sample Preparation Protocol (AOAC 2007.1 Method)
-
Homogenization: Weigh 10-15 g of a representative, homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Fortification (for validation): For recovery studies, spike the sample with a known concentration of a this compound standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL) to a d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). The choice of sorbent may vary depending on the matrix; for example, GCB (Graphitized Carbon Black) can be added for samples with high pigment content.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to an autosampler vial.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
-
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the QuEChERS workflow.
Caption: QuEChERS experimental workflow for pesticide residue analysis.
Conclusion
The QuEChERS method offers a validated and efficient approach for the determination of this compound and other pyrethroid residues in fruits and vegetables.[1] Its primary advantages over traditional methods like LLE and SPE include higher sample throughput, reduced solvent consumption, and lower labor intensity, without compromising analytical performance.[2][3] The validation data for pyrethroids consistently demonstrates that the QuEChERS method meets the stringent performance criteria for linearity, recovery, and precision required for regulatory compliance and ensuring food safety.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Cismethrin Degradation Product Analysis by GC-MS and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of Cismethrin degradation products. While direct comparative studies on this compound are limited, this document leverages data from the closely related pyrethroid, cypermethrin, to provide a comprehensive overview of expected degradation pathways and analytical methodologies.
This compound, a synthetic pyrethroid insecticide, is known to degrade in the environment and through metabolic processes. The primary degradation pathway involves the cleavage of the ester linkage, leading to the formation of key degradation products.[1][2] The analysis of these products is crucial for environmental monitoring, toxicology studies, and understanding the metabolic fate of the parent compound. Both GC-MS and LC-MS are powerful analytical techniques for this purpose, each with distinct advantages and limitations.
Experimental Protocols
Detailed methodologies for the analysis of this compound degradation products using GC-MS and LC-MS are outlined below. These protocols are adapted from established methods for related pyrethroids and should be validated for this compound-specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar degradation products of this compound, a derivatization step is typically required to increase their volatility.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Extraction:
-
Homogenize 10-15 g of the sample (e.g., soil, fruit, or tissue).
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at 3000-5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at high speed for 1-2 minutes.
-
The supernatant is ready for derivatization and GC-MS analysis.
-
2. Derivatization
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert polar functional groups (e.g., carboxylic acids and alcohols) into more volatile silyl (B83357) derivatives.
-
Heat the mixture at 60-70°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknowns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds, often without the need for derivatization.
1. Sample Preparation
The same QuEChERS protocol as described for GC-MS can be used for sample extraction and cleanup. After the d-SPE step, the supernatant can be directly diluted with a suitable solvent (e.g., acetonitrile/water mixture) before injection into the LC-MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to cover a wider range of degradation products.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in targeted analysis.
Data Presentation
The following table summarizes the expected major degradation products of this compound and a comparative overview of their analysis by GC-MS and LC-MS.
| Degradation Product | Chemical Structure | Amenability to GC-MS | Amenability to LC-MS | Key Considerations |
| This compound | (parent compound) | High | High | GC-MS may cause thermal degradation of some isomers. |
| cis-Permethrinic Acid | Carboxylic Acid | Moderate (requires derivatization) | High | LC-MS is preferred for direct analysis. |
| 3-Phenoxybenzyl alcohol | Alcohol | Moderate (derivatization recommended) | High | LC-MS offers higher sensitivity for this polar metabolite. |
| 3-Phenoxybenzaldehyde | Aldehyde | High | High | Both techniques are suitable. |
| 3-Phenoxybenzoic acid | Carboxylic Acid | Moderate (requires derivatization) | High | LC-MS is the method of choice for direct quantification. |
Mandatory Visualization
Caption: A generalized workflow for the analysis of this compound degradation products.
Caption: Logical comparison of GC-MS and LC-MS for analyzing this compound products.
Concluding Remarks
Both GC-MS and LC-MS are highly capable techniques for the analysis of this compound and its degradation products. The choice between the two often depends on the specific goals of the analysis.
-
GC-MS is a cost-effective and highly efficient method for the analysis of the parent compound and less polar degradation products. However, the requirement for derivatization for polar analytes can add complexity and potential for analytical error.
-
LC-MS/MS offers superior performance for the direct analysis of polar, non-volatile, and thermally labile degradation products without the need for derivatization. Its high sensitivity and selectivity make it the preferred method for comprehensive metabolic profiling and analysis of a wide range of degradation products in complex matrices.
For a complete and robust analysis of this compound degradation, a combination of both techniques may be optimal, leveraging the strengths of each to provide a comprehensive understanding of the degradation profile.
References
A Comparative Analysis of GC-ECD and GC-MS for the Determination of Cismethrin
In the analytical landscape for pesticide residue analysis, particularly for synthetic pyrethroids like Cismethrin, both Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as powerful techniques. The choice between these two methods hinges on a variety of factors including sensitivity, selectivity, cost, and the specific requirements of the analysis. This guide provides a detailed comparison of the analytical performance of GC-ECD and GC-MS for the analysis of this compound and related pyrethroids, supported by experimental data and protocols.
Principle of Detection
GC-ECD: The Electron Capture Detector operates on the principle of electron attachment. A radioactive source (typically Nickel-63) emits beta particles that ionize a carrier gas, creating a steady stream of electrons. When an electrophilic compound, such as the halogenated this compound, passes through the detector, it captures electrons, causing a decrease in the standing current. This decrease is measured as a positive signal. GC-ECD is highly sensitive to halogenated compounds, making it a suitable choice for pyrethroid analysis.[1][2][3]
GC-MS: In contrast, Mass Spectrometry identifies compounds by measuring their mass-to-charge ratio. After chromatographic separation in the GC, the analyte is ionized, most commonly by Electron Ionization (EI), which causes fragmentation of the molecule.[4][5] These fragments produce a unique mass spectrum that acts as a chemical fingerprint, allowing for highly specific identification. The instrument can be operated in full scan mode to obtain the entire spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring only specific fragment ions.[5][6]
Analytical Performance Comparison
The following tables summarize the key analytical performance parameters for the analysis of pyrethroids, including compounds structurally similar to this compound, using GC-ECD and GC-MS. It is important to note that direct comparative studies for this compound are limited; therefore, data for other common pyrethroids like cypermethrin (B145020) and deltamethrin (B41696) are included to provide a representative comparison.
Table 1: Comparison of Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | GC-ECD | GC-MS | GC-MS/MS |
| LOD | 1 - 5 ng/g[2], 0.05 mg/kg[7][8] | 2.0 - 6.0 ng/L[9], 0.0052–0.014 mg/kg[10] | 0.5 - 1.0 ng/L[9] |
| LOQ | 2.5 - 10 ng/g[2], 0.02 mg/kg[11] | < 0.1 ppm[5] | 0.015–0.044 mg/kg[10] |
Table 2: Comparison of Recovery and Precision
| Parameter | GC-ECD | GC-MS |
| Recovery | 83.8% - 109.3%[2], 87% - 101%[12] | 82% - 101%[9], 81.5% - 98.6%[10] |
| Precision (RSD) | 1.8% - 15.7%[2] | 3% - 9%[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. Below are representative experimental protocols for GC-ECD and GC-MS analysis of pyrethroids.
Sample Preparation (QuEChERS Method - Modified)
A widely used method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Extraction: Homogenize a 10-15 g sample with 10 mL of acetonitrile (B52724).
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the pesticides.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a primary secondary amine (PSA) sorbent to remove matrix interferences.
-
Centrifugation and Final Extract: Centrifuge again and collect the supernatant for GC analysis.
GC-ECD Method
-
Gas Chromatograph: Agilent 6890 GC or equivalent.[2]
-
Detector: Electron Capture Detector (ECD).[2]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11][13]
-
Injector Temperature: 250 °C.[2]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[2]
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramped at 15°C/min to 250°C, then ramped at 5°C/min to 280°C and held for 3 min.[2]
-
Injection Mode: Splitless.[2]
GC-MS Method
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[12]
-
Mass Spectrometer: 5975C MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Injector Temperature: 275 °C.[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
-
Oven Temperature Program: Initial temperature of 80°C for 1 min, ramped at 40°C/min to 180°C, then at 5°C/min to 285°C, and finally at 30°C/min to 305°C with a 5 min hold.[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target pyrethroids.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for assessing the analytical performance of GC-ECD versus GC-MS for this compound analysis.
Caption: Workflow for comparing GC-ECD and GC-MS performance.
Discussion
Sensitivity and Selectivity: GC-ECD is renowned for its exceptional sensitivity towards halogenated compounds like this compound.[1] However, its selectivity can be a limitation. Co-eluting compounds containing electronegative atoms can interfere with the analysis, potentially leading to false positives.[15] GC-MS, particularly when operated in SIM mode, offers superior selectivity. The unique fragmentation pattern of a compound provides a high degree of confidence in its identification, minimizing the risk of misinterpretation due to matrix interference.[4] For even greater selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed.[3][9]
Cost and Complexity: In terms of instrumentation cost and operational complexity, GC-ECD is generally more affordable and simpler to operate and maintain than GC-MS. This makes it an attractive option for routine screening and quality control laboratories with high sample throughput. GC-MS systems are more expensive and require a higher level of operator expertise.
Confirmation: A significant advantage of GC-MS is its ability to provide structural information, which is crucial for confirmatory analysis. Regulatory bodies often require mass spectrometric confirmation of pesticide residues. While GC-ECD is an excellent screening tool, positive findings often need to be confirmed by a more selective technique like GC-MS.[12]
Conclusion
Both GC-ECD and GC-MS are viable techniques for the analysis of this compound.
-
GC-ECD is a highly sensitive and cost-effective method, ideal for routine screening of a large number of samples, especially when the matrix is relatively clean. Its main drawback is the potential for interference from co-eluting compounds.
-
GC-MS provides superior selectivity and is the preferred method for confirmatory analysis. Its ability to provide structural information makes it an indispensable tool for unambiguous identification of this compound, particularly in complex matrices or when low detection limits and high confidence in results are required.
The ultimate choice between GC-ECD and GC-MS will depend on the specific application, regulatory requirements, available budget, and the desired balance between sensitivity, selectivity, and cost. For comprehensive and robust analytical workflows, a combination of both techniques can be highly effective, with GC-ECD used for initial screening and GC-MS for confirmation of positive results.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. agilent.com [agilent.com]
- 4. Comparison of different fast gas chromatography - mass spectrometry techniques (Cold EI, MS/MS, and HRMS) for the analysis of pyrethroid insecticide residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Risk assessment, development and validation of a GC-ECD-based method for the quantification of cypermethrin from green pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cismethrin Determination in Air Samples
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of cismethrin (B1669086) in air samples. The primary method detailed is based on the Occupational Safety and Health Administration's (OSHA) partially validated method for cypermethrin (B145020), a closely related pyrethroid insecticide. This is compared with alternative methods employing different analytical techniques, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Primary Method: OSHA PV2063 (Adapted for this compound)
The OSHA PV2063 method, developed for cypermethrin, serves as a robust foundation for the determination of this compound in workplace air.[1][2] This method involves drawing a known volume of air through an OSHA Versatile Sampler (OVS-2) tube, which contains a glass fiber filter and two sections of XAD-2 adsorbent.[1] The collected this compound is then desorbed and analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).[1]
Alternative Methods
Several alternative and complementary methods are available for the analysis of pyrethroids like this compound in environmental samples. These include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] Newer sample preparation techniques such as Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE) are also gaining prominence due to their efficiency and reduced solvent consumption.[4][6][7]
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for pyrethroid determination.
| Parameter | OSHA PV2063 (GC-ECD for Cypermethrin) | Alternative Method 1 (HPLC-UV for Cypermethrin) | Alternative Method 2 (GC-MS) |
| Analyte | Cypermethrin (adaptable for this compound) | Cypermethrin | Pyrethroids |
| Matrix | Air | Insecticide Formulation | Environmental Samples |
| Detection Limit | 0.014 mg/m³[1] | 0.4 mg/L[8] | ng/m³ range[3] |
| Recovery | 97.03% (average desorption efficiency)[1] | Not explicitly stated for air samples | Generally high[3] |
| Linearity Range | Not specified in detail | 25 ppm to 75 ppm[9][10] | Method dependent |
| Precision (RSD%) | Not specified | < 2%[11] | Method dependent |
Experimental Protocols
Primary Method: OSHA PV2063 (Adapted for this compound) - GC-ECD Analysis
1. Sampling:
-
A personal sampling pump calibrated to a flow rate of 1.0 L/min is used.[1]
-
Air samples are collected by drawing a known volume (recommended 60 L) through an OVS-2 tube.[1][2] The tube contains a glass fiber filter and XAD-2 adsorbent.[1]
-
After sampling, the tubes are sealed and sent to the laboratory for analysis.[1]
2. Sample Preparation:
-
The glass fiber filter and the front section of XAD-2 adsorbent are transferred to a vial. The back section is placed in a separate vial.[1]
-
A desorption solution (e.g., toluene) is added to each vial.[1]
-
The vials are shaken for 30 minutes to ensure complete desorption of the analyte.[1]
3. Instrumental Analysis:
-
The analysis is performed using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[1][2]
-
A calibration curve is generated using standard solutions of this compound.
-
The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.[1]
Alternative Method 1: HPLC-UV Analysis
1. Sample Preparation:
-
For air samples, the collection would be similar to the OSHA method, using a sorbent tube.
-
The desorption solvent would be compatible with HPLC analysis (e.g., acetonitrile/water mixture).
2. Instrumental Analysis:
-
A High-Performance Liquid Chromatograph with a UV detector is used.[9][10]
-
The mobile phase is typically a mixture of organic solvent (e.g., acetonitrile, methanol) and water.[9][10]
-
The detection wavelength is set to the absorbance maximum of this compound (e.g., around 225 nm for cypermethrin).[9][10]
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from this compound standards.[9][10]
Alternative Method 2: GC-MS Analysis
1. Sample Preparation:
-
Sample collection and desorption are similar to the GC-ECD method.
2. Instrumental Analysis:
-
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used.[5]
-
This technique provides higher selectivity and confirmation of the analyte's identity through its mass spectrum.
-
Quantification is performed using selected ion monitoring (SIM) for enhanced sensitivity.
Experimental Workflow and Logical Relationships
Caption: Workflow for this compound determination in air samples.
References
- 1. osha.gov [osha.gov]
- 2. CYPERMETHRIN | Occupational Safety and Health Administration [osha.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Airborne Pesticides—Deep Diving into Sampling and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijariit.com [ijariit.com]
- 9. Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
Comparative Analysis of Cismethrin's Impact on Bee Species: A Review of Pyrethroid Toxicity
A notable scarcity of research specifically investigating the comparative impact of Cismethrin on different bee species necessitates a broader examination of the pyrethroid class of insecticides to infer potential effects. While direct data on this compound is limited, extensive research on related pyrethroids like Cypermethrin, Deltamethrin, and Lambda-cyhalothrin provides a foundation for understanding the potential risks to various bee populations, including honey bees, bumblebees, and solitary bees.
Pyrethroids are synthetic chemical compounds modeled after the natural insecticides, pyrethrins, found in chrysanthemums.[1] They function as potent neurotoxins in insects by targeting and disrupting the normal function of voltage-gated sodium channels in nerve cells.[1][2] This interference leads to prolonged nerve excitation, resulting in paralysis and eventual death of the insect.[2] Although effective for pest control, the broad-spectrum activity of pyrethroids poses a significant risk to non-target beneficial insects, particularly pollinators.[1][3]
Quantitative Toxicity Data of Pyrethroid Insecticides on Honey Bees
The acute toxicity of an insecticide is commonly expressed as the median lethal dose (LD50), which represents the dose required to kill 50% of a tested population. A lower LD50 value signifies higher toxicity. The following table summarizes the acute contact LD50 values for several pyrethroid insecticides on the European honey bee (Apis mellifera), illustrating the toxicity range within this chemical class.
| Pyrethroid Insecticide | Acute Contact LD50 (µ g/bee ) |
| Deltamethrin | 0.0015[4] |
| Beta-cyfluthrin | 0.012[4] |
| Cypermethrin | 0.035 - 0.037[5][6] |
| Beta-cypermethrin | 0.13[4] |
| Gamma-cyhalothrin (Oral LD50) | 1.26[4] |
| Note: Specific LD50 data for this compound was not available in the reviewed scientific literature. |
Differential Sensitivity Across Bee Species
The impact of pyrethroid insecticides is not uniform across all bee species, with notable variations in sensitivity and sublethal effects.
Honey Bees (Apis mellifera) : As the most extensively studied pollinator, there is a wealth of data on the effects of pyrethroids on honey bees. They are known to be highly susceptible to this class of insecticides.[6] Beyond direct mortality, sublethal exposure to pyrethroids can lead to a range of adverse effects in honey bees, including impaired learning and memory, disorientation which affects foraging efficiency, and reduced motor function.[2]
Bumblebees (Bombus species) : Bumblebees, such as the buff-tailed bumblebee (Bombus terrestris), are also highly vulnerable to pyrethroid exposure.[7] Some research suggests that certain bumblebee species might exhibit a higher tolerance to specific pyrethroids when compared to other bee types, such as leafcutting bees.[8] Conversely, other studies have demonstrated that some pyrethroids currently in use have a greater acute toxicity to B. terrestris than certain neonicotinoid insecticides that have been banned.[7]
Solitary Bees : While research on the multitude of solitary bee species is less comprehensive, available studies indicate significant susceptibility to pyrethroids. For example, a comparative study identified the alfalfa leafcutting bee (Megachile rotundata) as being particularly sensitive, with 100% mortality observed 48 hours after exposure to a pyrethroid.[9] The same research also documented significant, though varied, sublethal behavioral changes in mason bees (Osmia bicornis) and the mining bee Andrena vaga.[9]
Standardized Experimental Protocols for Toxicity Assessment
To ensure comparability and reliability of toxicity data, standardized experimental protocols are employed. The following outlines a generalized procedure for an acute contact toxicity bioassay, based on established guidelines.
Protocol: Acute Contact Toxicity Bioassay
-
Test Subjects : Adult worker bees of a standardized age are sourced from healthy, queen-right colonies. For comparative analyses, multiple species such as Apis mellifera, Bombus terrestris, and Osmia bicornis are utilized.
-
Test Substance Preparation : The active ingredient of the insecticide is dissolved in a suitable solvent, most commonly acetone, to create a series of precise dilutions.
-
Application : A micropipette is used to apply a precise volume (typically 1 µL) of each test concentration directly to the dorsal thorax of individual bees. A control group is treated only with the solvent.
-
Incubation and Care : Post-application, the bees are kept in individual or group cages under controlled environmental conditions of temperature and humidity. A continuous food source, such as a 50% sucrose (B13894) solution, is provided.
-
Data Collection : Mortality rates and the incidence of any sublethal effects (e.g., paralysis, ataxia, uncontrolled movements) are meticulously recorded at predetermined intervals, commonly at 4, 24, and 48 hours post-application.
-
Statistical Analysis : The collected mortality data is subjected to statistical analysis, such as Probit analysis, to calculate the LD50 value and its confidence limits.
Visualizing Experimental and Molecular Processes
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
References
- 1. Pesticides most harmful to bees | [sgaonline.org.au]
- 2. Voltage-gated sodium channels from the bees Apis mellifera and Bombus terrestris are differentially modulated by pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Toxicity and Poisoning Symptoms of selected Insecticides to Honey Bees (Apis mellifera mellifera L.) | Archives of Biological Sciences [serbiosoc.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of Buff-Tailed Bumblebee (Bombus terrestris L.) to Insecticides with Different Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Risk assessment requires several bee species to address species-specific sensitivity to insecticides at field-realistic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Piperonyl Butoxide (PBO) with Cismethrin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Piperonyl Butoxide (PBO) when combined with the synthetic pyrethroid insecticide, Cismethrin. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of synergy, presents comparative performance data from analogous compounds, and offers detailed experimental protocols for independent evaluation. The inclusion of PBO in pyrethroid formulations can significantly enhance their efficacy, particularly against resistant insect populations, by overcoming specific metabolic defense mechanisms.
The Mechanism of Synergy: Overcoming Metabolic Resistance
The primary mechanism by which PBO enhances the potency of pyrethroid insecticides like this compound is through the inhibition of the insect's own defense systems.[1] Specifically, PBO is a potent inhibitor of cytochrome P450 monooxygenase enzymes.[1] These enzymes are critical for the detoxification of foreign substances, including insecticides.[1] In many insecticide-resistant insect populations, the overexpression of these P450 enzymes leads to the rapid breakdown of the insecticide molecule before it can reach its neurological target site.[1] By blocking the activity of these enzymes, PBO effectively restores the insect's susceptibility to the pyrethroid.[1]
dot
References
Validating Biomarkers for Cismethrin Exposure in Wildlife: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of biomarkers is paramount for accurately assessing the exposure of wildlife to environmental contaminants like the synthetic pyrethroid insecticide, Cismethrin. While specific, validated biomarkers for this compound remain largely uncharacterized in wildlife, this guide provides a comparative framework based on established methodologies for other pyrethroids, particularly the structurally related Cypermethrin (B145020). This document outlines potential biomarker candidates, details the requisite experimental protocols for their validation, and presents the analytical techniques essential for quantifying exposure.
Potential Biomarkers for this compound Exposure: A Comparative Overview
This compound, a Type I pyrethroid, primarily acts on voltage-gated sodium channels in neurons, leading to prolonged channel activation and neurotoxicity.[1] The validation of biomarkers for this compound exposure should, therefore, encompass indicators of this primary mechanism, as well as downstream cellular and physiological effects. Drawing parallels from research on other pesticides, a multi-tiered approach targeting different levels of biological organization is recommended.[2][3]
| Biomarker Category | Potential Biomarker | Rationale & Comparison with other Pyrethroids |
| Exposure (Direct) | This compound and its metabolites (e.g., cis-DCCA, 3-PBA) in biological matrices (blood, urine, tissues).[4] | Direct measurement of the toxicant or its breakdown products provides definitive evidence of exposure. Analytical methods developed for other pyrethroids like Permethrin (B1679614) and Cypermethrin are adaptable for this compound.[4][5][6] |
| Mechanism-Specific Effect | Altered Acetylcholinesterase (AChE) activity.[2] | While primarily associated with organophosphate and carbamate (B1207046) pesticides, some studies suggest pyrethroids can also modulate AChE activity. This would be a valuable, albeit not entirely specific, biomarker.[7] |
| Cellular Damage | DNA Damage (e.g., micronuclei formation, DNA strand breaks via Comet assay).[2][3] | Genotoxicity is a known effect of various pesticides. Studies on Cypermethrin have demonstrated its potential to induce DNA damage.[3] |
| Oxidative Stress (e.g., Catalase (CAT), Superoxide Dismutase (SOD) activity, Lipid Peroxidation (LPO)).[3] | Pesticide exposure often induces oxidative stress. Increased reactive oxygen species (ROS) can lead to cellular damage, a common toxicity pathway for compounds like Cypermethrin.[8][9] | |
| Physiological & Systemic Effects | Immunological alterations (e.g., Total and differential white blood cell counts).[3] | Changes in immune cell populations can indicate systemic stress and immunotoxicity, as observed with other pesticides.[3] |
| Hematological parameters (e.g., erythrocyte count, hemoglobin, hematocrit).[9] | Alterations in blood parameters are general indicators of toxicity and have been observed in fish exposed to Cypermethrin.[9] |
Experimental Protocols for Biomarker Validation
The validation of the aforementioned biomarkers requires a systematic approach, progressing from laboratory-based dose-response studies to field validation in wild populations.
Laboratory Dose-Response Studies
Objective: To establish a causal link between this compound exposure and the biomarker response in a controlled environment using a relevant wildlife model species.
Methodology:
-
Animal Model Selection: Choose a wildlife species that is ecologically relevant and amenable to laboratory studies (e.g., a small mammal, bird, or fish species known to inhabit areas where this compound is used).
-
Exposure Regimen: Expose animals to a range of environmentally realistic concentrations of this compound, including a negative control group. The route of exposure (e.g., oral, dermal) should mimic natural exposure pathways.
-
Sample Collection: Collect biological samples (blood, urine, liver, brain, etc.) at predetermined time points during and after the exposure period.
-
Biomarker Analysis: Analyze the samples for the panel of potential biomarkers listed in the table above.
-
Analytical Chemistry: Concurrently, analyze tissue or blood samples for this compound and its metabolites to confirm internal dosage.[10][11][12]
-
Data Analysis: Statistically analyze the data to determine dose-response relationships, and the sensitivity and specificity of each biomarker.
Field Validation Studies
Objective: To assess the utility of the validated biomarkers in free-ranging wildlife populations exposed to this compound in their natural habitat.
Methodology:
-
Study Site Selection: Identify field sites with known or suspected this compound contamination and comparable reference sites with minimal contamination.
-
Sample Collection: Humanely capture and sample wildlife species of interest from both contaminated and reference sites. Non-destructive sampling methods are preferred where possible (e.g., blood, feathers, feces).[2]
-
Biomarker and Residue Analysis: Analyze the collected samples for the suite of validated biomarkers and for this compound/metabolite residues.
-
Ecological Data Collection: Gather data on the health, reproductive success, and population dynamics of the sampled animals.
-
Data Integration: Correlate biomarker responses with this compound residue levels and observable ecological effects to establish the biomarker's predictive value for adverse outcomes.
Analytical Techniques for this compound and Metabolite Quantification
Accurate quantification of this compound and its metabolites is the cornerstone of biomarker validation. The following methods are widely used for pyrethroid analysis in biological matrices.[5][6][13]
| Technique | Matrix | Target Analytes | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Blood, Plasma, Tissues (e.g., brain, liver, fat), Feces | This compound, cis-DCCA, trans-DCCA, 3-PBA | High sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization may be required for metabolites.[5][6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood, Plasma, Urine, Tissues | This compound, cis-DCCA, trans-DCCA, 3-PBA | Excellent for analyzing a wide range of pesticide polarities. Often requires less sample preparation than GC-MS.[5][11] |
Signaling Pathways and Workflow Diagrams
Understanding the molecular mechanisms underlying this compound toxicity can reveal novel biomarker candidates. While specific pathways for this compound are not well-elucidated in wildlife, studies on Cypermethrin point to the involvement of oxidative stress and inflammatory signaling pathways.[8][14][15]
Caption: Biomarker validation workflow.
Caption: Putative signaling pathway for this compound toxicity.
References
- 1. journalspress.com [journalspress.com]
- 2. Non-destructive methods to assess pesticide exposure in free-living bats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive approach using multiple biomarkers to detect damage induced by pesticides in broad-snouted caiman (Caiman latirostris) under ex-situ conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time profiles and toxicokinetic parameters of key biomarkers of exposure to cypermethrin in orally exposed volunteers compared with previously available kinetic data following permethrin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biomarkers of Type II Synthetic Pyrethroid Pesticides in Freshwater Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. kmonceau.fr [kmonceau.fr]
- 12. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Subtoxic Concentrations of Atrazine, Cypermethrin, and Vinclozolin on microRNA-Mediated PI3K/Akt/mTOR Signaling in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Cismethrin-Resistant and Susceptible Insect Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of insecticide resistance is critical for the development of novel and effective pest control strategies. This guide provides a comparative analysis of the genomic landscapes of insect strains resistant and susceptible to Cismethrin (B1669086), a Type I pyrethroid insecticide. Due to the extensive research on closely related pyrethroids, this guide leverages data from studies on cypermethrin (B145020) to provide a comprehensive overview of the key genomic alterations conferring resistance.
The primary mechanisms driving pyrethroid resistance in insects are well-established and can be broadly categorized into two main types: target-site insensitivity and metabolic resistance. Genomic and transcriptomic studies have been instrumental in elucidating the specific genes and mutations responsible for these resistance phenotypes.
Data Presentation: Genomic and Transcriptomic Variations
The following tables summarize quantitative data from comparative genomic and transcriptomic analyses of pyrethroid-resistant and susceptible insect strains. These data highlight the significant genetic changes associated with the resistance phenotype.
Table 1: Differentially Expressed Genes (DEGs) in Cypermethrin-Resistant vs. Susceptible Insect Strains
| Insect Species | Pyrethroid | Resistant Strain vs. Susceptible Strain Comparison | Upregulated Genes | Downregulated Genes | Key Upregulated Gene Families | Reference |
| Aedes aegypti | Alpha-cypermethrin | Resistant vs. Susceptible | 642 | 529 | Cytochrome P450s (CYPs), Glutathione S-Transferases (GSTs) | [1] |
| Anopheles albimanus | Alpha-cypermethrin | Resistant vs. Susceptible | Not specified | Not specified | Cytochrome P450s (CYPs), Carboxylesterases (CCEs) | [2] |
| Rhopalosiphum padi | Beta-cypermethrin | Resistant vs. Susceptible | 11 (P450s), 7 (UGTs), 2 (ABC transporters) | 25 (P450s), 15 (UGTs), 4 (ABC transporters) | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), ABC transporters | [3] |
Table 2: Single Nucleotide Polymorphisms (SNPs) Associated with Pyrethroid Resistance
| Gene | Insect Species | SNP | Amino Acid Change | Associated Phenotype | Reference |
| Voltage-gated sodium channel (VGSC) | Anopheles gambiae | L1014S | Leucine to Serine | Knockdown resistance (kdr) | [4] |
| Cytochrome P450 (CYP4J5) | Anopheles gambiae | Multiple | Not specified | Metabolic resistance | [4] |
| Carboxylesterase (COEAE1D) | Anopheles gambiae | Multiple | Not specified | Metabolic resistance | [4] |
| Voltage-gated sodium channel (VGSC) | Aedes aegypti | V1016G, F1534C | Valine to Glycine, Phenylalanine to Cysteine | Knockdown resistance (kdr) |
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound resistance.
Caption: Metabolic detoxification pathway of pyrethroids in insects.
Caption: Mechanism of target-site insensitivity to pyrethroids.
Caption: A typical experimental workflow for comparative genomics of insecticide resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of insecticide resistance.
Insecticide Bioassays (WHO Tube Test Protocol)
The World Health Organization (WHO) tube test is a standard method for assessing insecticide resistance in adult mosquitoes.[5][6]
-
Preparation of Insecticide Papers: Filter papers are impregnated with a discriminating concentration of the insecticide (e.g., 0.05% alpha-cypermethrin) dissolved in a suitable solvent.[5] Control papers are treated with the solvent alone.
-
Mosquito Exposure: Non-blood-fed female mosquitoes (2-5 days old) are introduced into plastic tubes lined with the insecticide-impregnated paper.[5] Typically, 20-25 mosquitoes are used per tube, with four replicates for each insecticide concentration and two control replicates.[5]
-
Exposure Period: Mosquitoes are exposed to the insecticide for a fixed period, usually 60 minutes.[5]
-
Holding Period and Mortality Assessment: After exposure, the mosquitoes are transferred to clean holding tubes with access to a sugar solution.[5] Mortality is recorded 24 hours post-exposure.[5]
RNA-Seq for Differential Gene Expression Analysis
RNA sequencing (RNA-Seq) is a powerful technique to compare the transcriptomes of resistant and susceptible insect strains.
-
Insect Rearing and Selection: Resistant and susceptible insect strains are reared under controlled laboratory conditions. The resistant strain is often selected by continuous exposure to the insecticide over several generations.
-
RNA Extraction: Total RNA is extracted from whole insects or specific tissues (e.g., midgut, fat body) of adult insects from both resistant and susceptible strains.[7][8] The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library. Sequencing adapters are ligated to the cDNA fragments, which are then amplified and sequenced using a next-generation sequencing platform (e.g., Illumina).[7][8]
-
Bioinformatic Analysis: The raw sequencing reads are quality-controlled and mapped to a reference genome or assembled de novo. The mapped reads are then used to quantify gene expression levels. Statistical analysis is performed to identify differentially expressed genes (DEGs) between the resistant and susceptible strains.[3]
SNP Genotyping
Single Nucleotide Polymorphism (SNP) genotyping is used to identify genetic variations associated with resistance.
-
DNA Extraction: Genomic DNA is extracted from individual insects of both resistant and susceptible strains.
-
SNP Discovery: Whole-genome sequencing (WGS) or reduced-representation sequencing methods (e.g., RAD-seq) are used to identify SNPs across the genome.
-
Association Analysis: Statistical tests, such as Genome-Wide Association Studies (GWAS), are performed to identify SNPs that are significantly associated with the resistance phenotype.[9]
-
Validation: Candidate SNPs are often validated in larger populations using methods like qPCR-based genotyping assays.
This guide provides a foundational understanding of the comparative genomics of this compound resistance in insects. The presented data and protocols, drawn from studies on closely related pyrethroids, offer valuable insights for researchers working to combat the growing challenge of insecticide resistance. The continued application of genomic technologies will be pivotal in developing the next generation of insect control strategies.
References
- 1. Comparative Transcriptomic Analysis of Insecticide-Resistant Aedes aegypti from Puerto Rico Reveals Insecticide-Specific Patterns of Gene Expression [mdpi.com]
- 2. Contrasting patterns of gene expression indicate differing pyrethroid resistance mechanisms across the range of the New World malaria vector Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Candidate-gene based GWAS identifies reproducible DNA markers for metabolic pyrethroid resistance from standing genetic variation in East African Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacmossi.org [pacmossi.org]
- 6. files.givewell.org [files.givewell.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Genome-wide Association Study Reveals New Loci Associated With Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cismethrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental responsibility. Cismethrin (B1669086), a synthetic pyrethroid insecticide, demands meticulous disposal procedures due to its potential environmental hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a this compound-specific SDS, information for the closely related compound, cypermethrin, can provide initial guidance. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.
In the event of a spill, immediately contain the material using an inert absorbent, such as sand or vermiculite.[1] The collected material should be placed in a designated, labeled hazardous waste container.[1] Crucially, do not flush this compound spills or waste down the drain, as pyrethroids are very toxic to aquatic life with long-lasting effects. [2]
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound and its contaminated materials involves a systematic approach to ensure safety and regulatory compliance.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., glassware, pipette tips), and absorbent materials from spills, must be segregated as hazardous waste.[1]
-
Waste Containerization:
-
Use only approved, chemically compatible, and properly labeled hazardous waste containers.[3]
-
Ensure containers are kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Decontamination of Empty Containers:
-
Arranging for Disposal:
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal plant or contractor.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the disposal company.
-
Maintain accurate records of the generated hazardous waste as required by local and national regulations.
-
Quantitative Data for Pyrethroid Disposal (Using Cypermethrin as a Reference)
Due to the lack of a specific Safety Data Sheet for this compound in the search results, the following table summarizes key quantitative data for the closely related pyrethroid, cypermethrin. This information highlights the environmental and toxicological considerations for disposal.
| Parameter | Value (for Cypermethrin) | Significance for Disposal |
| Aquatic Toxicity | ||
| LC50 (Fish, 96h) | 0.00265 mg/L | Extremely high toxicity to aquatic organisms necessitates avoiding any release to sewer systems or waterways. |
| NOEC (Daphnia magna, 7d) | 0.0003 mg/L | Long-term adverse effects on aquatic invertebrates at very low concentrations underscore the need for stringent containment and disposal. |
| Environmental Fate | ||
| Bioaccumulation Potential | Bioconcentration factor (BCF): 7.1 | Indicates a potential for accumulation in organisms, reinforcing the importance of preventing environmental release. |
| Hazard Classification | ||
| EPA Hazardous Waste | May be classified as a hazardous waste. | Disposal must comply with the Resource Conservation and Recovery Act (RCRA) regulations. Specific waste codes may apply. |
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
This protocol outlines a standard procedure for the decontamination of laboratory glassware that has come into contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., acetone, hexane (B92381) - consult SDS for compatibility)
-
Two wash basins
-
Laboratory-grade detergent
-
Deionized water
-
Labeled hazardous waste container for solvent rinsate
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Initial Rinse (in a fume hood):
-
Place the contaminated glassware in the first wash basin.
-
Rinse the glassware three times with a minimal amount of the selected organic solvent.
-
Collect all solvent rinsate in the designated hazardous waste container. This rinsate is considered hazardous waste.
-
-
Detergent Wash:
-
Transfer the solvent-rinsed glassware to the second wash basin.
-
Wash the glassware thoroughly with a laboratory-grade detergent and warm water.
-
-
Final Rinse:
-
Rinse the glassware three times with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
-
Verification (Optional):
-
For critical applications, a final rinse with a clean portion of the organic solvent can be collected and analyzed (e.g., by GC-MS) to ensure complete removal of this compound residues.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Cismethrin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Cismethrin. Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment. This compound is a synthetic pyrethroid insecticide.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound.[2] Skin contact is a primary route of pesticide exposure.[2]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Unlined, waterproof materials such as nitrile or PVC are recommended.[2][3] Ensure gloves are inspected for holes or tears before use.[2] |
| Body Protection | Chemical-resistant coveralls or suit | Long-sleeved shirts and long pants should be worn as a minimum requirement.[2] For handling concentrates, chemical-resistant coveralls are necessary.[2] |
| Eye and Face Protection | Safety goggles and/or face shield | Splash-proof or dust-resistant safety goggles are essential.[2] A face shield worn over goggles provides an additional layer of protection against splashes.[2] |
| Respiratory Protection | Air-purifying respirator | An air-purifying respirator is recommended, especially in areas with inadequate ventilation or when handling dusts or aerosols.[2] The specific type of cartridge should be selected based on the concentration and form of this compound being handled.[2] |
| Foot Protection | Chemical-resistant boots | Unlined, waterproof boots are necessary.[2] Leather and canvas footwear are not suitable as they can absorb the chemical.[2] |
Quantitative Toxicity Data for Cypermethrin (of which this compound is an isomer)
| Parameter | Value | Reference |
| Acute Oral LD50 (rat) | >300 mg/kg | [4] |
| Acute Dermal LD50 (rat) | >1000 mg/kg | [4] |
| Acute Inhalation LC50 (rat) | >10 mg/L | [4] |
| Toxicity to Fish (Rainbow Trout, 96h LC50) | 0.69 µg/L | [4] |
Operational Plan: Handling and Disposal of this compound
This section provides a step-by-step guide for the safe handling and disposal of this compound and its associated waste.
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound to understand its specific hazards.[2]
-
Ensure Proper Ventilation: All handling procedures should be conducted in a well-ventilated area, such as a chemical fume hood.[2]
-
Assemble all PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.[2]
-
Prepare for Spills: Have a spill kit readily available. For liquid spills, use an inert absorbent material like sand or earth.[2]
Handling Procedures:
-
Avoid Direct Contact: Do not touch the substance with bare hands. Avoid contact with skin, eyes, and clothing.[2]
-
Prevent Aerosolization: Do not breathe in dust, fumes, or vapors.[2]
-
Safe Handling Practices: Keep containers tightly closed when not in use.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Immediate Decontamination: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[5] If eye contact occurs, rinse with plenty of water for several minutes.[2] In case of inhalation, move to fresh air immediately.[2] Seek medical attention if symptoms persist.[2]
Disposal Plan:
-
Waste Characterization: All this compound waste, including contaminated materials, should be treated as hazardous waste.[2]
-
Container Disposal: Never reuse empty pesticide containers.[2] Triple-rinse empty containers, and puncture them to prevent reuse.[2]
-
Waste Collection: Collect this compound waste in designated, properly labeled, and sealed containers.
-
Regulatory Compliance: Dispose of waste in accordance with all federal, state, and local regulations.[6] Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures
Spill Response Workflow
Caption: Workflow for a safe and effective response to a this compound spill.
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[7] Remove contaminated clothing.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
